molecular formula C12H23N5O5 B605827 Azido-PEG2-hydrazide-Boc CAS No. 2100306-56-5

Azido-PEG2-hydrazide-Boc

Numéro de catalogue: B605827
Numéro CAS: 2100306-56-5
Poids moléculaire: 317.34 g/mol
Clé InChI: JYNHRXFEKXQQDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azido-PEG2-t-Boc-hydrazide is a PEG derivative containing an azide group and a Boc-protected hydrazide. The azide group can react with alkyne groups, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl N-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O5/c1-12(2,3)22-11(19)16-15-10(18)4-6-20-8-9-21-7-5-14-17-13/h4-9H2,1-3H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNHRXFEKXQQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001117296
Record name Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-56-5
Record name Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG2-hydrazide-Boc: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azido-PEG2-hydrazide-Boc, a versatile heterobifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, detailed experimental protocols for its application, and its role in mediating protein degradation.

Core Concepts: A Bifunctional Tool for Molecular Engineering

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule designed with two distinct reactive functionalities, enabling the sequential and controlled conjugation of two different molecular entities.[1][2] Its structure comprises:

  • An azide (B81097) group (N₃) : This moiety is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the stable ligation of the linker to a molecule containing an alkyne group.[3]

  • A Boc-protected hydrazide (-NHNH-Boc) : The tert-butyloxycarbonyl (Boc) protecting group provides stability to the hydrazide functionality. Upon removal under acidic conditions, the deprotected hydrazide becomes a reactive nucleophile capable of forming a stable hydrazone bond with a carbonyl group (an aldehyde or ketone).[4]

  • A PEG2 spacer : The short, hydrophilic diethylene glycol spacer enhances the solubility and bioavailability of the resulting conjugate, a crucial factor in drug development.[5]

This dual functionality makes this compound an ideal linker for the synthesis of complex biomolecules, most notably PROTACs.

Quantitative Data

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 2100306-56-5[6]
Molecular Formula C₁₂H₂₃N₅O₅[6]
Molecular Weight 317.35 g/mol [6]
Purity Typically ≥95%[7]
Appearance White to off-white solid or viscous liquid-
Storage Conditions Stable under recommended storage conditions (typically -20°C for long-term storage)[8]

Role in PROTAC-Mediated Protein Degradation

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[9] A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[10] this compound serves as a versatile platform for constructing this critical linker.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide group of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.1 equivalents) in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • Prepare a premixed catalyst solution by combining copper(II) sulfate (0.05 equivalents) and the copper ligand (e.g., THPTA, 0.25 equivalents) in water.

  • Add the catalyst premix to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent. Further purification can be achieved by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the reactive hydrazide.

Materials:

  • Boc-protected compound (e.g., the product from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.

Protocol 3: Hydrazone Formation with a Carbonyl Group

This protocol describes the conjugation of the deprotected hydrazide to a molecule containing an aldehyde or ketone.

Materials:

  • Deprotected hydrazide compound (from Protocol 2)

  • Carbonyl-containing molecule of interest

  • Reaction buffer (pH 5-7, e.g., acetate (B1210297) buffer)

  • Aniline (optional, as a catalyst)

Procedure:

  • Dissolve the carbonyl-containing molecule in the reaction buffer.

  • Add the deprotected hydrazide compound to the solution.

  • If using, add a catalytic amount of aniline.

  • Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.

  • The resulting hydrazone bond is generally stable for many applications. If desired, the hydrazone can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

  • Purify the final conjugate using an appropriate method, such as preparative HPLC.

Experimental Workflow: Synthesis of a PROTAC

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound. This workflow assumes the E3 ligase ligand contains an alkyne and the protein of interest ligand contains a carbonyl group.

PROTAC_Synthesis_Workflow cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Hydrazone Formation start This compound step1_reaction CuAAC Coupling start->step1_reaction alkyne_ligand Alkyne-E3 Ligase Ligand alkyne_ligand->step1_reaction carbonyl_ligand Carbonyl-POI Ligand step3_reaction Hydrazone Coupling carbonyl_ligand->step3_reaction intermediate1 E3 Ligand-Linker-hydrazide-Boc step1_reaction->intermediate1 step2_reaction Acidic Deprotection (TFA) intermediate1->step2_reaction intermediate2 E3 Ligand-Linker-hydrazide step2_reaction->intermediate2 intermediate2->step3_reaction final_protac Final PROTAC Molecule step3_reaction->final_protac

PROTAC Synthesis Workflow

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in the development of sophisticated targeted therapies. Its well-defined reactive groups, coupled with the beneficial properties of the PEG spacer, provide a robust platform for the synthesis of PROTACs and other complex molecular conjugates. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this valuable chemical tool in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Azido-PEG2-hydrazide-Boc: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG2-hydrazide-Boc. It details its chemical structure, physicochemical properties, and its significant applications in the fields of bioconjugation and drug development, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Specifications

This compound, identified by the CAS Number 2100306-56-5, is a versatile chemical tool designed for the precise and efficient linkage of biomolecules.[1][2][3][4][5] Its structure incorporates three key functional components: a terminal azide (B81097) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide moiety. This arrangement allows for a sequential and orthogonal conjugation strategy, making it a valuable reagent in the construction of complex molecular architectures.

The chemical structure of this compound is as follows:

tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetylhydrazinecarboxylate

The azide group provides a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the stable ligation to alkyne-modified molecules.[3][6] The Boc (tert-butyloxycarbonyl) protecting group on the hydrazide can be readily removed under mild acidic conditions to reveal a nucleophilic hydrazide, which can then react with carbonyl-containing molecules such as aldehydes and ketones to form hydrazone linkages.[3] The hydrophilic PEG2 spacer enhances the solubility and reduces the potential for aggregation of the resulting bioconjugates.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These values are representative of commercially available reagents.

PropertyValueReferences
CAS Number 2100306-56-5[1][2][3][4][5]
Molecular Formula C12H23N5O5[1][2][3][4][5]
Molecular Weight 317.35 g/mol [2][3][5]
Appearance Solid powder[3]
Purity >95% to >98%[1][3][5][7][8][9]
Solubility Soluble in organic solvents such as DCM. The PEG spacer enhances aqueous solubility of conjugates.[10][11]
Storage Temperature -20°C[4]

Applications in Bioconjugation and Drug Development

This compound is a key linker in the development of targeted therapeutics. Its heterobifunctional nature allows for the stepwise and controlled assembly of complex biomolecular constructs.

PROTACs and ADCs

A primary application of this linker is in the synthesis of PROTACs and ADCs.[4][6] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. ADCs, on the other hand, are composed of a monoclonal antibody conjugated to a cytotoxic payload, enabling targeted delivery of the drug to cancer cells.

In both modalities, the this compound linker can be used to connect the different components of the chimera. For instance, the deprotected hydrazide can be reacted with a carbonyl group on a targeting ligand or a payload, while the azide group can be used to attach the other part of the construct via click chemistry.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Conjugation to Molecule A cluster_step3 Step 3: Click Chemistry Azido_PEG2_Hydrazide_Boc This compound Deprotection Acidic Deprotection (e.g., TFA) Azido_PEG2_Hydrazide_Boc->Deprotection Reactive_Hydrazide Azido-PEG2-hydrazide Deprotection->Reactive_Hydrazide Conjugation1 Hydrazone Formation Reactive_Hydrazide->Conjugation1 Molecule_A Molecule A (with carbonyl group) Molecule_A->Conjugation1 Intermediate Azido-PEG2-Molecule_A Conjugation1->Intermediate Click_Chemistry Click Chemistry (CuAAC or SPAAC) Intermediate->Click_Chemistry Molecule_B Molecule B (with alkyne group) Molecule_B->Click_Chemistry Final_Conjugate Molecule_A-PEG2-Molecule_B Click_Chemistry->Final_Conjugate

Generalized workflow for bioconjugation using this compound.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. It is important to note that optimal reaction conditions may vary depending on the specific substrates and should be determined empirically.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to generate the reactive hydrazide.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.5 M.

  • Flush the flask with nitrogen or argon.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3.5 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To precipitate the deprotected product (as the TFA salt), add cold diethyl ether to the residue.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid product with a small amount of cold diethyl ether and dry under vacuum. The resulting azido-PEG2-hydrazide TFA salt can often be used in the next step without further purification.

Hydrazone Formation with an Aldehyde or Ketone

Objective: To conjugate the deprotected Azido-PEG2-hydrazide to a carbonyl-containing molecule.

Materials:

  • Azido-PEG2-hydrazide TFA salt (from protocol 4.1)

  • Aldehyde or ketone-containing molecule

  • Anhydrous solvent (e.g., DMF, DMSO, or a buffered aqueous solution)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the chosen solvent.

  • Add the Azido-PEG2-hydrazide TFA salt to the solution (typically 1.1-1.5 equivalents). If necessary, a mild base (e.g., DIPEA) can be added to neutralize the TFA salt.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the resulting hydrazone-linked conjugate can be purified by an appropriate method, such as reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-functionalized molecule to an alkyne-containing molecule.

Materials:

  • Azide-functionalized conjugate (from protocol 4.2)

  • Alkyne-containing molecule

  • Solvent (e.g., DMF/water mixture, DMSO)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the azide-functionalized conjugate and the alkyne-containing molecule (typically 1.0-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4 in water.

  • Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. If using, the TBTA ligand can be pre-mixed with the CuSO4.

  • Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the final triazole-linked conjugate can be purified by HPLC.

Experimental_Workflow Start This compound Step1 Boc Deprotection (TFA, DCM) Start->Step1 Intermediate1 Azido-PEG2-hydrazide Step1->Intermediate1 Step2 Hydrazone Formation (with Carbonyl Molecule) Intermediate1->Step2 Intermediate2 Azide-PEG2-Hydrazone Conjugate Step2->Intermediate2 Step3 Click Chemistry (CuAAC) (with Alkyne Molecule) Intermediate2->Step3 Final_Product Final Bioconjugate Step3->Final_Product

Sequential experimental workflow for utilizing this compound.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers and scientists in the field of drug development. Its well-defined structure, combining the orthogonal reactivity of an azide and a protected hydrazide with the beneficial properties of a PEG spacer, allows for the precise and efficient synthesis of complex bioconjugates such as PROTACs and ADCs. The experimental protocols provided in this guide offer a foundation for the successful application of this powerful chemical tool in advancing targeted therapeutics.

References

An In-depth Technical Guide to the Synthesis of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, drug delivery, and diagnostics.[1][2] These linkers consist of a central, flexible PEG chain with two distinct reactive functional groups at either end.[3] This unique architecture allows for the precise and sequential covalent linkage of two different molecules, such as a targeting antibody and a therapeutic agent.[1] The inclusion of a PEG spacer offers numerous advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and application of heterobifunctional PEG linkers, complete with detailed experimental protocols and quantitative data to aid in the rational design of advanced bioconjugates.

Core Synthetic Strategies

The synthesis of heterobifunctional PEG linkers generally starts with a symmetrical or monosubstituted PEG molecule. The primary strategy involves the selective modification of the terminal hydroxyl groups to introduce a variety of functionalities. A widely used and versatile method is the asymmetric activation of a symmetrical PEG by the selective monotosylation or monomesylation of one of the terminal hydroxyl groups. This activated group can then be converted into other functional groups through nucleophilic substitution.[1] The remaining hydroxyl group can be subsequently modified to introduce the second distinct functional group.

Another common approach is the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains a protected functional group.[1] Following polymerization, the protecting group is removed, and the other end of the PEG chain is functionalized.[1]

Common Functional Groups and Their Reactivity

The versatility of heterobifunctional PEG linkers is due to the wide array of available reactive groups that can be tailored to specific applications.[2]

Functional GroupReacts WithBond FormedTypical Reaction pH
NHS Ester Primary Amines (e.g., Lysine)Amide7.0 - 9.0[5]
Maleimide (B117702) Thiols (e.g., Cysteine)Thioether6.5 - 7.5[5]
Azide (B81097) (N₃) Alkynes, Strained Alkynes (e.g., DBCO)Triazole4.0 - 10.0[5]
Alkyne AzidesTriazole4.0 - 10.0[5]
Carboxylic Acid (COOH) Primary Amines (with activation)Amide4.5 - 7.5
Amine (NH₂) Activated Esters, Carboxylic AcidsAmide7.0 - 8.5
Thiol (SH) Maleimides, DisulfidesThioether, Disulfide6.5 - 7.5

Quantitative Data on Synthetic Routes

The efficiency of synthesizing heterobifunctional PEG linkers is highly dependent on the chosen synthetic pathway and reaction conditions. The following tables provide representative yields for key synthetic transformations.[1]

Table 1: Introduction of Primary Functional Groups [1]

Starting MaterialTarget Functional GroupReagentsTypical Yield (%)
HO-PEG-OHHO-PEG-OTsTsCl, Et₃N, DCM98
HO-PEG-OTsHO-PEG-N₃NaN₃, DMF95
HO-PEG-N₃HO-PEG-NH₂PPh₃, MeOH95
HO-PEG-N₃HO-PEG-NH₂Zn, NH₄Cl, THF/H₂O>99
HO-PEG-OHHO-PEG-S-thioacetateTsCl, NEt₃; KSAc, DMF95 (tosylation), 96 (thioacetylation)
HO-PEG-S-thioacetateHO-PEG-SHNH₃ in MeOH95

Table 2: Conversion to Commonly Used Reactive Moieties [1]

Starting MaterialTarget Functional GroupReagentsTypical Yield (%)
Alkyne-PEG-OHAlkyne-PEG-O-PNPC4-Nitrophenyl chloroformate, Et₃N, DCM80
Alkyne-PEG-OHAlkyne-PEG-COOHSuccinic anhydride (B1165640), DMAP, TEA, Dioxane92
R-PEG-COOHR-PEG-NHS EsterNHS, DCC, DCM90
R-PEG-COOHR-PEG-NHS EsterNHS, EDCI, DMF95

Experimental Protocols

This section provides detailed methodologies for the synthesis of common heterobifunctional PEG linkers and their application in bioconjugation.

Protocol 1: Synthesis of Azide-PEG-Carboxylic Acid

This protocol outlines a general method for the synthesis of an Azide-PEG-Carboxylic Acid linker, which involves the desymmetrization of a symmetrical OH-PEG-OH.[6]

Materials:

  • OH-PEG-OH

  • Tosyl chloride (TsCl)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

Methodology:

  • Monotosylation:

    • Dissolve OH-PEG-OH in DCM and cool the solution to 0°C.

    • Add a controlled amount (e.g., 1.0 equivalent) of TsCl and a base like pyridine to selectively react with one hydroxyl group, yielding Tosyl-PEG-OH.[6]

    • Monitor the reaction progress by TLC or LC/MS.

  • Azide Substitution:

    • Purify the Tosyl-PEG-OH.

    • Dissolve the purified Tosyl-PEG-OH in DMF.

    • Add an excess of sodium azide (NaN₃) and heat the reaction (e.g., to 80-90 °C) to displace the tosyl group, forming Azide-PEG-OH.[1][6] Stir overnight under an inert atmosphere.[1]

    • Cool the reaction, remove DMF under reduced pressure, dissolve the residue in DCM, and wash with water.[1]

  • Carboxylation:

    • Purify the Azide-PEG-OH.

    • Dissolve the Azide-PEG-OH in a suitable solvent.

    • Add succinic anhydride and a catalytic amount of DMAP.

    • Stir at room temperature until the reaction is complete. This converts the terminal hydroxyl group to a carboxylic acid.[6]

  • Purification and Characterization:

    • Purify the final Azide-PEG-COOH product using column chromatography or precipitation in cold diethyl ether.

    • Characterize the product using ¹H NMR and Mass Spectrometry.

G cluster_0 Step 1: Monotosylation cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Carboxylation HO-PEG-OH HO-PEG-OH Tosyl-PEG-OH Tosyl-PEG-OH HO-PEG-OH->Tosyl-PEG-OH  DCM, 0°C TsCl, Pyridine TsCl, Pyridine TsCl, Pyridine->Tosyl-PEG-OH Tosyl-PEG-OH_2 Tosyl-PEG-OH NaN3 NaN3 Azide-PEG-OH Azide-PEG-OH NaN3->Azide-PEG-OH Azide-PEG-OH_2 Azide-PEG-OH Tosyl-PEG-OH_2->Azide-PEG-OH  DMF, 80-90°C Succinic Anhydride, DMAP Succinic Anhydride, DMAP Azide-PEG-COOH Azide-PEG-COOH Succinic Anhydride, DMAP->Azide-PEG-COOH Azide-PEG-OH_2->Azide-PEG-COOH  RT

Caption: Synthetic pathway for Azide-PEG-COOH.

Protocol 2: Synthesis of Maleimide-PEG-NHS Ester

This protocol details the synthesis of a commonly used amine- and thiol-reactive linker.

Materials:

  • HO-PEG-COOH

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Maleimide derivative with a primary amine

  • Triethylamine (TEA)

  • Anhydrous DMF or DCM

  • Silica (B1680970) gel for chromatography

Methodology:

  • NHS Ester Formation:

    • Dissolve HO-PEG-COOH (1 eq), NHS (1.2 eq), and a coupling agent like DCC or EDCI (1.2 eq) in anhydrous DCM.[1]

    • Stir the reaction at room temperature for 4-6 hours.[4]

    • If DCC is used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[4]

    • Purify the resulting HO-PEG-NHS by silica gel column chromatography.[4]

  • Introduction of Maleimide Group:

    • Dissolve the purified HO-PEG-NHS and a maleimide derivative with a primary amine in anhydrous DMF.[4]

    • Add TEA to the mixture and stir at room temperature overnight.[4]

  • Final Purification:

    • Purify the final product, Maleimide-PEG-NHS, by silica gel column chromatography or by precipitation in cold diethyl ether.[1][4]

Protocol 3: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with primary amines to a molecule with a free sulfhydryl group.[5]

Materials:

  • Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecule with a free sulfhydryl group (e.g., reduced peptide)

  • Desalting columns

Methodology:

  • Step 1: Reaction of NHS-Ester-PEG-Maleimide with the Protein:

    • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

    • Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.[5]

    • Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.[5] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]

    • Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.[5]

  • Step 2: Reaction of Maleimide-PEG-Protein with the Thiol-containing Molecule:

    • Immediately add the sulfhydryl-containing molecule to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess is typically used.[5]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]

    • (Optional) Quench the reaction by adding a sulfhydryl-containing reagent like cysteine.[5]

    • Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted components.[5]

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Drug Conjugation Antibody-NH2 Antibody-NH2 Antibody-PEG-Maleimide Antibody-PEG-Maleimide Antibody-NH2->Antibody-PEG-Maleimide  pH 7.2-7.5 NHS-PEG-Maleimide NHS-PEG-Maleimide NHS-PEG-Maleimide->Antibody-PEG-Maleimide Desalting Desalting Antibody-PEG-Maleimide->Desalting Purified_Antibody-PEG-Maleimide Purified Antibody-PEG-Maleimide Desalting->Purified_Antibody-PEG-Maleimide Thiol-Drug Thiol-Drug ADC Antibody-Drug Conjugate Thiol-Drug->ADC SEC_Purification SEC_Purification ADC->SEC_Purification Purified_Antibody-PEG-Maleimide->ADC  pH 6.5-7.5

Caption: Workflow for ADC synthesis.

Purification and Characterization

The purification of heterobifunctional PEG linkers and their conjugates is crucial for removing unreacted starting materials, reagents, and byproducts.[1]

Purification Techniques
  • Precipitation: PEG derivatives can often be precipitated from a solution (e.g., DCM) by adding a non-solvent like cold diethyl ether. This is effective for removing small molecule impurities.[1]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is useful for removing unreacted small molecules from larger PEGylated proteins.[5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is effective for separating the target PEGylated product from closely related impurities based on hydrophobicity. C18 or C8 columns are commonly used.[7][]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge.

Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized linkers and final conjugates.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation and purity determination.[9] For PEG molecules, the integration of the peaks corresponding to the terminal functional groups relative to the repeating ethylene glycol units can be used to confirm functionalization.[9][10]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide accurate molecular weight information and are highly sensitive for impurity profiling.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the linker and the final bioconjugate. For antibody-drug conjugates, hydrophobic interaction chromatography (HIC-HPLC) is particularly useful for separating species with different drug-to-antibody ratios (DARs).

G cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product Precipitation Precipitation Crude Product->Precipitation Column Chromatography Column Chromatography Precipitation->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure Linker Pure Linker HPLC->Pure Linker NMR NMR Mass Spec Mass Spec Purity Analysis (HPLC) Purity Analysis (HPLC) Pure Linker->NMR Pure Linker->Mass Spec Pure Linker->Purity Analysis (HPLC)

Caption: Purification and characterization workflow.

Conclusion

The synthesis of heterobifunctional PEG linkers is a cornerstone of modern bioconjugation chemistry, enabling the development of sophisticated targeted therapies and diagnostics.[1] A rational approach to linker design and synthesis, coupled with robust purification and characterization methods, is essential for producing well-defined and effective bioconjugates. The protocols and data presented in this guide offer a foundation for researchers to successfully synthesize and utilize these critical molecules in their drug development and research endeavors.

References

The Strategic Role of the Boc Protecting Group on Hydrazides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, prized for its reliability in protecting amine functionalities. Its application to hydrazides is particularly crucial in the synthesis of complex molecules, including peptides and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the Boc group's role in modulating hydrazide reactivity, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key chemical processes.

Core Principles: Why Protect Hydrazides with Boc?

The primary role of the Boc group on a hydrazide is to temporarily mask the nucleophilicity of the terminal nitrogen atom. Hydrazides (R-CO-NH-NH2) possess two nitrogen atoms with lone pairs of electrons, making them potent nucleophiles. Unprotected hydrazides can engage in undesired side reactions, complicating synthetic pathways. The Boc group, being sterically bulky and electron-withdrawing, effectively deactivates the nitrogen to which it is attached, allowing for selective reactions at other sites within a molecule.

Key advantages of using the Boc protecting group for hydrazides include:

  • Modulation of Reactivity: It prevents the hydrazide from participating in unwanted nucleophilic attacks. The influence of the Boc group on the nucleophilicity of the adjacent NH2 group is relatively weak, allowing for selective reactions.[1]

  • Enhanced Stability: Boc-protected hydrazides are stable under a variety of conditions, including basic and nucleophilic environments, making them compatible with a wide range of synthetic transformations.[2]

  • Orthogonality: The Boc group is acid-labile, meaning it can be removed under acidic conditions without affecting other common protecting groups like benzyloxycarbonyl (Z) or fluorenylmethyloxycarbonyl (Fmoc), which are cleaved under hydrogenolysis and basic conditions, respectively. This orthogonality is fundamental in multi-step synthesis.

  • Improved Solubility: The tert-butyl group can enhance the solubility of the protected molecule in organic solvents.[3]

Boc Protection of Hydrazides: Methodologies and Data

The most common method for introducing the Boc group onto a hydrazide is through the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Several protocols have been developed to optimize this transformation, including catalyst-free and solvent-less conditions.

Quantitative Data for Boc Protection of Hydrazines
SubstrateReagent (Equivalents)CatalystSolventTimeYield (%)Reference
Hydrazine (B178648)(Boc)₂O (1.1)NoneMolten (Boc)₂O10 min95[1]
Phenylhydrazine(Boc)₂O (1.1)NoneMolten (Boc)₂O15 min98[1]
Z-hydrazine(Boc)₂O (1.1)NoneMolten (Boc)₂O30 min96[1]
Various Amines(Boc)₂ONoneWater-Acetone8-12 minGood to Excellent[4]
Experimental Protocol: Solvent-less Boc Protection of a Hydrazine

This "green" chemistry approach minimizes waste and often results in high yields.[1]

Materials:

  • Hydrazine derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, melt di-tert-butyl dicarbonate ((Boc)₂O) by gentle warming (melting point: 22-24 °C).

  • With magnetic stirring, gradually add 1 equivalent of the hydrazine derivative to the molten (Boc)₂O (1-1.1 equivalents). The addition should be controlled to manage the evolution of gas.

  • Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be purified by direct recrystallization from a suitable solvent or by removing any volatiles under vacuum.[1]

Signaling Pathway for Boc Protection

Boc_Protection cluster_reactants Reactants cluster_process Mechanism cluster_products Products Hydrazide R-NH-NH₂ Attack Nucleophilic Attack of Hydrazide on (Boc)₂O Hydrazide->Attack Boc2O (Boc)₂O Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of Intermediate Intermediate->Collapse BocHydrazide R-NH-NH-Boc Collapse->BocHydrazide Byproducts t-BuOH + CO₂ Collapse->Byproducts

Mechanism of Boc protection of a hydrazide.

Boc Deprotection of Hydrazides: Methodologies and Data

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent depends on the sensitivity of the substrate to acidic conditions.

Quantitative Data for Boc Deprotection of Hydrazides
SubstrateReagentConcentrationSolventTemperature (°C)TimeYield (%)Reference
Boc-hydrazide linkerTrifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp.1-4 hoursNot specified[2]
Boc-hydrazide linkerHydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp.30 min - 2 hoursNot specified[2]
Boc-protected arylhydrazideTrifluoromethanesulfonic Acid (TfOH)5 equivalentsTrifluoroethanol/DCM-401.5 minutes60-86[2]
N-Boc-amines (aromatic)Oxalyl chloride (3 equiv.)-MethanolRoom Temp.< 3 hours>70[5]
Experimental Protocol: Acidic Boc Deprotection using TFA in DCM

This is a widely applicable and general method for the deprotection of Boc-hydrazides.[2]

Materials:

  • Boc-protected hydrazide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the Boc-protected hydrazide in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to reach the desired final concentration (typically 25-50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected hydrazide.[2]

Signaling Pathway for Boc Deprotection

Boc_Deprotection cluster_reactants Reactants cluster_process Mechanism cluster_products Products BocHydrazide R-NH-NH-Boc Protonation Protonation of Carbonyl Oxygen BocHydrazide->Protonation Acid H⁺ (e.g., TFA, HCl) Acid->Protonation LossOfCation Loss of Stable tert-Butyl Cation Protonation->LossOfCation Decarboxylation Decarboxylation LossOfCation->Decarboxylation FreeHydrazide R-NH-NH₂ Decarboxylation->FreeHydrazide Byproducts CO₂ + Isobutene Decarboxylation->Byproducts

Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for a synthetic sequence involving the protection and subsequent deprotection of a hydrazide.

Experimental_Workflow Start Starting Material with Hydrazide Protect Boc Protection ((Boc)₂O) Start->Protect Protected Boc-Protected Hydrazide Intermediate Protect->Protected Reaction Further Synthetic Transformations Protected->Reaction Deprotect Boc Deprotection (Acidic Conditions) Reaction->Deprotect Final Final Product with Free Hydrazide Deprotect->Final

A typical experimental workflow.

Applications in Drug Development and Peptide Synthesis

Boc-protected hydrazides are invaluable intermediates in pharmaceutical research and development. In peptide synthesis, they serve as crucial building blocks.[3] For instance, tert-butyl carbazate (B1233558) is used to generate C-terminal peptide hydrazides, which are precursors for peptide thioesters used in native chemical ligation or for the synthesis of cyclic peptides.[6]

In the development of ADCs, hydrazide linkers are employed for the acid-sensitive release of cytotoxic payloads within the target cells. The Boc group protects the hydrazide during the synthesis and conjugation process, and its clean removal is a critical final step.[2]

Conclusion

The strategic use of the Boc protecting group on hydrazides is a powerful tool in organic synthesis. It allows for the precise control of reactivity, enabling complex molecular architectures to be constructed with high efficiency and selectivity. A thorough understanding of the principles of Boc protection and deprotection, supported by robust experimental protocols and quantitative data, is essential for researchers and scientists in the field of drug development and beyond. The methodologies and data presented in this guide offer a practical resource for the successful application of this indispensable protecting group strategy.

References

The Core Function of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation has emerged as a pivotal technology, enabling the creation of novel molecular entities with enhanced efficacy, specificity, and pharmacokinetic profiles. Central to the success of many bioconjugates is the use of chemical linkers that bridge the constituent molecules. Among the most versatile and widely employed of these are polyethylene (B3416737) glycol (PEG) linkers. PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[1] The process of covalently attaching PEG chains to biomolecules, known as PEGylation, has revolutionized the pharmaceutical industry by significantly improving the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and other biologics.[2][3]

This in-depth technical guide provides a comprehensive overview of the core functions of PEG linkers in bioconjugation. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative impact of PEGylation, step-by-step experimental protocols for key conjugation and characterization techniques, and visual representations of crucial biological pathways and experimental workflows.

Core Principles and Advantages of PEGylation

The conjugation of PEG linkers to a biomolecule imparts a range of advantageous properties, primarily by creating a hydrophilic shield around the molecule. This "stealth" effect fundamentally alters the bioconjugate's interaction with its biological environment.[4][5]

Enhanced Pharmacokinetics: The most significant advantage of PEGylation is the dramatic improvement in a bioconjugate's pharmacokinetic profile. By increasing the hydrodynamic radius of the molecule, PEGylation reduces its renal clearance rate, thereby extending its circulation half-life in the bloodstream.[3][5] This prolonged presence in the body allows for less frequent dosing, which can improve patient compliance and therapeutic outcomes.[2]

Improved Solubility and Stability: PEG linkers are highly hydrophilic and can significantly increase the aqueous solubility of hydrophobic drugs or proteins.[6][7] This is a critical factor in drug formulation and bioavailability. Furthermore, the flexible PEG chain can protect the bioconjugate from enzymatic degradation, enhancing its stability both in storage and in vivo.[5][7]

Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the surface of therapeutic proteins, making them less recognizable to the immune system.[5][7] This reduction in immunogenicity is crucial for preventing adverse immune responses and the rapid clearance of the therapeutic agent.[5] However, it is important to note that anti-PEG antibodies can still be generated in some cases.[1][8]

Controlled Drug Release: In advanced applications like ADCs, PEG linkers can be engineered to be either stable (non-cleavable) or cleavable under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a tumor cell.[9] This allows for the controlled and targeted release of a cytotoxic payload, maximizing its efficacy while minimizing off-target toxicity.[9]

Quantitative Impact of PEG Linkers

The choice of PEG linker, particularly its length and architecture (linear vs. branched), has a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies to illustrate these effects.

Table 1: Effect of PEG Linker Length on Pharmacokinetics

BioconjugatePEG Linker Molecular WeightUnmodified Half-LifePEGylated Half-LifeFold Increase in Half-LifeReference(s)
Recombinant Human TIMP-120 kDa1.1 hours28 hours~25[10][11]
Affibody-MMAE Conjugate4 kDaNot ReportedSignificantly Increased-[12][13]
Affibody-MMAE Conjugate10 kDaNot ReportedSignificantly Increased-[12][13]
Pegfilgrastim (rhG-CSF)20 kDaNot Reported~10-fold increase over unmodified~10[14]

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

ADC SystemPEG Linker LengthIC50 (Concentration for 50% Inhibition)Change in CytotoxicityReference(s)
Affibody-MMAE Conjugate4 kDa~6.5-fold higher than non-PEGylatedReduced[12][13]
Affibody-MMAE Conjugate10 kDa~22.5-fold higher than non-PEGylatedReduced[12][13]
Trastuzumab-MMAEPEG4Lower IC50 (more potent)-[15]
Trastuzumab-MMAEPEG8Higher IC50 (less potent)-[15]
Trastuzumab-MMAEPEG12Higher IC50 (less potent)-[15]

Table 3: Effect of PEG Linker Length on PROTAC Permeability

PROTAC SeriesPEG Linker LengthApparent Permeability (Papp) (10⁻⁶ cm/s)Reference(s)
MZ Series2-unit PEG0.8[16][17]
MZ Series3-unit PEG0.04[16][17]
MZP Series2-unit PEG0.02[16][17]
MZP Series4-unit PEG0.01[16][17]
AT Series1-unit PEG1.4[16][17]
AT Series2-unit PEG0.7[16][17]
CM/CMP Series1-unit PEG0.6[16][17]
CM/CMP Series3-unit PEG0.3[16][17]

Key Experimental Protocols

Detailed and reproducible methodologies are essential for the successful synthesis and characterization of PEGylated bioconjugates. The following sections provide step-by-step protocols for common PEGylation chemistries and analytical techniques.

Protocol 1: Amine-Specific PEGylation using NHS-Ester Chemistry

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein via its primary amine groups (e.g., lysine (B10760008) residues and the N-terminus).[9][16]

Materials:

  • Protein to be PEGylated (1-10 mg/mL in amine-free buffer)

  • PEG-NHS Ester

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[18][19]

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[19][20]

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)[16]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)[19]

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[18][19]

    • Prepare the protein solution in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable reaction buffer.[18][19]

    • Immediately before use, dissolve the required amount of PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.[16][18][19]

  • Conjugation Reaction:

    • Add the calculated volume of the PEG-NHS ester stock solution to the stirred protein solution. A 5- to 20-fold molar excess of PEG to protein is a common starting point, but the optimal ratio must be determined empirically.[16][19] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[19]

    • Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours to overnight at 4°C.[16][19]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[16]

    • Incubate for an additional 15-30 minutes.[16]

  • Purification:

    • Remove unreacted PEG reagent and byproducts by dialysis, SEC, or another suitable purification method.[19]

Troubleshooting:

  • Low or No PEGylation:

    • Inactive PEG Reagent: The NHS ester may have hydrolyzed due to moisture. Use a fresh vial and ensure proper handling.[18][20]

    • Competing Amines in Buffer: Ensure the reaction buffer is free of primary amines.[18][20]

    • Suboptimal pH: The optimal pH is typically 7.2-8.5. Verify the pH of your reaction buffer.[18]

    • Insufficient Molar Excess: Increase the molar ratio of PEG-NHS ester to protein.[18]

  • Protein Aggregation:

    • High Protein Concentration: Reduce the protein concentration during the reaction.[20]

    • Suboptimal Buffer Conditions: Screen different buffer conditions (pH, ionic strength) to find one that minimizes aggregation.[20]

Protocol 2: Thiol-Specific PEGylation using Maleimide (B117702) Chemistry

This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a biomolecule containing a free thiol group (e.g., a cysteine residue).[6][21]

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • PEG-Maleimide

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5, degassed and containing EDTA to prevent disulfide bond formation)[22]

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.[22]

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol) (optional)[22]

  • Purification system (e.g., SEC)[6][21]

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the thiol-containing biomolecule into the reaction buffer.

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 1-2 hours at 37°C. DTT can also be used but must be removed before adding the maleimide reagent.[22]

  • Reagent Preparation:

    • Dissolve the PEG-Maleimide in the reaction buffer or a minimal amount of a water-miscible organic solvent like DMSO immediately before use.[22]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[6][21]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[6][21]

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as L-cysteine, to react with any excess PEG-Maleimide.[22]

  • Purification:

    • Purify the PEGylated conjugate using SEC or another appropriate method to remove unreacted reagents.[6][21]

Troubleshooting:

  • Low Yield:

    • Re-oxidation of Thiols: Ensure the buffer is degassed and consider working under an inert atmosphere (e.g., nitrogen or argon) if the protein is sensitive to oxidation.[22]

    • Suboptimal pH: The optimal pH for thiol-maleimide conjugation is 6.5-7.5. At higher pH, maleimides can react with amines.[9][22]

  • Instability of the Conjugate:

    • Retro-Michael Reaction: The thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation. This can be minimized by using modified maleimides or by controlling the pH.[9][22]

Protocol 3: Characterization by SEC-MALS

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the absolute molar mass, degree of PEGylation, and extent of aggregation of a bioconjugate without relying on column calibration.[23][24]

Procedure:

  • System Setup: An HPLC system is coupled in-line with a UV detector, a MALS detector, and a refractive index (RI) detector.[23]

  • Sample Preparation: Prepare the PEGylated bioconjugate sample in the mobile phase at a known concentration (typically 1-2 mg/mL) and filter through a 0.22 µm filter.[23]

  • Chromatographic Separation: Inject the sample onto an appropriate SEC column to separate the different species based on their hydrodynamic volume.[23]

  • Data Acquisition: Collect data simultaneously from the UV, MALS, and RI detectors as the sample elutes.[23]

  • Data Analysis:

    • The UV detector measures the concentration of the protein component.[23]

    • The RI detector measures the total concentration of both the protein and the PEG.[23]

    • The MALS detector measures the molar mass of the eluting species.[23]

    • Specialized software is used to combine the data from all detectors to calculate the absolute molar mass of the conjugate and its components across the elution peak.[23]

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid method for determining the molecular weight of the bioconjugate and assessing the distribution of different PEGylated species.[12]

Procedure:

  • Sample Preparation:

    • Desalt the bioconjugate sample to remove non-volatile salts.[12]

    • Mix the sample (typically 1-10 pmol) with a suitable MALDI matrix solution (e.g., sinapinic acid for proteins) in a 1:1 ratio.[12]

  • Spotting: Spot 1-2 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry to form crystals.[12]

  • Mass Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum in linear, positive ion mode.[12]

  • Data Analysis:

    • Determine the molecular weights of the different species from the resulting spectrum. The spectrum will often show a distribution of peaks, each corresponding to a different degree of PEGylation.[12]

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in bioconjugation involving PEG linkers.

ADC_Development_Workflow cluster_preclinical Preclinical Development mAb_Production Monoclonal Antibody (mAb) Production & Characterization Conjugation Bioconjugation (mAb + Linker-Payload) mAb_Production->Conjugation Linker_Payload_Synth Linker-Payload Synthesis (e.g., Drug-PEG-Maleimide) Linker_Payload_Synth->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Analytical Characterization (DAR, Purity, Aggregation) Purification->Characterization In_Vitro_Assays In Vitro Evaluation (Binding, Cytotoxicity) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Evaluation (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies

A typical workflow for the development of an Antibody-Drug Conjugate (ADC) with a PEG linker.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFN Receptor (IFNAR1/IFNAR2) JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds Gene_Transcription Gene Transcription (Antiviral State) ISRE->Gene_Transcription Initiates PEG_IFN PEGylated Interferon-α PEG_IFN->IFNAR Binds

Signaling pathway of PEGylated Interferon-α via the JAK-STAT cascade.

PROTAC_Mechanism POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (Warhead-PEG Linker-E3 Ligand) PROTAC->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome leads to recognition by Degradation Protein Degradation Proteasome->Degradation mediates

Mechanism of action for a PROTAC utilizing a PEG linker to induce protein degradation.

Conclusion

PEG linkers are a foundational and indispensable tool in the field of bioconjugation. Their unique ability to enhance the solubility, stability, and pharmacokinetic properties of biomolecules, while often reducing immunogenicity, has enabled the development of a multitude of successful therapeutics. The versatility of PEG chemistry allows for the fine-tuning of a bioconjugate's characteristics through the careful selection of linker length, architecture, and conjugation strategy. As our understanding of the intricate relationship between a PEG linker's structure and its in vivo performance continues to grow, so too will the potential for creating next-generation bioconjugates with even greater therapeutic efficacy and safety. The quantitative data, detailed protocols, and visual guides provided herein are intended to empower researchers and drug developers to harness the full potential of PEG linker technology in their pursuit of innovative medicines.

References

Unveiling the Core Properties of Azido-PEG2-hydrazide-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical biology, precision in molecular characteristics is paramount. This guide provides an in-depth look at the fundamental properties of Azido-PEG2-hydrazide-Boc, a bifunctional linker critical in the advancement of targeted therapies.

Core Molecular Data

The foundational quantitative data for this compound is summarized below, providing a clear reference for experimental design and analysis.

PropertyValueSource
Molecular Formula C12H23N5O5[1][2][3]
Molecular Weight 317.3 g/mol [1]
Alternate Molecular Weight 317.35 g/mol [2][4]
Exact Mass 317.1699[4]
Purity >95-98%[1][2][4]
CAS Number 2100306-56-5[1][2]

Role in PROTAC Synthesis

This compound serves as a versatile polyethylene (B3416737) glycol (PEG) based linker, integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][5] PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other targets the protein of interest.[5]

The structure of this compound is specifically designed for this role, featuring two key functional groups:

  • An azide group for "click chemistry" reactions. It can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[4][5]

  • A Boc-protected hydrazide . The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a reactive hydrazide, which can then be coupled with carbonyl groups.[4]

This dual functionality allows for the sequential and controlled conjugation of the two different ligands required for a functional PROTAC molecule. The hydrophilic PEG spacer also enhances the solubility of the resulting PROTAC conjugate in aqueous media.[6]

PROTAC_Synthesis_Workflow cluster_0 Component Assembly cluster_1 Reaction Steps cluster_2 Final Product TargetLigand Target Protein Ligand (with Alkyne group) Step1 Step 1: Click Chemistry (CuAAC or SPAAC) TargetLigand->Step1 E3Ligand E3 Ligase Ligand (with Carbonyl group) Step3 Step 3: Hydrazide Coupling E3Ligand->Step3 Linker This compound Linker->Step1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Step1->Step2 Azide-Linked Intermediate Step2->Step3 Deprotected Intermediate PROTAC Functional PROTAC Molecule Step3->PROTAC

Conceptual workflow for PROTAC synthesis using the linker.

Experimental Protocol: General Deprotection of Boc Group

While specific experimental protocols are highly dependent on the nature of the reactants, a general procedure for the deprotection of the Boc-hydrazide is outlined below. This is a foundational step before its conjugation to a carbonyl-containing molecule.

Objective: To remove the Boc protecting group from this compound to yield a reactive hydrazide.

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane.

  • Acidification: Cool the solution in an ice bath. Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) dropwise to the solution. The exact concentration may need optimization based on the substrate.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, the deprotected hydrazide, can be used in the next step directly or purified further by column chromatography if necessary.

Note: This protocol is a general guideline. Researchers should consult relevant literature for specific reaction conditions tailored to their unique substrates. This product is intended for research and development purposes only.[2]

References

A Deep Dive into the Solubility and Stability of PEGylated Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone strategy in pharmaceutical development for enhancing the therapeutic properties of proteins, peptides, and small molecule drugs.[1] By altering the physicochemical characteristics of the parent compound, PEGylation can dramatically improve its pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comprehensive technical overview of two critical attributes impacted by PEGylation: solubility and stability. We will explore the underlying mechanisms, present quantitative data, detail experimental protocols for assessment, and provide visual workflows to elucidate key processes.

The primary benefits of PEGylation stem from the unique properties of PEG: it is a hydrophilic, non-toxic, and non-immunogenic polymer.[3] The attachment of PEG chains increases the hydrodynamic radius of the conjugated molecule, which forms a protective "stealth" shield.[4] This shield sterically hinders proteolytic enzymes and masks antigenic sites, thereby enhancing stability and reducing immunogenicity.[5] Concurrently, the hydrophilic nature of the PEG polymer often leads to a significant increase in the aqueous solubility of hydrophobic drugs.[6]

Section 1: Enhancing Aqueous Solubility through PEGylation

A major hurdle in drug development is the poor aqueous solubility of many promising therapeutic agents, which limits bioavailability and formulation options. PEGylation is a well-established method to overcome this challenge.[7]

Mechanism of Solubility Enhancement

The covalent attachment of highly hydrophilic PEG chains increases the overall polarity of the drug conjugate. The oxygen atoms in the repeating ether units of the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the molecule.[3] This shell prevents the aggregation of hydrophobic drug molecules and facilitates their dissolution in aqueous media.[8] The effectiveness of solubility enhancement depends on several factors, including the molecular weight and architecture (linear vs. branched) of the PEG, as well as the intrinsic properties of the conjugated molecule.[7]

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on the aqueous solubility of different compounds.

Table 1: Enhancement of Drug Solubility in PEG-Water Mixtures

Drug PEG Type Temperature Solubility in Water Solubility in PEG 400 Fold Increase Reference
Emtricitabine PEG 400 298.2 K 7.95 x 10⁻³ (mole fraction) 145 x 10⁻³ (mole fraction) ~18.2 [7]
Sulfadiazine PEG 400 298.15 K 4.81 x 10⁻⁶ (mole fraction) 12.9 x 10⁻³ (mole fraction) ~2682 [7]

| Gliclazide | PEG 6000 | - | - | - | 4.04 (at 18% w/v PEG) |[9] |

Table 2: Saturated Solubility of Simvastatin in a PEG-based Solid Dispersion

Formulation Saturated Solubility (µg/mL) Fold Increase vs. Intact Drug Reference
Intact Simvastatin 8.74 - [10][11]

| Simvastatin:PEG 12000 (1:7 ratio) Solid Dispersion | 24.83 | ~2.8 |[10][11] |

Section 2: Improving Compound Stability with PEGylation

PEGylation is a powerful technique to enhance the stability of therapeutic molecules, protecting them from enzymatic degradation, aggregation, and thermal stress, thereby extending their shelf-life and circulation half-life.[5]

Mechanisms of Stability Enhancement
  • Steric Hindrance : The PEG chain creates a physical barrier that shields the drug from proteolytic enzymes and opsonins, slowing down its degradation and clearance in vivo.[5]

  • Increased Hydrodynamic Volume : The large size of the PEG-drug conjugate reduces renal filtration, leading to a significantly longer circulation half-life.[5][12]

  • Hydration Shell : The water molecules bound to the PEG chain form a hydration layer that helps to maintain the protein's native conformation and prevents aggregation.[3][13]

  • Conformational Stability : PEGylation can increase the thermodynamic stability of proteins by reducing their flexibility and the rate of unfolding.[3][13]

Degradation Pathways of PEGylated Compounds

Despite improved stability, PEGylated compounds can still degrade. The primary mechanisms are hydrolysis and oxidation.

  • Hydrolysis : The linker used to conjugate PEG to the drug can be susceptible to hydrolysis, particularly at non-neutral pH.[14] Ester linkages are more prone to hydrolysis than amide bonds. The PEG backbone itself is generally stable against hydrolysis.[1][15]

  • Oxidation : The polyether backbone of PEG can be degraded by reactive oxygen species (ROS).[16] This process involves the formation of hydroperoxide intermediates and can lead to random chain scission.[1][16]

Quantitative Data on Stability Enhancement

The following tables provide quantitative examples of how PEGylation improves the stability of various proteins.

Table 3: Enhancement of In Vivo and In Vitro Half-Life

Protein PEG Size (kDa) Condition Half-Life (Unmodified) Half-Life (PEGylated) Fold Increase Reference
Recombinant Human TIMP-1 20 In vivo (mice) 1.1 h 28 h ~25.5 [12][17]
Cytochrome c - In vitro (70°C) 4.00 h 9.05 h (8 PEGs attached) ~2.3 [3][13]
Cytochrome c - Shelf-life (4°C, 60 days) 43% residual activity 80% residual activity (8 PEGs) - [18]

| Cytochrome c | - | Shelf-life (25°C, 60 days) | 27% residual activity | >53% residual activity | - |[18] |

Table 4: Enhancement of Thermal Stability (Melting Temperature, Tm)

Protein PEGylation Tm (°C) ΔTm (°C) Reference
Met-G-CSF Unmodified ~50 - [14]
Met-G-CSF PEGylated ~62 +12 [14]
Alpha-1 Antitrypsin Unmodified - - [19]

| Alpha-1 Antitrypsin | PEGylated | No significant change | ~0 |[19] |

Section 3: Experimental Protocols

Accurate assessment of solubility and stability is critical in the development of PEGylated compounds. This section provides detailed protocols for key experiments.

Protocol 1: Turbidimetric Kinetic Solubility Assay

This high-throughput method determines the kinetic solubility of a compound by measuring the turbidity that results from its precipitation out of an aqueous solution.[7][20]

  • Objective : To rapidly determine the aqueous solubility of a test compound.

  • Materials :

    • Test compound dissolved in DMSO (e.g., 10 mM stock solution).

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • 96-well clear-bottom microplate.

    • Microplate reader capable of measuring absorbance.

  • Methodology :

    • Assay Plate Preparation : Add the aqueous buffer to each well of the microplate.

    • Compound Addition : Add a small volume (e.g., 2 µL) of the compound's DMSO stock solution to the first well of a row. The introduction of the compound into the aqueous buffer will cause precipitation if the solubility limit is exceeded.

    • Serial Dilution : Perform a serial dilution of the resulting turbid suspension across the plate to create a range of compound concentrations.

    • Incubation : Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[21]

    • Turbidity Measurement : Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where light scattering is significant (e.g., 620 nm).

  • Data Analysis : The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Stability Assessment by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is the standard method for quantifying aggregates, which are a key indicator of protein instability.[22][23]

  • Objective : To quantify the formation of high molecular weight (HMW) aggregates in a PEGylated protein sample over time.

  • Materials :

    • PEGylated protein solution.

    • SEC column with an appropriate pore size (e.g., 300 Å for monoclonal antibodies).[22]

    • UHPLC or HPLC system with a UV detector.

    • Mobile phase (e.g., 100 mM phosphate (B84403) buffer with 0.2 M NaCl, pH 6.8).[22]

  • Methodology :

    • System Setup : Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Sample Preparation : Prepare aliquots of the PEGylated protein for a time-course study (e.g., t=0, 1 week, 1 month) and store them under desired stress conditions (e.g., elevated temperature).

    • Sample Injection : Inject a defined volume of the protein sample onto the column.

    • Elution and Detection : Elute the sample with the mobile phase. Monitor the eluate using the UV detector at 280 nm. Aggregates, being larger, will elute before the monomeric protein.

  • Data Analysis :

    • Identify the peaks corresponding to the monomer and HMW aggregates in the chromatogram.

    • Integrate the area of each peak.

    • Calculate the percentage of aggregate using the formula: % Aggregate = (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100.

    • Plot the percentage of aggregate over time to determine the aggregation rate.

Protocol 3: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated, allowing for the determination of the protein's melting temperature (Tm), a key indicator of its thermal stability.[24]

  • Objective : To determine the thermal transition midpoint (Tm) of a PEGylated protein.

  • Materials :

    • PEGylated protein solution (dialyzed against the reference buffer).

    • Matching reference buffer.

    • Differential Scanning Calorimeter.

  • Methodology :

    • Instrument Start-up : Turn on the calorimeter and pressurize the cells to prevent boiling at high temperatures.[24]

    • Sample Preparation : Dialyze the protein sample extensively against the buffer that will be used as the reference to ensure a perfect match.[25]

    • Loading : Load the protein sample into the sample cell and the matched buffer into the reference cell.

    • Experimental Setup : Set the experimental parameters: start temperature (e.g., 20°C), end temperature (e.g., 100°C), and scan rate (e.g., 60°C/hour).[24][26]

    • Data Acquisition : Run a baseline scan with buffer in both cells. Then, run the scan with the protein sample.

  • Data Analysis :

    • Subtract the buffer-buffer baseline from the protein scan to obtain the thermogram for protein unfolding.

    • The peak of the resulting curve corresponds to the Tm, the temperature at which 50% of the protein is unfolded. An increase in Tm for the PEGylated protein compared to the native protein indicates enhanced thermal stability.[8]

Section 4: Visualizations of Key Concepts and Workflows

Diagrams

G cluster_workflow Experimental Workflow: Stability Assessment start PEGylated Compound stress Apply Stress (e.g., Heat, pH shift, Storage) start->stress sec SEC Analysis (Aggregation) stress->sec dsc DSC Analysis (Thermal Stability) stress->dsc hplc RP-HPLC Analysis (Degradation Products) stress->hplc end Stability Profile sec->end dsc->end hplc->end

Workflow for assessing the stability of PEGylated compounds.

G np PEGylated Nanoparticle in Bloodstream normal_vessel Normal Blood Vessel (Tight Endothelial Junctions) np->normal_vessel No Extravasation tumor_vessel Tumor Blood Vessel (Leaky Fenestrations) np->tumor_vessel Extravasation normal_tissue Normal Tissue tumor_tissue Tumor Tissue (Poor Lymphatic Drainage) tumor_vessel->tumor_tissue Passage through gaps accumulation Selective Accumulation in Tumor tumor_tissue->accumulation Retention

The Enhanced Permeability and Retention (EPR) Effect.

G cluster_degradation Degradation Mechanisms PEG PEG Backbone H-(O-CH2-CH2)n-OH hydrolysis Hydrolysis Cleavage of Linker Bond (e.g., ester, carbamate) - pH dependent PEG->hydrolysis Susceptible Linker oxidation Oxidation Attack by Reactive Oxygen Species (ROS) - Random Chain Scission of Ether Backbone PEG->oxidation Polyether Backbone

Primary degradation pathways for PEGylated compounds.

Conclusion

PEGylation remains a vital and powerful strategy in drug development for improving the solubility and stability of therapeutic molecules.[27] By forming a protective, hydrophilic layer, PEGylation enhances aqueous solubility, increases thermal and proteolytic stability, and extends circulation half-life.[2] A thorough understanding of the underlying mechanisms and the use of robust analytical techniques, such as those detailed in this guide, are essential for the successful design and development of optimized PEGylated therapeutics. The quantitative data clearly demonstrates the significant advantages conferred by this technology, reinforcing its role in bringing more effective and patient-friendly medicines to the clinic.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] Upon cellular entry, the PROTAC forms a ternary complex with the POI and the E3 ligase.[7][8] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC is then released to catalytically induce the degradation of further POI molecules.[1]

While the choice of ligands dictates the target and the E3 ligase to be hijacked, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[9][10] The linker's length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which are paramount for efficient ubiquitination and subsequent degradation.[7][11]

Core Components of PROTAC Linkers

PROTAC linkers are broadly classified based on their chemical composition and flexibility. The most common types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, valued for their synthetic tractability and the ease with which their lengths can be modified.[1][3] More rigid linkers, incorporating cyclic structures, and "clickable" linkers, which facilitate modular synthesis, are also widely employed.[1][9]

  • Polyethylene Glycol (PEG) Linkers: These are composed of repeating ethylene (B1197577) glycol units and are favored for their ability to improve the solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules.[1][5] The flexibility of PEG linkers allows them to adopt various conformations to achieve a productive ternary complex.[5]

  • Alkyl Chains: Simple hydrocarbon chains offer a straightforward way to modulate linker length.[1] While synthetically accessible, their hydrophobicity can sometimes negatively impact a PROTAC's physicochemical properties.[2]

  • Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to reduce the conformational flexibility of the PROTAC.[1][2] This can pre-organize the molecule into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[1]

  • Clickable Linkers: These contain moieties like azides or alkynes that allow for the rapid and efficient synthesis of PROTAC libraries using click chemistry.[3][9] This modular approach is invaluable for optimizing linker length, composition, and attachment points.[9]

The PROTAC Signaling Pathway and Experimental Workflow

The mechanism of action of PROTACs involves a series of well-defined steps, from cellular entry to target degradation. The development and evaluation of PROTACs follow a structured experimental workflow to assess their efficacy and mechanism.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Recycled PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_analysis Analysis Design PROTAC Design (Ligands & Linker) Synthesis Chemical Synthesis (e.g., Click Chemistry) Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular Cellular Assays (Western Blot) Biophysical->Cellular Degradation Protein Degradation (DC50, Dmax) Cellular->Degradation TernaryComplex Ternary Complex Formation & Stability TernaryComplex->Degradation

General experimental workflow for PROTAC development.

Data Presentation: Quantitative Impact of Linker Properties

The optimization of a PROTAC's linker is a multiparametric process, with linker length and composition being critical variables that are often empirically determined. The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on degradation efficiency (DC50 and Dmax) and ternary complex stability (cooperativity factor, α).

Table 1: Impact of Linker Length on Degradation Efficiency

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Estrogen Receptor α (ERα)Alkyl/PEG9>10,000~50
12~5,000~75
16~1,000~95
19~5,000~70
21>10,000~60
TANK-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-
21396
2929276
Bruton's tyrosine kinase (BTK)PEGVaried1-40-

Data compiled from multiple sources.[8][12][13]

Table 2: Impact of Linker Composition on Physicochemical Properties and Ternary Complex Stability

PROTAC IDLinker TypecLogPTPSA (Ų)Ternary Complex Stability (Kd, nM)Cooperativity (α)
PROTAC-A1PEG2.82501500.8
PROTAC-A2PEG3.5280505.2
PROTAC-B1Alkyl4.21802000.5
PROTAC-B2Alkyl-Piperazine3.9210358.5

Note: This table presents illustrative data based on general trends observed in the literature.[14][15][16] cLogP and TPSA are calculated predictions of lipophilicity and topological polar surface area, respectively.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol outlines a general procedure for coupling a POI ligand functionalized with an alkyne to an E3 ligase ligand functionalized with an azide.[6]

Materials:

Procedure:

  • Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system.

  • Add a freshly prepared aqueous solution of copper(II) sulfate (e.g., 0.1 equivalents).

  • Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 0.2 equivalents) to reduce Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent and purify the crude PROTAC by preparative reverse-phase HPLC.

  • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[3][10]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data for binary and ternary complex formation.[1][7]

Procedure:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

    • In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the binary binding affinity between the PROTAC and the target protein.

  • Ternary Complex Formation:

    • Inject a series of concentrations of the target protein mixed with a constant, saturating concentration of the PROTAC over the immobilized E3 ligase.

    • The enhancement in binding affinity of the target protein in the presence of the PROTAC, compared to its affinity for the E3 ligase alone, is used to determine the ternary complex affinity and the cooperativity factor (α).

  • Data Analysis: Fit the sensorgrams from the binary and ternary experiments to appropriate kinetic models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).

SPR_Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Binary1 Inject PROTAC (Determine KD1) Immobilize->Binary1 Binary2 Inject Target Protein (Determine KD2) Immobilize->Binary2 Ternary Inject PROTAC + Target Protein (Determine KD_ternary) Immobilize->Ternary Analyze Calculate Cooperativity (α) α = KD1 / KD_ternary Binary1->Analyze Ternary->Analyze

Workflow for SPR analysis of ternary complex formation.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its efficacy, selectivity, and overall drug-like properties. A deep understanding of the principles of linker design, coupled with robust experimental methodologies for their evaluation, is essential for the development of the next generation of targeted protein degraders. This guide provides a foundational overview of PROTAC linkers, their components, and the experimental approaches used to characterize their impact, serving as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Safety and Handling of Azide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and inherent hazards associated with azide-containing compounds. Given their utility in bioconjugation, medicinal chemistry, and materials science, a thorough understanding of their properties is critical for ensuring laboratory safety. This document outlines the stability, toxicity, and proper disposal of these energetic materials, supported by quantitative data, detailed experimental protocols, and visual workflows to promote a secure research environment.

Core Hazards of Azide-Containing Compounds

Azide (B81097) compounds, both inorganic and organic, are characterized by two primary hazards: their potential for explosive decomposition and their significant biological toxicity.

1.1. Explosive and Thermal Instability

The azide functional group (-N₃) is an "explosophore," a group of atoms that can undergo rapid decomposition to release a large volume of nitrogen gas, resulting in an explosion. This decomposition can be initiated by various stimuli, including heat, shock, friction, and even light in some cases.[1]

Inorganic Azides: Heavy metal azides, such as lead(II) azide and silver azide, are notoriously unstable and highly sensitive to shock and friction.[2][3] They are often used as primary explosives in detonators. Even contact with metals like copper, lead, brass, or silver can form these dangerously sensitive metal azides.[3] Sodium azide, while more stable, will decompose violently when heated above its melting point (275 °C).[4]

Organic Azides: The stability of organic azides is largely dependent on their molecular structure. Key factors to consider include:

  • Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon to nitrogen atoms generally indicates greater stability. As a rule of thumb, the number of nitrogen atoms should not exceed the number of carbon atoms.[1][5] Organic azides with a C/N ratio of less than 3 are considered to have a higher risk of explosion.[4]

  • The Rule of Six: This guideline suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution within the molecule to render it relatively safe to handle with appropriate precautions.[1][5]

  • Molecular Weight: Low-molecular-weight organic azides tend to be more volatile and explosive.[6]

  • Substitution: Olefinic, aromatic, and carbonyl azides are generally less stable than aliphatic azides.[5]

1.2. Toxicological Hazards

The azide ion (N₃⁻) is highly toxic, with a mechanism of action similar to that of cyanide.[6] It is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, which disrupts cellular respiration and can lead to cell death.[7]

Sodium Azide Toxicity: Sodium azide is acutely toxic if inhaled, ingested, or absorbed through the skin.[4] Symptoms of exposure can range from dizziness, headache, and nausea to more severe effects like convulsions, hypotension, and respiratory failure, which can be fatal.[8][9] The lethal dose for humans is estimated to be ≥700 mg, or approximately 10 mg/kg.[10]

Hydrazoic Acid: A significant danger arises from the reaction of azides with acids, which produces hydrazoic acid (HN₃).[2] Hydrazoic acid is a highly toxic, volatile, and explosive gas, posing a severe inhalation risk.[4]

Quantitative Data on Azide Compound Hazards

The following tables summarize key quantitative data related to the thermal stability, impact sensitivity, and toxicity of various azide-containing compounds.

Table 1: Thermal Stability of Selected Azide Compounds

CompoundTypeDecomposition Onset/Temperature (°C)Enthalpy of Decomposition (ΔHd)Analysis MethodReference(s)
Sodium Azide (NaN₃)Inorganic~300 (decomposes)758 J/g (exothermic)DSC[1][11]
Silver Azide (AgN₃)Inorganic2971860 kJ/kg-[1]
p-Acetamidobenzenesulfonyl AzideOrganic (Aryl)100 (initiation)-201 kJ/mol (average for sulfonyl azides)DSC[12]
Ethyl (phenyl)diazoacetateOrganic (Diazo)75 - 160 (onset)-102 kJ/mol (average)DSC[13]
Glycidyl Azide Polymer (GAP)Organic (Alkyl)~200-TGA[12]
ortho-Substituted Phenyl AzidesOrganic (Aryl)80 - 200-450 to -1250 J/gDSC[12]

Table 2: Impact Sensitivity of Selected Azide Compounds

CompoundTypeImpact Sensitivity (Drop Height, H₅₀ cm for 2.5 kg weight)Test MethodReference(s)
Sodium Azide (NaN₃)InorganicVaries with water contentDrop-weight impact test[14]
Lead(II) Azide (Pb(N₃)₂)InorganicHighly sensitive-[15]
Silver Azide (AgN₃)InorganicHighly sensitive-[11]
1,2,3,4-tetraazidobutane (ETA)OrganicH₅₀ values reported in studyERL apparatus, Type 12 tool[16][17]

Table 3: Toxicity Data for Azide Compounds

CompoundLD₅₀ (Oral, Rats)Key Toxicological EffectsReference(s)
Sodium Azide (NaN₃)27 mg/kgInhibition of cytochrome c oxidase, neurotoxicity, cardiovascular effects.[6][8]
Hydrazoic Acid (HN₃)Highly Toxic (Inhalation)Potent respiratory toxin, explosive.[18]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with azide-containing compounds. The following sections provide detailed methodologies for common laboratory procedures involving azides.

3.1. Synthesis of Benzyl (B1604629) Azide from Benzyl Bromide

This protocol describes a standard SN2 reaction for the synthesis of an organic azide.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMF or DMSO.

  • To the vigorously stirred solution, add benzyl bromide dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature overnight.[19]

  • Work-up: a. After the reaction is complete, cautiously quench the reaction by the slow addition of water. This process may be exothermic.[19] b. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 portions).[8] c. Wash the combined organic layers with water and then with brine to remove the solvent (DMF or DMSO).[8] d. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[19] e. Filter the drying agent and concentrate the solution under reduced pressure to obtain the benzyl azide product. Caution: Do not distill low-molecular-weight azides.[19] f. If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.[19]

3.2. Quenching of Azide Reactions

Unreacted azide must be safely quenched before disposal. The following protocol describes a common method using nitrous acid. This procedure must be performed in a well-ventilated fume hood.

Materials:

  • Aqueous solution containing residual azide (concentration not to exceed 5%)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Iodide-starch paper

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, ensure the aqueous azide solution does not exceed a 5% concentration.[20]

  • With stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (approximately 40% excess).

  • Crucially, add the nitrite solution before the acid. [4]

  • Gradually add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic to pH paper and gas evolution ceases.[20]

  • Test for the presence of excess nitrite using iodide-starch paper. A blue color indicates that the decomposition of the azide is complete.[20]

  • The resulting solution can then be neutralized and disposed of as aqueous waste, provided it does not contain other hazardous materials.

Visualizing Workflows and Biological Pathways

4.1. Experimental Workflow for Safe Azide Handling

The following diagram illustrates a logical workflow for the safe handling of azide-containing compounds in a laboratory setting.

G A Planning and Risk Assessment B Review SDS and Literature A->B C Define Scale and Procedure A->C N Emergency Preparedness (Spill Kit, Eyewash, Shower) A->N D Prepare Engineering Controls (Fume Hood, Blast Shield) B->D C->D E Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->E F Handling and Reaction Setup E->F G Use Non-Metal Utensils F->G H Avoid Incompatible Materials (Acids, Heavy Metals, Halogenated Solvents) F->H I Reaction Monitoring F->I J Work-up and Purification I->J K Quench Excess Azide J->K M Decontamination of Glassware and Surfaces J->M L Proper Waste Disposal K->L L->M

Safe Handling Workflow for Azide Compounds

4.2. Signaling Pathway of Azide-Induced Apoptosis

Sodium azide induces apoptosis primarily through the inhibition of mitochondrial respiration, leading to a cascade of cellular events. The following diagram illustrates a simplified signaling pathway.

G cluster_0 Mitochondria-Mediated Apoptosis A Sodium Azide (NaN₃) B Inhibition of Cytochrome C Oxidase (Complex IV) A->B F Decreased Pgc-1α Expression A->F C Mitochondrial Respiration Blocked B->C D Decreased ATP Production C->D E Increased Reactive Oxygen Species (ROS) C->E G Mitochondrial Dysfunction D->G E->G F->G H Upregulation of Bax Downregulation of Bcl-2 G->H I Release of Cytochrome c H->I J Caspase Activation I->J K Apoptosis J->K

Azide-Induced Apoptosis Signaling Pathway

Conclusion

Azide-containing compounds are indispensable tools in modern chemical research and drug development. However, their inherent energetic nature and toxicity demand the utmost respect and adherence to stringent safety protocols. By understanding the fundamental principles of their stability, reactivity, and biological effects, and by diligently following established handling and disposal procedures, researchers can mitigate the risks and harness the synthetic power of these versatile molecules in a safe and responsible manner. Continuous education, thorough risk assessment, and a culture of safety are essential for all personnel working with or around azide-containing compounds.

References

An In-depth Technical Guide to Azido-PEG2-hydrazide-Boc: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-hydrazide-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its physical properties, chemical reactivity, and handling protocols, designed to equip researchers with the essential knowledge for its effective application. The molecule incorporates three key functional moieties: an azide (B81097) group for click chemistry, a Boc-protected hydrazide for conjugation to carbonyl-containing molecules, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation between conjugated molecules.[3][4]

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in complex biological systems. A summary of these properties is presented in the table below.

PropertyValueSource(s)
CAS Number 2100306-56-5[2][3][5][6]
Molecular Formula C12H23N5O5[2][3][5][6]
Molecular Weight 317.3 g/mol , 317.34 g/mol , 317.35 g/mol [1][5][6]
Exact Mass 317.1699[3]
Appearance Solid powder, Viscous Liquid (Colorless to light yellow)[1][3]
Purity >95% to 98%[3][4][5][7][8][9]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[10]
Storage Conditions Pure form: -20°C for up to 3 years; In solvent: -80°C. Shipped under ambient temperature.[1][11]

Chemical Structure and Reactivity

This compound possesses a unique trifunctional architecture that enables a versatile range of bioconjugation strategies. The molecule consists of an azide terminus, a central hydrophilic PEG2 linker, and a tert-butyloxycarbonyl (Boc) protected hydrazide group.

G Chemical Moieties of this compound cluster_0 Azide Group cluster_1 PEG2 Linker cluster_2 Boc-Protected Hydrazide Azide N3 PEG2 - (CH2)2 - O - (CH2)2 - O - (CH2)2 - C(O) - Azide->PEG2 covalent bond Hydrazide - NH - NH - Boc PEG2->Hydrazide covalent bond G A This compound B Acidic Deprotection (e.g., TFA) A->B Step 1 C Azido-PEG2-hydrazide B->C E Hydrazone Formation C->E D Molecule 1 (with Aldehyde/Ketone) D->E F Azido-PEG2-Molecule 1 Conjugate E->F Step 2 H Click Chemistry (CuAAC or SPAAC) F->H G Molecule 2 (with Alkyne) G->H I Molecule 2-PEG2-Molecule 1 Conjugate H->I Step 3

References

Azido-PEG2-t-Boc-hydrazide: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2100306-56-5

A Technical Guide for Researchers and Drug Development Professionals

Azido-PEG2-t-Boc-hydrazide is a heterobifunctional linker molecule that has emerged as a valuable tool in the fields of chemical biology and drug discovery. Its unique architecture, featuring an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide, provides researchers with a versatile platform for the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Azido-PEG2-t-Boc-hydrazide is essential for its effective application in research and development. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 2100306-56-5[1][2][3]
Molecular Formula C₁₂H₂₃N₅O₅[1][2]
Molecular Weight 317.35 g/mol [2][3]
Purity >95%[1][2]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents
SMILES O=C(NNC(OC(C)(C)C)=O)CCOCCOCCN=[N+]=[N-][2]
InChI Key JYNHRXFEKXQQDG-UHFFFAOYSA-N[4]

Core Applications in Drug Discovery

The unique trifunctional nature of Azido-PEG2-t-Boc-hydrazide makes it a highly adaptable linker for various bioconjugation strategies. Its primary applications lie in the construction of PROTACs and as a key reagent in click chemistry reactions.

PROTAC Linker

PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[5][6] These chimeric molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.

Azido-PEG2-t-Boc-hydrazide serves as a versatile building block for PROTAC synthesis. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the azide and protected hydrazide moieties allow for sequential and orthogonal conjugation to the target- and E3 ligase-binding ligands.

Click Chemistry Reagent

The azide group in Azido-PEG2-t-Boc-hydrazide is a key functional handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[][8][] The most common click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[5][8] This reaction is widely used to conjugate the linker to molecules containing a terminal alkyne.

Furthermore, the azide group can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, eliminating the need for a potentially cytotoxic copper catalyst.[5] This makes it particularly suitable for applications in living systems.

Experimental Protocols

Below are representative, generalized protocols for the key reactions involving Azido-PEG2-t-Boc-hydrazide.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing molecule to Azido-PEG2-t-Boc-hydrazide.

Materials:

Procedure:

  • Dissolve Azido-PEG2-t-Boc-hydrazide and the alkyne-functionalized molecule in the chosen solvent.

  • Add a solution of copper(II) sulfate to the reaction mixture.

  • Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., LC-MS).

  • Upon completion, the product can be purified by an appropriate chromatographic technique.

General Protocol for Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the free hydrazide, which can then be reacted with a carbonyl-containing molecule.

Materials:

  • Azido-PEG2-t-Boc-hydrazide conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting TFA salt of the deprotected hydrazide can often be used in the next step without further purification.

Visualizing Molecular Interactions and Workflows

Graphical representations of signaling pathways and experimental workflows are crucial for understanding the role and application of Azido-PEG2-t-Boc-hydrazide.

PROTAC_Mechanism POI Target Protein (Protein of Interest) PROTAC PROTAC (Azido-PEG2-t-Boc-hydrazide based) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome targeted for degradation E3 E3 Ubiquitin Ligase PROTAC->E3 recruits E3->POI ubiquitinates Ub Ubiquitin Ub->E3 Degraded Degraded Protein Fragments Proteasome->Degraded degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker Azido-PEG2-t-Boc-hydrazide Click CuAAC Click Reaction Linker->Click Ligand1 Alkyne-functionalized Target Ligand Ligand1->Click Ligand2 Carbonyl-functionalized E3 Ligase Ligand Conjugation Hydrazone Formation Ligand2->Conjugation Deprotection Boc Deprotection Click->Deprotection Deprotection->Conjugation PROTAC Final PROTAC Conjugation->PROTAC Cell_Culture Cell Treatment PROTAC->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis Quantification of Protein Degradation Western_Blot->Data_Analysis

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Conclusion

Azido-PEG2-t-Boc-hydrazide is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a PEG spacer and orthogonal reactive groups, facilitates the streamlined synthesis of complex biomolecules like PROTACs. The ability to perform highly efficient and specific "click" conjugations, coupled with the potential for further modification following Boc deprotection, makes it an invaluable asset for the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers such as Azido-PEG2-t-Boc-hydrazide will undoubtedly grow in importance.

References

An In-depth Technical Guide to the Core Principles of Hydrazone Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the formation of hydrazone bonds. Hydrazone linkages are of paramount importance in various scientific disciplines, particularly in drug development, bioconjugation, and materials science, owing to their versatile and tunable nature. This document delves into the core mechanism of hydrazone formation, kinetic and thermodynamic aspects, and the critical factors that influence bond stability. Detailed experimental protocols for synthesis, purification, and characterization are provided, alongside curated quantitative data to facilitate comparative analysis.

Core Principles of Hydrazone Bond Formation

Hydrazone bonds are formed through a condensation reaction between a hydrazine (B178648) derivative and an aldehyde or a ketone.[1] This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond (N-N).[1] The overall reaction is reversible and can be represented as follows:

R¹R²C=O + R³NHNH₂ ⇌ R¹R²C=NNHR³ + H₂O

The reaction is known for its simplicity, generally high yields, and the ability to be performed under mild conditions.[1]

Reaction Mechanism

The formation of a hydrazone is a two-step process that is subject to acid catalysis.[1]

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.[1]

  • Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration, which involves the elimination of a water molecule to form the stable C=N double bond of the hydrazone.[1] At neutral pH, the breakdown of this tetrahedral intermediate is typically the rate-limiting step of the reaction.[1][2]

Hydrazone_Formation_Mechanism Carbonyl Aldehyde/Ketone (R¹R²C=O) Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H⁺ Hydrazine Hydrazine (R³NHNH₂) Carbinolhydrazine Carbinolhydrazine Intermediate Hydrazine->Carbinolhydrazine Proton H⁺ Protonated_Carbonyl->Carbinolhydrazine + R³NHNH₂ Protonated_Intermediate Protonated Intermediate Carbinolhydrazine->Protonated_Intermediate + H⁺ Hydrazone Hydrazone (R¹R²C=NNHR³) Protonated_Intermediate->Hydrazone - H₂O, - H⁺ Water H₂O Protonated_Intermediate->Water

Mechanism of acid-catalyzed hydrazone formation.
Kinetics and pH Dependence

The rate of hydrazone formation is highly dependent on the pH of the reaction medium, typically exhibiting a bell-shaped profile.[3]

  • Acidic Conditions (pH 4-6): The reaction rate is generally fastest in this range. The acid serves to protonate the carbonyl oxygen, increasing its electrophilicity, and also catalyzes the dehydration of the carbinolhydrazine intermediate.[3]

  • Strongly Acidic Conditions (pH < 4): At very low pH, the hydrazine nucleophile becomes protonated, which significantly reduces its nucleophilicity and slows down the initial addition step.[3]

  • Neutral to Basic Conditions (pH > 6): In this range, the dehydration of the tetrahedral intermediate is slow due to the lack of sufficient protons to catalyze the elimination of the hydroxyl group.[3]

Catalysis

The rate of hydrazone formation, particularly at neutral pH, can be significantly enhanced by the use of nucleophilic catalysts. Aniline (B41778) and its derivatives are commonly employed for this purpose.[4] The catalyst first reacts with the carbonyl compound to form a more reactive protonated Schiff base (imine) intermediate, which is then readily attacked by the hydrazine.[4][5] More efficient water-soluble organocatalysts, such as anthranilic acids and aminobenzoic acids, have been developed to further accelerate the reaction under biological conditions.[1]

Quantitative Data on Hydrazone Bond Formation

The following tables summarize key quantitative data related to the kinetics and stability of hydrazone bonds, providing a comparative overview for researchers.

Table 1: Second-Order Rate Constants for Hydrazone Formation
Carbonyl CompoundHydrazine DerivativeSecond-Order Rate Constant (k, M⁻¹s⁻¹)pHTemperature (°C)Reference
ButyraldehydePhenylhydrazine2.07.425[6]
BenzaldehydePhenylhydrazine0.0317.425[6]
2-PyridinecarboxaldehydePhenylhydrazine0.287.425[6]
AcetonePhenylhydrazine0.00137.425[6]
4-NitrobenzaldehydeN-methylhydrazineNot specified7.4Not specified[7]
AcGRGDSGG-hydrazideglyoxylyl-LYRAG0.0031 (uncatalyzed)5.7Ambient[5]
AcGRGDSGG-hydrazideglyoxylyl-LYRAG0.21 (10 mM aniline)5.7Ambient[5]
AcGRGDSGG-hydrazideglyoxylyl-LYRAG0.030 (uncatalyzed)4.5Ambient[5]
AcGRGDSGG-hydrazideglyoxylyl-LYRAG0.49 (10 mM aniline)4.5Ambient[5]

Note: The rate constants are apparent values and may vary with specific reaction conditions.

Table 2: Equilibrium Constants for Hydrazone Formation
Carbonyl CompoundHydrazine DerivativeEquilibrium Constant (Keq, M⁻¹)pHReference
Pyruvic acidSemicarbazide~10⁶Not specified[8]
BenzaldehydeSemicarbazide~10⁵Not specified[8]
FurfuralSemicarbazide~10⁵Not specified[8]
CyclohexanoneSemicarbazide~10⁵Not specified[8]
AcetoneSemicarbazide~10⁴Not specified[8]
Isobutyraldehyde4-nitro-phenylhydrazine47008[4]
Benzaldehyde4-nitro-phenylhydrazine290008[4]
Table 3: Hydrolytic Stability of Hydrazone Linkages
Hydrazone TypePrecursorspHTemperature (°C)Half-life (t₁/₂)Reference
AliphaticAliphatic aldehyde + Acyl hydrazide5.537< 2 min[9]
AliphaticAliphatic aldehyde + Acyl hydrazide (3 C atoms)7.437150 min[9]
AliphaticAliphatic aldehyde + Acyl hydrazide (5 C atoms)7.437120 min[9]
AliphaticAliphatic aldehyde + Acyl hydrazide (10 C atoms)7.43720 min[9]
AromaticAromatic aldehyde + Acyl hydrazide7.437> 72 h[9]
AromaticAromatic aldehyde + Acyl hydrazide5.537> 48 h[9]
MethylhydrazoneD₂CO + Methylhydrazine7.0Not specifiedNot specified[10]
OximeD₂CO + Hydroxylamine7.0Not specified25 days[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of hydrazones.

General Synthesis of Hydrazones

This protocol outlines a standard procedure for the synthesis of a hydrazone from an aldehyde or ketone and a hydrazine derivative.

Materials:

  • Aldehyde or ketone (1.0 equivalent)

  • Hydrazine derivative (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, methanol)[11]

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)[11]

Procedure:

  • Dissolve the aldehyde or ketone in a suitable solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution.

  • If catalysis is required, add a catalytic amount of a weak acid (e.g., 1-2 drops of glacial acetic acid).[11]

  • Stir the reaction mixture at room temperature or heat under reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.[12]

Purification of Hydrazones

Recrystallization:

  • Dissolve the crude hydrazone in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

Column Chromatography:

  • Prepare a slurry of silica (B1680970) gel in the chosen eluent.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude hydrazone in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the appropriate solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[12]

Characterization of Hydrazones

The structure of the synthesized hydrazone is typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The spectrum will show a characteristic signal for the imine proton (-N=CH-) and signals corresponding to the rest of the molecule.[2][13]

  • ¹³C NMR: The spectrum will show a characteristic signal for the imine carbon (C=N) and other carbons in the molecule.[2][13]

Mass Spectrometry (MS):

  • Obtain the mass spectrum using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI). The molecular ion peak will confirm the molecular weight of the hydrazone.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show a characteristic C=N stretching vibration, typically in the range of 1575-1680 cm⁻¹. The absence of the C=O stretching band of the starting carbonyl compound is also indicative of product formation.[13]

High-Performance Liquid Chromatography (HPLC):

  • HPLC can be used to assess the purity of the synthesized hydrazone and to monitor the progress of the formation reaction. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) is commonly used.[14][15]

Experimental_Workflow Start Start Reaction Hydrazone Synthesis (Aldehyde/Ketone + Hydrazine) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Cooling/Solvent Removal) Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Characterization Characterization Recrystallization->Characterization Column_Chromatography->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR HPLC HPLC Characterization->HPLC End Pure Hydrazone NMR->End MS->End IR->End HPLC->End

A typical experimental workflow for hydrazone synthesis.

Factors Influencing Hydrazone Bond Formation and Stability

Several factors influence the rate of formation and the stability of the resulting hydrazone bond.

  • Reactant Structure:

    • Electronic Effects: Electron-withdrawing groups on the carbonyl compound increase its electrophilicity and accelerate the initial nucleophilic attack. Conversely, electron-donating groups on the hydrazine increase its nucleophilicity.

    • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can hinder the reaction, slowing down the rate of formation.[3]

    • Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[4]

  • pH: As discussed, pH is a critical factor, with optimal reaction rates typically observed in the mildly acidic range of 4-6.[3]

  • Catalyst: The presence of a nucleophilic catalyst like aniline can dramatically increase the reaction rate, especially at neutral pH.[4]

  • Temperature: Increasing the reaction temperature generally increases the rate of hydrazone formation.

Factors_Affecting_Hydrazone_Formation Hydrazone_Formation Hydrazone Bond Formation & Stability Reactant_Structure Reactant Structure Hydrazone_Formation->Reactant_Structure pH pH Hydrazone_Formation->pH Catalyst Catalyst Hydrazone_Formation->Catalyst Temperature Temperature Hydrazone_Formation->Temperature Electronic_Effects Electronic Effects (EWG/EDG) Reactant_Structure->Electronic_Effects Steric_Hindrance Steric Hindrance Reactant_Structure->Steric_Hindrance Aromatic_vs_Aliphatic Aromatic vs. Aliphatic Reactant_Structure->Aromatic_vs_Aliphatic

Key factors influencing hydrazone formation and stability.

This in-depth guide provides a solid foundation for understanding and utilizing hydrazone bond formation in various research and development settings. The provided data and protocols offer practical tools for the successful synthesis and characterization of these versatile molecules.

References

The Art of Bioconjugation: An In-depth Technical Guide to the Applications of Polyethylene Glycol (PEG) in Medical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG), a synthetic, hydrophilic, and biocompatible polymer, has become an indispensable tool in medical research and drug development.[1] Its ability to be conjugated to various molecules—a process known as PEGylation—has revolutionized the therapeutic landscape by enhancing the pharmacokinetic and pharmacodynamic properties of drugs.[2] This technical guide provides a comprehensive overview of the core applications of PEG in medical research, with a focus on drug delivery, tissue engineering, and surface modification of medical devices. We will delve into the quantitative impact of PEGylation, provide detailed experimental protocols for key methodologies, and visualize complex biological pathways influenced by PEGylated therapeutics.

Core Applications of PEG in Medical Research

Enhanced Drug Delivery through PEGylation

PEGylation is a widely employed strategy to improve the therapeutic efficacy of proteins, peptides, and small-molecule drugs.[2] The covalent attachment of PEG chains imparts several beneficial properties:

  • Prolonged Circulatory Half-Life: The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, thereby extending their circulation time in the bloodstream.[2]

  • Reduced Immunogenicity: The flexible PEG chains create a protective layer that shields the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[1]

  • Improved Stability and Solubility: PEGylation can protect therapeutic agents from proteolytic degradation and enhance the solubility of hydrophobic drugs.[1]

PEG-Based Hydrogels for Tissue Engineering and Controlled Release

PEG-based hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, providing a scaffold for tissue regeneration and a vehicle for sustained drug release.[3] Their properties, such as mechanical strength, degradation rate, and drug release kinetics, can be precisely tuned by altering the PEG concentration, molecular weight, and crosslinking density.[4]

Surface Modification of Medical Devices

The bio-inert nature of PEG makes it an ideal candidate for coating the surfaces of medical devices, such as implants and catheters. This surface modification minimizes protein adsorption and cell adhesion, thereby reducing the foreign body response, preventing thrombus formation, and improving the overall biocompatibility of the device.[5]

Data Presentation: The Quantitative Impact of PEGylation

The following tables summarize the pharmacokinetic parameters of several key PEGylated drugs, demonstrating the significant improvements achieved through PEGylation.

ParameterNative L-AsparaginasePegaspargase (PEG-L-Asparaginase)Reference(s)
Half-life (t½) 26 hours5.5 days[6]
Clearance HigherLower[7]
Antibody Formation Higher incidenceLower incidence[6]

Table 1: Pharmacokinetic Comparison of Native L-Asparaginase and Pegaspargase.

ParameterCertolizumab Pegol (CIMZIA®)
Apparent Clearance (CL/F) 0.527 L/day
Apparent Volume of Distribution (V/F) 8.33 L
Absorption Rate Constant (Ka) 1.83 /day

Table 2: Population Pharmacokinetic Parameters of Certolizumab Pegol in Patients with Crohn's Disease.[8][9]

ParameterNaloxegol (MOVANTIK®)
Time to Peak (Tmax) < 2 hours
Metabolism Primarily by CYP3A
Elimination Primarily fecal

Table 3: Pharmacokinetic Profile of Naloxegol.[10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG.

Protocol 1: NHS Ester-Mediated Amine PEGylation of a Protein

This protocol describes a common method for conjugating PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein to be PEGylated

  • mPEG-NHS ester

  • Reaction Buffer: Amine-free buffer, pH 7.0-8.5 (e.g., phosphate-buffered saline)

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5

  • Purification System (e.g., size-exclusion or ion-exchange chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • PEG-NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the mPEG-NHS ester in anhydrous DMSO or DMF.

  • PEGylation Reaction: Add a 5- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.[9] The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[13]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[13]

  • Purification: Purify the PEGylated protein from unreacted PEG and unmodified protein using an appropriate chromatography method.[]

  • Characterization: Analyze the purified product using SDS-PAGE to visualize the increase in molecular weight and by MALDI-TOF MS to confirm the degree of PEGylation.

Protocol 2: Maleimide-Mediated Thiol PEGylation of a Protein

This protocol targets the sulfhydryl group of cysteine residues for site-specific PEGylation.

Materials:

  • Cysteine-containing protein

  • Maleimide-activated PEG (PEG-Maleimide)

  • Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., phosphate (B84403) buffer with EDTA)

  • Reducing Agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification System (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the target cysteine is in a disulfide bond, reduce it with DTT or TCEP and subsequently remove the reducing agent if necessary.

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction: Add a 3- to 20-fold molar excess of PEG-Maleimide to the protein solution.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.[8]

  • Purification: Purify the PEGylated protein using size-exclusion chromatography to remove unreacted PEG-Maleimide.[8]

  • Characterization: Confirm conjugation using MALDI-TOF MS. The disappearance of free thiols can be monitored using Ellman's Reagent.

Protocol 3: Synthesis of PEG-Diacrylate (PEGDA) Hydrogel by Photopolymerization

This protocol describes the fabrication of a PEGDA hydrogel for applications such as drug encapsulation.

Materials:

  • PEG-diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • Drug to be encapsulated

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation: Dissolve PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).

  • Photoinitiator Addition: Add the photoinitiator to the PEGDA solution at a concentration of 0.05-0.5% (w/v) and dissolve completely.

  • Drug Encapsulation: If encapsulating a drug, dissolve it in the precursor solution.

  • Photopolymerization: Expose the precursor solution to UV light (365 nm) for a sufficient duration (typically 5-10 minutes) to induce crosslinking and hydrogel formation. The exposure time will depend on the photoinitiator concentration and light intensity.

  • Washing: Wash the formed hydrogel with PBS to remove any unreacted components.

Protocol 4: Surface Modification of Silicone with PEG

This protocol details a method for grafting PEG onto a silicone surface to improve its biocompatibility.

Materials:

  • Silicone substrate

  • Allyl-terminated PEG

  • Hydrosilane (e.g., heptamethyltrisiloxane)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (B28343) (anhydrous)

Procedure:

  • Surface Activation: Clean the silicone substrate thoroughly and activate the surface using plasma treatment to introduce silanol (B1196071) groups.

  • Hydrosilylation: In an inert atmosphere, prepare a solution of allyl-terminated PEG and hydrosilane in anhydrous toluene.

  • Catalyst Addition: Add the platinum catalyst to the solution.

  • Grafting Reaction: Immerse the activated silicone substrate in the reaction solution and allow the reaction to proceed at room temperature or with gentle heating for several hours.

  • Washing: Thoroughly wash the PEG-grafted silicone substrate with toluene and then ethanol (B145695) to remove any unreacted reagents.

  • Drying: Dry the modified substrate under vacuum.

  • Characterization: Confirm the successful PEG grafting using techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements.

Protocol 5: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for determining the molecular weight and degree of PEGylation of a protein.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix a small volume of the protein sample (PEGylated or unmodified) with the MALDI matrix solution.

  • Target Spotting: Spot approximately 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.[15]

  • Mass Spectrometry Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Analyze the resulting spectrum. The PEGylated protein will show a distribution of peaks, with each peak separated by the mass of the PEG monomer (44 Da). The average molecular weight and the degree of PEGylation can be determined from this distribution.[2]

Protocol 6: Sample Preparation for Scanning Electron Microscopy (SEM) of Hydrogels

This protocol describes a method for preparing hydrogel samples for morphological analysis by SEM.

Materials:

  • Hydrogel sample

  • Liquid nitrogen

  • Freeze-dryer

  • Sputter coater (with gold or palladium target)

Procedure:

  • Freezing: Rapidly freeze the swollen hydrogel sample by immersing it in liquid nitrogen.[10][16]

  • Fracturing: While frozen, fracture the hydrogel to expose its internal structure.

  • Freeze-Drying (Lyophilization): Place the frozen, fractured sample in a freeze-dryer to sublimate the water, thus preserving the porous structure.[16]

  • Sputter Coating: Mount the dried hydrogel onto an SEM stub and coat it with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.[11] This prevents charging during SEM imaging.

  • Imaging: The sample is now ready for observation in the SEM.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PEGylated therapeutics.

TNF-α Signaling Pathway and its Inhibition by Certolizumab Pegol

Certolizumab pegol is a PEGylated Fab' fragment of a humanized anti-TNF-α antibody used to treat autoimmune diseases.[17] It neutralizes both soluble and transmembrane TNF-α, preventing it from binding to its receptors (TNFR1 and TNFR2) and initiating downstream inflammatory signaling cascades.[16][18]

TNF_alpha_pathway cluster_receptor TNF-α Receptor Complex TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TNFR2 TNFR2 TNF_alpha->TNFR2 Certolizumab Certolizumab Pegol Certolizumab->TNF_alpha Inhibition TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD NF_kB_pathway NF-κB Pathway TRAF2->NF_kB_pathway JNK_p38_pathway JNK/p38 Pathway TRAF2->JNK_p38_pathway RIP1->NF_kB_pathway Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Inflammation Inflammation NF_kB_pathway->Inflammation JNK_p38_pathway->Apoptosis JNK_p38_pathway->Inflammation

TNF-α signaling inhibition by Certolizumab Pegol.
mTOR Signaling Pathway and Modulation by PEGylated Nanoparticles

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[17][18][19] Dysregulation of this pathway is implicated in various diseases, including cancer. PEGylated nanoparticles can be engineered to deliver mTOR inhibitors, such as rapamycin, to tumor cells, thereby modulating mTOR activity and inducing cell cycle arrest.[5][20]

mTOR_pathway cluster_mTOR_complex mTOR Complex 1 Regulation Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 PEG_NP_Rapamycin PEGylated Nanoparticle (e.g., with Rapamycin) PEG_NP_Rapamycin->mTORC1 Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Modulation of mTOR signaling by PEGylated nanoparticles.

Conclusion

Polyethylene glycol has proven to be a remarkably versatile and powerful tool in medical research. Its ability to enhance the therapeutic properties of drugs, form tunable hydrogel matrices, and improve the biocompatibility of medical devices has led to significant advancements in medicine. As our understanding of the intricate interactions between PEGylated materials and biological systems deepens, we can anticipate the development of even more sophisticated and effective PEG-based therapies and medical technologies. The protocols and data presented in this guide offer a foundational resource for researchers and developers seeking to harness the full potential of PEG in their work.

References

Methodological & Application

Application Notes and Protocols for Boc Deprotection of Azido-PEG2-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Azido-PEG2-hydrazide-Boc. The resulting deprotected hydrazide is a valuable bifunctional linker used in bioconjugation and drug delivery, featuring an azide (B81097) for "click" chemistry and a reactive hydrazide for conjugation to carbonyl-containing molecules.

Principle of Boc Deprotection

The Boc group is a widely used amine protecting group due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] The deprotection mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl group, forming a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine (in this case, a hydrazide) as a salt.[3][4]

Experimental Protocols

The most common and effective method for Boc deprotection of PEGylated compounds is treatment with trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[5][6]

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is suitable for the routine deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[6]

  • Trifluoroacetic acid (TFA)[2]

  • Anhydrous Toluene (B28343) (optional, for TFA removal)[7]

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[8]

  • Cooling: Cool the solution to 0 °C using an ice bath.[5] This helps to control the reaction rate and minimize potential side reactions.[4]

  • Acid Addition: Slowly add TFA to the cooled, stirring solution to a final concentration of 20-50% (v/v).[6]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[1][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[1][8] The deprotected product is more polar and will have a lower Rf value on TLC.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]

    • To ensure complete removal of residual TFA, add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[6][7]

    • To precipitate the deprotected product as the TFA salt, add cold diethyl ether to the residue.[8]

    • Collect the resulting precipitate by filtration or centrifugation.[8]

    • Wash the solid product with a small amount of cold diethyl ether to remove any remaining impurities.[8]

    • Dry the final product, the trifluoroacetate (B77799) salt of Azido-PEG2-hydrazide, under vacuum.[8]

Note: The deprotected hydrazide salt is often used directly in subsequent reactions. If the free hydrazide is required, a basic work-up with a mild base like sodium bicarbonate can be performed, but this may affect the stability of the hydrazide.[2]

Data Presentation

The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, reaction time, and temperature. The following table summarizes typical conditions for Boc deprotection reactions based on analogous compounds. Researchers should consider these as starting points for optimization.[8]

ParameterConditionNotes
Deprotecting Agent Trifluoroacetic Acid (TFA)The most common and generally effective reagent.[1]
Hydrochloric Acid (HCl)An alternative, often used as a solution in dioxane.[2][5]
Trifluoromethanesulfonic Acid (TfOH)A very strong acid for rapid deprotection at low temperatures.[1]
Solvent Dichloromethane (DCM)A common and effective solvent for TFA-mediated deprotection.[1]
1,4-DioxaneTypically used with HCl.[5]
Concentration of Acid 20-50% (v/v) for TFA in DCMA common range for efficient deprotection.[1]
4M for HCl in dioxaneA standard concentration for this reagent.[5]
5 equivalents for TfOHUsed in smaller, stoichiometric amounts due to its high reactivity.[9]
Temperature 0 °C to Room TemperatureStarting at 0 °C helps to control the initial reaction rate.[1]
-40 °C for TfOHLow temperature is used to control the highly exothermic reaction.[9]
Reaction Time 1 - 4 hoursTypical duration for TFA or HCl-mediated deprotection.[1]
1.5 minutes for TfOHDeprotection is extremely rapid with this strong acid.[9]
Typical Yield >90%Generally high for standard TFA protocols.[10]

Mandatory Visualization

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa stir Stir at 0°C to RT (1-4h) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate precipitate Precipitate with Cold Diethyl Ether coevaporate->precipitate isolate Isolate by Filtration/Centrifugation precipitate->isolate dry Dry under Vacuum isolate->dry end End: Deprotected Hydrazide (TFA Salt) dry->end

Caption: Workflow for the Boc deprotection of this compound.

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism start Boc-Protected Hydrazide protonation Protonation of Carbonyl Oxygen (+ H⁺ from TFA) start->protonation intermediate1 Protonated Boc Group protonation->intermediate1 cleavage Cleavage intermediate1->cleavage tbutyl tert-Butyl Cation cleavage->tbutyl carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation co2 CO₂ decarboxylation->co2 free_hydrazide Free Hydrazide decarboxylation->free_hydrazide protonation2 Protonation of Hydrazide (+ H⁺ from TFA) free_hydrazide->protonation2 final_product Hydrazide TFA Salt protonation2->final_product

Caption: Mechanism of TFA-mediated Boc deprotection.

References

Application Notes and Protocols for the Use of Azido-PEG2-hydrazide-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

Azido-PEG2-hydrazide-Boc is a versatile, polyethylene (B3416737) glycol (PEG)-based bifunctional linker designed for the modular synthesis of PROTACs. Its key features include:

  • An azide (B81097) group for efficient and bio-orthogonal "click chemistry" conjugation, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • A Boc-protected hydrazide that, after deprotection, provides a nucleophilic handle for coupling with the second ligand, typically through amide bond formation with a carboxylic acid or hydrazone formation with an aldehyde.

  • A PEG2 spacer that enhances hydrophilicity and provides flexibility, which can be crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.

These application notes provide a comprehensive guide to the synthesis and evaluation of PROTACs utilizing the this compound linker.

PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalytically induce the degradation of additional target protein molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process. The following protocols outline a general strategy.

Synthesis_Workflow start Start: This compound + POI Ligand (Alkyne) + E3 Ligase Ligand (COOH) step1 Step 1: Click Chemistry (CuAAC) Couple POI-Alkyne to Azide Linker start->step1 intermediate1 Intermediate 1: POI-Linker-hydrazide-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: POI-Linker-hydrazide (TFA salt) step2->intermediate2 step3 Step 3: Amide Coupling Couple E3-COOH to Hydrazide intermediate2->step3 final_protac Final PROTAC: POI-Linker-E3 Ligase step3->final_protac purification Purification and Characterization (HPLC, LC-MS, NMR) final_protac->purification

General experimental workflow for PROTAC synthesis.
Protocol 1: Coupling of POI Ligand to this compound via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized POI ligand to the azide terminus of the linker.

Materials and Reagents:

  • POI Ligand-Alkyne (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (B8700270) (0.2-0.4 eq)

  • Solvent: t-BuOH/H₂O (1:1) or DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the POI Ligand-Alkyne and this compound in the chosen solvent system in a reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in degassed water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water or brine to remove copper salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (POI-Linker-hydrazide-Boc) by flash column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection of the Hydrazide

This protocol outlines the removal of the Boc protecting group to expose the hydrazide for subsequent coupling.

Materials and Reagents:

  • POI-Linker-hydrazide-Boc (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

  • Dissolve the POI-Linker-hydrazide-Boc in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise. TIS (2-5%) can be included to scavenge the tert-butyl cation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.

  • The resulting crude hydrazide (POI-Linker-hydrazide TFA salt) is often used directly in the next step after thorough drying.

Protocol 3: Amide Coupling of E3 Ligase Ligand to the Hydrazide

This protocol describes the formation of an amide bond between the deprotected hydrazide and a carboxylic acid-functionalized E3 ligase ligand.

Materials and Reagents:

  • E3 Ligase Ligand-COOH (1.0 eq)

  • POI-Linker-hydrazide TFA salt (from Protocol 2) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the POI-Linker-hydrazide TFA salt in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

Alternative Protocol 3a: Hydrazone Formation with an Aldehyde-Functionalized Ligand

If one of the ligands has an aldehyde functionality, a hydrazone linkage can be formed.

Materials and Reagents:

  • Aldehyde-functionalized Ligand (1.0-1.2 eq)

  • POI-Linker-hydrazide TFA salt (from Protocol 2) (1.0 eq)

  • Solvent: Methanol or Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve the crude hydrazide intermediate and the aldehyde-functionalized ligand in the chosen solvent.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following tables provide representative data for well-characterized PROTACs targeting BRD4 and BCL6.

Table 1: Representative Degradation Activity of BRD4-Targeting PROTACs

PROTACE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Time (h)
ARV-825Pomalidomide (CRBN)MDA-MB-231~5>9518
MZ1VH032 (VHL)HeLa~10>9024
dBET6Pomalidomide (CRBN)HepG223.32>908

Table 2: Representative Degradation Activity of BCL6-Targeting PROTACs

PROTACE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Time (h)
BCL6 PROTAC 15Thalidomide (CRBN)OCI-Ly1>1000Incomplete24
A19Pomalidomide (CRBN)OCI-LY10.034>956

Signaling Pathways

BRD4 Degradation Signaling Pathway

BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably MYC. By binding to acetylated histones at super-enhancers, BRD4 recruits the transcriptional machinery necessary for gene expression. Degradation of BRD4 leads to the downregulation of MYC and other target genes, resulting in cell cycle arrest and apoptosis in cancer cells.

BRD4_Pathway BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 induces Degradation Proteasomal Degradation BRD4->Degradation SuperEnhancer Super-Enhancers BRD4->SuperEnhancer binds to Transcription Transcription Downregulation BRD4->Transcription co-activates MYC_Gene MYC Gene SuperEnhancer->MYC_Gene activates MYC_Gene->Transcription MYC_Protein MYC Protein Transcription->MYC_Protein leads to reduced CellCycle Cell Cycle Arrest MYC_Protein->CellCycle results in Apoptosis Apoptosis MYC_Protein->Apoptosis results in

Downstream effects of BRD4 degradation.
BCL6 Degradation Signaling Pathway

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is essential for the formation of germinal centers and is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). BCL6 represses genes involved in cell cycle control, DNA damage response, and apoptosis, such as TP53. PROTAC-mediated degradation of BCL6 relieves this repression, leading to the activation of tumor suppressor pathways and apoptosis in BCL6-dependent cancer cells.

BCL6_Pathway BCL6_PROTAC BCL6 PROTAC BCL6 BCL6 BCL6_PROTAC->BCL6 induces Degradation Proteasomal Degradation BCL6->Degradation Repression Transcriptional Repression BCL6->Repression mediates Degradation->Repression relieves Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., TP53) Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis leads to Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest leads to Repression->Tumor_Suppressor_Genes acts on

Mechanism of BCL6 PROTAC action.

Conclusion

The this compound linker is a valuable and versatile tool for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient synthetic strategy, enabling the rapid generation and optimization of PROTAC molecules for targeted protein degradation. The detailed protocols and information provided herein serve as a comprehensive guide for researchers in this exciting field of drug discovery.

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Hydrazide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which covalently attaches the cytotoxic payload to the antibody. Hydrazide linkers, which form a hydrazone bond, are a type of cleavable linker that exhibits pH-sensitivity.[1] This characteristic allows for the stable circulation of the ADC in the bloodstream at physiological pH (~7.4) and facilitates the release of the payload upon internalization into the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) within the target cell.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the development of ADCs utilizing hydrazide linker technology. This includes information on the underlying chemistry, quantitative performance data, and step-by-step methodologies for synthesis, characterization, and stability assessment.

Principle of Hydrazide Linkage

The formation of a hydrazone bond is a condensation reaction between a hydrazine (B178648) derivative and a carbonyl group (aldehyde or ketone). In ADC development, either the drug-linker component is synthesized with a hydrazine moiety to react with an aldehyde-functionalized antibody, or an antibody is modified to contain a hydrazine group to react with a drug-linker containing a ketone or aldehyde. The resulting carbon-nitrogen double bond of the hydrazone is susceptible to acid-catalyzed hydrolysis, providing a mechanism for controlled drug release within the target cell.[]

Data Presentation: Comparative Performance of ADC Linkers

The choice of linker technology is a critical decision in ADC design, directly impacting its stability, efficacy, and safety profile. The following tables summarize key performance indicators for hydrazide-based linkers in comparison to other major classes of cleavable and non-cleavable linkers.

Linker TypeLinkage ChemistryRepresentative Half-life (t½) in Human PlasmaKey Characteristics
Hydrazone Acid-labile hydrazone~2 days (can be up to 183 hours at pH 7.4)[5][6]pH-dependent hydrolysis; prone to gradual release in circulation, which can lead to off-target toxicity.[1][3]
Dipeptide (e.g., Val-Cit) Protease-cleavable dipeptide>120 hoursHigh plasma stability; cleavage is dependent on specific lysosomal proteases (e.g., Cathepsin B).[7]
Disulfide Reducible disulfide bondVariable (can be modulated by steric hindrance)Cleaved in the reducing environment of the cytosol; stability in plasma can be a challenge.[8]
Silyl (B83357) Ether Acid-labile silyl ether>7 daysA next-generation acid-labile linker with significantly improved plasma stability compared to traditional hydrazone linkers.[5]
Thioether (e.g., SMCC) Non-cleavable thioetherHighly StableReleases the payload after complete lysosomal degradation of the antibody; generally exhibits high plasma stability.[1]
Linker TypePayloadTarget Cell LineIC50
Hydrazone DoxorubicinVariousnM range
Val-Cit MMAEHER2+ cell lines14.3 pM[5]
β-galactosidase-cleavable MMAEHER2+ cell lines8.8 pM[5]
Non-cleavable MMAEVariouspM to nM range
Calicheamicin-based (with hydrazone) Calicheamicin (B1180863)B-cell precursor acute lymphoblastic leukemia0.15 to 4.9 ng/mL[9]

Experimental Protocols

Protocol 1: Synthesis of a Hydrazide-Linked ADC via Antibody Lysine (B10760008) Modification

This protocol describes the conjugation of a drug-linker containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody, followed by the reaction with a hydrazine-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Borate (B1201080) buffer, pH 8.5

  • Bifunctional linker with an NHS ester and a protected hydrazine group (e.g., a BOC-protected hydrazide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Deprotection reagent (e.g., trifluoroacetic acid - TFA)

  • Aldehyde- or ketone-containing cytotoxic payload

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

  • Reaction buffers and solvents

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into an amine-free buffer with a slightly alkaline pH (e.g., borate buffer, pH 8.0-8.5) to facilitate the reaction with lysine residues.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation of Linker to Antibody:

    • Dissolve the NHS-ester functionalized linker in DMF or DMSO.

    • Add a 5-15 fold molar excess of the linker to the antibody solution.

    • Incubate at room temperature for 2-4 hours with gentle mixing.

    • Remove the excess linker by SEC using PBS.

  • Deprotection of the Hydrazine Group:

    • Treat the linker-modified antibody with a suitable deprotection reagent (e.g., TFA for a BOC group) under controlled conditions to expose the hydrazine moiety.

    • Purify the antibody-hydrazide conjugate by SEC.

  • Hydrazone Bond Formation:

    • Dissolve the aldehyde- or ketone-containing payload in a minimal amount of organic co-solvent (e.g., DMSO).

    • Add the payload solution to the antibody-hydrazide conjugate at a 5-10 fold molar excess.

    • Incubate the reaction at room temperature for 4-16 hours.

  • Purification of the ADC:

    • Purify the ADC using SEC to remove unconjugated payload and reaction byproducts.

    • The ADC will elute in the void volume, while smaller molecules will be retained.

    • Concentrate the purified ADC and exchange it into a suitable formulation buffer.

Protocol 2: Characterization of Hydrazide-Linked ADCs

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, leading to a longer retention time on the HIC column. Different DAR species can be resolved and quantified.

  • Methodology:

    • Sample Preparation: Dilute the ADC to 1 mg/mL in a high-salt mobile phase (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Chromatography:

      • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

      • Mobile Phase A: 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

      • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

      • Gradient: A decreasing salt gradient from 100% A to 100% B.

    • Data Analysis:

      • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

      • Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area of each species * Number of drugs for that species) / Σ (Peak Area of all species)

B. In Vitro Plasma Stability Assay

  • Objective: To determine the stability of the hydrazone linker and the rate of premature drug release in plasma.

  • Methodology:

    • Incubation: Incubate the ADC (e.g., 100 µg/mL) in human and other relevant species' plasma at 37°C.

    • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot.

    • Sample Processing:

      • Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile.

      • Vortex and centrifuge to pellet the proteins.

    • Analysis:

      • Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of released payload.

    • Data Analysis:

      • Plot the percentage of released payload versus time.

      • Calculate the half-life (t½) of the ADC linker in plasma.

Visualizations

Mechanism of Action of a Hydrazide-Linked ADC

The following diagram illustrates the general mechanism of action for an ADC with a pH-sensitive hydrazide linker.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Hydrazone Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome (pH 5.0-6.0) Internalization->Endosome Lysosome Lysosome (pH ~4.8) Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Acid-catalyzed Hydrolysis of Hydrazone Bond Cytotoxicity Cell Death (Apoptosis) Payload_Release->Cytotoxicity 4. Cytotoxic Effect

Caption: General mechanism of action for a hydrazide-linked ADC.

Experimental Workflow for ADC Synthesis and Characterization

This workflow outlines the key steps in the development and evaluation of a hydrazide-linked ADC.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization & Evaluation Ab_Mod 1. Antibody Modification (e.g., Introduction of Aldehyde/Hydrazine) Conjugation 3. Conjugation Reaction (Hydrazone Bond Formation) Ab_Mod->Conjugation DL_Synth 2. Drug-Linker Synthesis DL_Synth->Conjugation Purification 4. ADC Purification (e.g., SEC) Conjugation->Purification DAR_Analysis 5. DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis Stability_Assay 6. In Vitro Plasma Stability Assay Purification->Stability_Assay Cytotoxicity_Assay 7. In Vitro Cytotoxicity (IC50 Determination) Purification->Cytotoxicity_Assay In_Vivo 8. In Vivo Efficacy & Toxicity Studies Cytotoxicity_Assay->In_Vivo

Caption: Experimental workflow for ADC development.

Signaling Pathway: DNA Damage Response by Calicheamicin

Many hydrazide-linked ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg), utilize DNA-damaging agents like calicheamicin. Upon release, calicheamicin binds to the minor groove of DNA and causes double-strand breaks, triggering the DNA Damage Response (DDR) pathway, which ultimately leads to apoptosis.[][11][12][13]

DNA_Damage_Response Calicheamicin Released Calicheamicin DNA Nuclear DNA Calicheamicin->DNA Binds to Minor Groove DSB DNA Double-Strand Breaks (DSBs) DNA->DSB Causes Strand Scission ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR Sensor Activation Chk2 Chk2 Phosphorylation ATM_ATR->Chk2 p53 p53 Stabilization & Activation Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M checkpoints) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Induces Pro-apoptotic Genes (e.g., BAX) Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: DNA Damage Response pathway induced by calicheamicin.

References

Application Notes: Click Chemistry and Hydrazone Ligation with Azido-PEG2-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-hydrazide-Boc is a heterobifunctional linker designed for advanced bioconjugation and is particularly valuable in the synthesis of complex biomolecular structures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1]. This linker possesses two distinct reactive functionalities connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances aqueous solubility and can reduce steric hindrance between conjugated molecules[2].

  • Azide (B81097) Group: At one terminus, the azide group (N₃) serves as a handle for "click chemistry." It can undergo a highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or a metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN[3][4][5].

  • Boc-Protected Hydrazide: The other terminus features a hydrazide group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a stable protecting group that can be readily removed under mild acidic conditions to reveal a reactive hydrazide[3]. The deprotected hydrazide can then be chemoselectively ligated to molecules containing aldehyde or ketone functionalities to form a stable hydrazone bond[2][3][6].

These orthogonal reactive capabilities allow for a sequential and controlled approach to building complex molecular architectures.

Part 1: Azide-Alkyne Click Chemistry Reactions

The azide moiety of this compound can be conjugated using two primary click chemistry methodologies: CuAAC and SPAAC. The choice between them depends on the specific application, balancing the need for rapid kinetics against the potential cytotoxicity of a copper catalyst in biological systems[2].

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its high efficiency, specificity, and rapid kinetics, typically yielding the 1,4-disubstituted triazole product exclusively[2][7][8]. It is the method of choice for in vitro conjugations where biocompatibility is not the primary concern. The reaction requires a copper(I) catalyst, which is usually generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate[7]. A chelating ligand is often employed to stabilize the Cu(I) catalyst and protect sensitive biomolecules from oxidative damage[4][7].

Quantitative Data for CuAAC Reactions with Azide-PEG Linkers

ParameterTypical ConditionNotesReference(s)
Alkyne:Azide Molar Ratio 1 : 1.2 - 1.5A slight excess of the azide-PEG linker is often used to ensure full conversion of the alkyne-molecule.[9]
Copper(II) Sulfate Conc. 50 - 250 µMFinal concentration in the reaction mixture.[10]
Ligand (e.g., THPTA) Conc. 250 - 1250 µMA 5:1 ligand-to-copper ratio is commonly used to protect biomolecules.[4][10]
Sodium Ascorbate (B8700270) Conc. 1 - 5 mMPrepared fresh. Acts as the reducing agent to generate Cu(I).[4][10]
Solvent Aqueous Buffer (e.g., PBS pH 7.4), H₂O/DMSO, H₂O/t-BuOHCo-solvents can be used to aid solubility of reactants.[9][11][12]
Temperature Room Temperature (20-25 °C)Can be gently heated (e.g., 40 °C) to increase rate if substrates are stable.[11][13]
Reaction Time 1 - 4 hoursCan be extended up to 24 hours for less reactive substrates.[4]
Typical Yield >90% (often quantitative)The reaction is highly efficient, often leading to near-quantitative yields.[10][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction, making it highly biocompatible and ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern[2][14][15][16]. The reaction is driven by the release of ring strain from a cyclooctyne (B158145) derivative, such as Dibenzocyclooctyne (DBCO), upon cycloaddition with the azide[17]. While generally slower than CuAAC, SPAAC is highly specific and proceeds efficiently under physiological conditions[2].

Quantitative Data for SPAAC Reactions (Azide + DBCO)

ParameterTypical ConditionNotesReference(s)
DBCO:Azide Molar Ratio 1 : 1.5 - 2.0An excess of the azide-PEG linker can be used to drive the reaction to completion.[9]
Solvent Aqueous Buffer (e.g., PBS pH 7.0-8.0), Cell Culture Media (DMEM, RPMI)Co-solvents like DMSO or EtOH can be used (up to 20%) if solubility is an issue.[1][9][14]
Temperature Room Temperature or 37 °CReaction is typically performed at physiologically relevant temperatures.[1][9]
pH 7.0 - 8.0Reaction rates can be pH-dependent; rates generally increase with rising pH in most buffers.[1][9]
Reaction Time 2 - 24 hoursSlower than CuAAC, often requiring longer incubation times.[9][18]
Second-Order Rate Constant 0.1 - 1.5 M⁻¹s⁻¹Varies significantly with buffer type, pH, temperature, and the specific azide structure. PEG linkers can enhance reaction rates.[1][19]
Typical Yield High to QuantitativeDespite slower kinetics, yields are typically very high.[16]

Part 2: Hydrazide Deprotection and Hydrazone Ligation

The Boc-protected hydrazide provides a stable, latent functionality that can be activated in a distinct step after the azide has been reacted. This allows for orthogonal, sequential conjugation strategies.

Boc Deprotection

The Boc group is reliably cleaved under acidic conditions, most commonly using Trifluoroacetic Acid (TFA) in an anhydrous solvent like Dichloromethane (DCM)[3][5].

Quantitative Data for Boc Deprotection of Hydrazides

ParameterTypical ConditionNotesReference(s)
Reagent Trifluoroacetic Acid (TFA)A strong, volatile acid that enables efficient cleavage.[3][5]
TFA Concentration 20-50% (v/v) in DCMA 1:1 mixture of TFA:DCM is a common starting point.[5][18]
Solvent Dichloromethane (DCM), anhydrousEnsures a non-aqueous environment for the reaction.[3]
Temperature 0 °C to Room TemperatureThe reaction is often started at 0 °C to control the initial rate.[3][5]
Reaction Time 30 - 120 minutesProgress can be monitored by TLC or LC-MS.[3][18]
Work-up Quench with base (e.g., sat. NaHCO₃), co-evaporate with toluene (B28343) to remove residual TFA.The product is typically the TFA salt of the free hydrazide.[3][5]
Hydrazone Ligation

Once deprotected, the free hydrazide readily reacts with aldehydes or ketones in a chemoselective manner to form a stable hydrazone bond. This reaction is pH-dependent and can be accelerated by a nucleophilic catalyst like aniline[18][20].

Quantitative Data for Hydrazone Ligation

ParameterTypical ConditionNotesReference(s)
Hydrazide:Carbonyl Ratio 1.5 - 5 : 1An excess of the hydrazide is used to maximize conversion of the carbonyl-containing molecule.[18]
pH 4.5 - 6.0This mildly acidic range is optimal, balancing the need for acid catalysis of the dehydration step against protonation of the hydrazide nucleophile at lower pH.[18][20]
Solvent Aqueous Buffer (e.g., Sodium Phosphate, Ammonium Acetate)A minimal amount of co-solvent (<10% DMSO or DMF) can be used for solubility.[18][20]
Catalyst (Optional) Aniline (B41778) (10-100 mM)Significantly accelerates the reaction, especially at neutral pH.[18][20]
Temperature Room TemperatureGentle heating can be used if reactants are stable.[18]
Reaction Time 2 - 24 hoursVaries depending on the reactivity of the carbonyl compound and the use of a catalyst.[18]
Stability The resulting hydrazone bond is susceptible to hydrolysis, particularly at low pH.Store conjugates at neutral pH and low temperatures (-20 °C or -80 °C).[18]

Experimental Protocols & Visualizations

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein or small molecule)

  • Copper(II) Sulfate (CuSO₄) stock solution (10 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in H₂O)

  • Sodium Ascorbate stock solution (100 mM in H₂O, prepare fresh )

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-functionalized molecule and this compound (1.2 equivalents) in the reaction buffer.

  • In a separate tube, prepare the catalyst premix by adding 1 part CuSO₄ stock to 5 parts THPTA stock and mix gently.

  • Add the catalyst premix to the reaction tube to achieve a final copper concentration of 100-200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM[4].

  • Mix the components gently by inversion and incubate at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, purify the conjugate using a suitable method like size-exclusion chromatography to remove the copper catalyst and excess reagents[4].

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis p1 Dissolve Alkyne-Molecule and Azido-PEG-Linker in Buffer r1 Combine Reactants and Catalyst Premix p1->r1 p2 Prepare Catalyst Premix (CuSO4 + THPTA) p2->r1 p3 Prepare Fresh Sodium Ascorbate r2 Initiate with Sodium Ascorbate p3->r2 r1->r2 Add r3 Incubate at RT (1-4 hours) r2->r3 u1 Purify Conjugate (e.g., SEC, Dialysis) r3->u1 u2 Characterize Product (e.g., LC-MS) u1->u2

CuAAC Experimental Workflow
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of this compound to a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Co-solvent if needed (e.g., DMSO)

  • Purification system

Procedure:

  • Dissolve the DBCO-functionalized molecule in the reaction buffer.

  • Dissolve the this compound (1.5 equivalents) in the reaction buffer. A small amount of DMSO may be added if solubility is an issue[9].

  • Combine the two solutions in a reaction tube.

  • Incubate the reaction at room temperature or 37 °C for 4-24 hours. The reaction can be monitored by observing the decrease in DBCO absorbance around 309 nm[1][16].

  • Upon completion, purify the conjugate to remove any unreacted starting materials.

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis p1 Dissolve DBCO-Molecule in Buffer r1 Combine Solutions p1->r1 p2 Dissolve Azido-PEG-Linker in Buffer (+/- DMSO) p2->r1 r2 Incubate at RT or 37°C (4-24 hours) r1->r2 u1 Purify Conjugate r2->u1 u2 Characterize Product u1->u2

SPAAC Experimental Workflow
Protocol 3: Sequential Boc Deprotection and Hydrazone Ligation

This protocol describes the second conjugation step after the azide has been reacted.

Part A: Boc Deprotection

  • Dissolve the click-conjugated product (containing the Boc-hydrazide) in anhydrous DCM in a round-bottom flask (e.g., 0.1 M concentration)[3].

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA (for a final concentration of 50% v/v)[18].

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes[3][18].

  • Remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of TFA[5]. The resulting dried product is the deprotected hydrazide TFA salt.

Part B: Hydrazone Ligation

  • Dissolve the aldehyde or ketone-containing molecule in a reaction buffer (e.g., 100 mM sodium phosphate, pH 6.0)[18].

  • Dissolve the deprotected hydrazide TFA salt from Part A in the same buffer.

  • Add the hydrazide solution to the aldehyde/ketone solution (using a 2-5 fold molar excess of the hydrazide)[18].

  • (Optional) For faster ligation, add aniline to a final concentration of 10-50 mM[18][20].

  • Incubate the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or reverse-phase).

Hydrazide_Ligation_Workflow cluster_deprotection Part A: Boc Deprotection cluster_ligation Part B: Hydrazone Ligation d1 Dissolve Conjugate in anhydrous DCM d2 Cool to 0°C d1->d2 d3 Add TFA (50% v/v) d2->d3 d4 Stir (1-2 hours) d3->d4 d5 Evaporate Solvent & excess TFA d4->d5 l1 Dissolve Deprotected Hydrazide and Aldehyde/Ketone in Buffer (pH 4.5-6.0) d5->l1 Use Product l2 Add Aniline Catalyst (Optional) l1->l2 l3 Incubate at RT (2-12 hours) l2->l3 l4 Purify Final Product l3->l4

Sequential Deprotection and Ligation

References

Application Notes and Protocols for the Conjugation of Azido-PEG2-hydrazide-Boc to Aldehydes or Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, Azido-PEG2-hydrazide-Boc, is a valuable tool in bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutic agents.[1][2] This linker possesses three key chemical features:

  • An Azide Group (N₃): This functionality allows for covalent attachment to molecules containing alkyne groups via "click chemistry," a highly efficient and specific bioorthogonal reaction.[3]

  • A Boc-Protected Hydrazide (-NHNH-Boc): The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthesis and storage. Upon removal under acidic conditions, it reveals a reactive hydrazide moiety.[4]

  • A Polyethylene Glycol (PEG) Spacer (-PEG2-): The short PEG chain enhances the hydrophilicity and solubility of the resulting conjugate in aqueous media, which can improve pharmacokinetic properties and reduce non-specific interactions.[4][5]

The deprotected hydrazide readily reacts with aldehydes or ketones to form a pH-sensitive hydrazone bond. This linkage is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environments of endosomes and lysosomes (pH 4.5-6.0). This characteristic is highly advantageous for the targeted intracellular release of therapeutic payloads.[4]

These application notes provide detailed protocols for the deprotection of the Boc group and the subsequent conjugation of the Azido-PEG2-hydrazide to aldehyde- or ketone-containing molecules.

Reaction Overview

The overall process involves a two-step sequence:

  • Boc Deprotection: The Boc protecting group is removed from the hydrazide moiety under acidic conditions to generate a reactive hydrazide.

  • Hydrazone Formation: The deprotected Azido-PEG2-hydrazide is then reacted with an aldehyde- or ketone-containing molecule to form a stable, yet pH-sensitive, hydrazone bond.

This two-step process can be performed sequentially with isolation of the deprotected intermediate or as a one-pot reaction, depending on the specific requirements of the reactants.

Data Presentation

Table 1: Typical Reagents and Conditions for Boc Deprotection of Hydrazides
Deprotecting AgentTypical ConcentrationSolventTemperature (°C)Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp30 min - 2 hMost common method; TFA is volatile and easily removed.
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Ethyl Acetate0 to Room Temp30 min - 4 hCost-effective; product often precipitates as the HCl salt.
Table 2: Hydrolytic Stability of Hydrazone Bonds
Hydrazone TypepHHalf-life (t₁₂)Reference
Aliphatic Aldehyde-derived5.5< 2 minutes[6]
Aliphatic Aldehyde-derived7.4Reasonably stable[6][7]
Aromatic Aldehyde-derived5.5> 48 hours[6]
Aromatic Aldehyde-derived7.4> 72 hours[6]

Note: The stability of the hydrazone bond is influenced by the electronic and steric properties of the aldehyde/ketone and hydrazide precursors. Aromatic hydrazones are generally more stable than aliphatic ones.[6]

Table 3: Reaction Parameters for Hydrazone Formation
ParameterConditionNotes
pH 4.5 - 6.0The reaction rate is generally fastest in this range.
Stoichiometry 1.2 - 1.5 equivalents of aldehyde/ketoneA slight excess of the carbonyl compound is often used.
Solvent Aqueous buffer (e.g., acetate, phosphate)Co-solvents like DMF or DMSO can be used for hydrophobic reactants.
Temperature Room Temperature
Reaction Time 2 - 24 hoursDependent on the reactivity of the carbonyl compound.
Catalyst (optional) Aniline (10-100 mM)Can significantly enhance the reaction rate, especially at neutral pH.

Experimental Protocols

Protocol 1: Two-Step Boc Deprotection and Hydrazone Conjugation

This protocol involves the isolation of the deprotected Azido-PEG2-hydrazide intermediate before conjugation.

Step A: Boc Deprotection

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.5 M.

  • Flush the flask with an inert gas.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To precipitate the deprotected product (as the TFA salt), add cold diethyl ether to the residue.

  • Collect the resulting precipitate by filtration or centrifugation followed by decantation of the supernatant.

  • Wash the solid product with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the product, Azido-PEG2-hydrazide•TFA salt, under vacuum. The product should be used immediately in the next step.

Step B: Hydrazone Formation

Materials:

  • Azido-PEG2-hydrazide•TFA salt (from Step A)

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

  • Co-solvent (optional, e.g., DMF or DMSO)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer. A slight excess (1.2-1.5 equivalents) is recommended. If solubility is an issue, a minimal amount of a co-solvent can be added.

  • Dissolve the Azido-PEG2-hydrazide•TFA salt in the reaction buffer and add it to the aldehyde/ketone solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, the hydrazone conjugate can be purified by an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: One-Pot Boc Deprotection and Hydrazone Conjugation

This protocol is suitable when the aldehyde- or ketone-containing molecule is stable under the acidic conditions of Boc deprotection.

Materials:

  • This compound

  • Aldehyde- or ketone-containing molecule

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

Procedure:

  • Dissolve both this compound (1 equivalent) and the aldehyde- or ketone-containing molecule (1.2-1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the deprotection and conjugation simultaneously by LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Redissolve the crude product in an appropriate buffer for purification by reverse-phase HPLC or other suitable chromatographic techniques.

Mandatory Visualizations

Reaction_Mechanism cluster_deprotection Boc Deprotection (Acidic Conditions) cluster_conjugation Hydrazone Formation Boc_Hydrazide Azido-PEG2-NH-NH-Boc Protonation Protonated Boc-Hydrazide Boc_Hydrazide->Protonation + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid - Isobutylene Deprotected_Hydrazide Azido-PEG2-NH-NH2 (TFA Salt) Carbamic_Acid->Deprotected_Hydrazide - CO2 Carbinolhydrazine Carbinolhydrazine Intermediate Deprotected_Hydrazide->Carbinolhydrazine + R-CHO Aldehyde R-CHO (Aldehyde) Aldehyde->Carbinolhydrazine Hydrazone Azido-PEG2-Hydrazone Conjugate Carbinolhydrazine->Hydrazone - H2O (Acid Catalyzed) Experimental_Workflow Start Start: this compound Deprotection Step 1: Boc Deprotection (TFA in DCM, 0°C to RT) Start->Deprotection Isolation Isolate Deprotected Hydrazide (Precipitation with ether) Deprotection->Isolation Conjugation Step 2: Hydrazone Formation (Aldehyde/Ketone, pH 4.5-6.0) Isolation->Conjugation Purification Purify Conjugate (HPLC, SEC) Conjugation->Purification Characterization Characterize Final Product (LC-MS, NMR) Purification->Characterization End End: Purified Conjugate Characterization->End ADC_Signaling_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (Hydrazone Linker Stable) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome (pH 5.5-6.2) Tumor_Cell->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Drug_Release 2. Hydrazone Cleavage & Payload Release Lysosome->Drug_Release Apoptosis 3. Payload Induces Cell Death (Apoptosis) Drug_Release->Apoptosis

References

Surface Modification Protocols Using PEG Linkers: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Surface PEGylation

Surface modification with Poly(ethylene glycol) (PEG) linkers, or PEGylation, is a cornerstone technique in biomedical research and drug development. This process involves grafting hydrophilic, biocompatible, and non-immunogenic PEG polymers onto a material's surface.[1][2] The primary benefits of PEGylation include enhanced solubility and stability of conjugated molecules, a significant reduction in nonspecific protein adsorption (biofouling), and the formation of a "stealth" surface that can evade the immune system, thereby extending the in vivo circulation time of drug carriers.[1][2][3]

PEG linkers are versatile tools that can be categorized by their structure—linear or branched—and reactivity.[3][4] The choice of PEG linker and conjugation chemistry is critical and depends on the functional groups available on the substrate and the molecule to be conjugated.[3] This document provides detailed protocols and quantitative data for common PEGylation strategies.

Core PEGylation Chemistries and Protocols

The covalent attachment of PEG linkers to a surface provides a stable and robust modification.[1] Two of the most prevalent and versatile chemistries for achieving this are EDC/NHS coupling for amine-reactive conjugation and thiol-maleimide ligation for cysteine-specific modification.

Amine-Reactive PEGylation via EDC/NHS Coupling

This chemistry targets primary amines (-NH2) on a surface or molecule by first activating carboxyl groups (-COOH) to form a stable amide bond.[5]

Principle: The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling reaction is a two-step process:

  • Activation of Carboxylic Acid: EDC activates a carboxyl group to form a reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[5]

  • Formation of NHS Ester: To counteract the instability and hydrolysis of the O-acylisourea intermediate, NHS is added to create a more stable, amine-reactive NHS ester.[5]

  • Amide Bond Formation: The primary amine of an amine-terminated PEG linker reacts with the NHS ester to form a stable amide bond, a reaction that is most efficient at a pH of 7.2-8.0.[5]

Experimental Protocol: EDC/NHS Coupling of mPEG-Amine to a Carboxylated Surface

Materials:

  • Carboxyl-functionalized surface (e.g., nanoparticles, biomaterial)

  • mPEG-Amine (e.g., m-PEG7-Amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0[5]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMF or DMSO.[5] Dissolve the mPEG-Amine in Coupling Buffer.

  • Surface Preparation: Disperse the carboxyl-containing material in Activation Buffer.

  • Activation of Carboxyl Groups: Add the EDC stock solution, followed by the NHS stock solution to the surface suspension. A typical molar excess for EDC and NHS over the carboxyl groups is recommended (see Table 1). Incubate for 15-30 minutes at room temperature with gentle agitation.[6]

  • Washing (Optional but Recommended): To prevent self-polymerization of amine-containing molecules that also have carboxyl groups, wash the activated surface 2-3 times with ice-cold Activation or Coupling Buffer to remove excess EDC and NHS.[6]

  • Conjugation with mPEG-Amine: Immediately resuspend the activated surface in Coupling Buffer containing the desired concentration of mPEG-Amine. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters. Incubate for 15-30 minutes at room temperature.[5][6]

  • Purification: Purify the PEGylated product to remove unreacted reagents and byproducts. For nanoparticles, this can be achieved by centrifugation and resuspension. For other materials, techniques like dialysis or size-exclusion chromatography (SEC) may be appropriate.[5]

  • Characterization: Analyze the final product to confirm successful conjugation and assess purity using techniques such as Dynamic Light Scattering (DLS), Zeta Potential measurement, or HPLC.[1][5]

Quantitative Data for EDC/NHS Coupling:

ParameterRecommended RangePurpose
pH (Activation) 4.5 - 6.0Maximizes the efficiency of carboxyl group activation by EDC.[5]
pH (Conjugation) 7.2 - 8.0Optimizes the reaction of primary amines with NHS esters.[5]
Molar Ratio (EDC:COOH) 2 - 10 fold excessEnsures efficient activation of carboxyl groups.
Molar Ratio (NHS:COOH) 2 - 5 fold excessStabilizes the activated intermediate, improving reaction yield.
Molar Ratio (Amine-PEG:COOH) 10 - 50 fold excessDrives the reaction towards the desired PEGylated product.[5]
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS ester.[6]
Reaction Time (Conjugation) 2 hours to overnightReaction can be performed at room temperature for speed or 4°C for sensitive molecules.[5]

Visualizations for EDC/NHS Coupling:

EDC_NHS_Mechanism cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_conjugation Step 3: Conjugation Carboxyl_Group R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond R-CO-NH-PEG NHS_Ester->Amide_Bond + H2N-PEG Amine_PEG H2N-PEG

Caption: EDC/NHS coupling reaction mechanism.

EDC_NHS_Workflow Start Start: Carboxylated Surface Activate Activate with EDC/NHS in Activation Buffer (pH 6.0) Start->Activate Wash Wash to Remove Excess Reagents (Optional) Activate->Wash Conjugate Add Amine-PEG in Coupling Buffer (pH 7.4) Wash->Conjugate Quench Quench Reaction (e.g., Tris, Hydroxylamine) Conjugate->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize (DLS, Zeta, etc.) Purify->Characterize End End: PEGylated Surface Characterize->End

Caption: General workflow for EDC/NHS PEGylation.

Thiol-Reactive PEGylation via Thiol-Maleimide Ligation

This highly specific bioconjugation technique facilitates the covalent labeling of molecules via a Michael addition reaction between a thiol (sulfhydryl) group and a maleimide (B117702) ring.[7][8]

Principle: The nucleophilic thiol group, typically from a cysteine residue, attacks the double bond of the maleimide ring, forming a stable thioether bond.[7] This reaction is highly selective for thiols, especially within the optimal pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[7][8]

Experimental Protocol: Labeling a Thiol-Containing Protein with a Maleimide-PEG

Materials:

  • Thiol-containing protein (e.g., antibody with reduced cysteines)

  • Maleimide-functionalized PEG

  • Reaction Buffer: Degassed PBS, Tris, or HEPES, pH 7.0-7.5[8][9]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)[7][9]

  • Quenching Reagent: Cysteine or 2-mercaptoethanol[7]

  • Anhydrous DMSO or DMF[7]

Procedure:

  • Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in degassed Reaction Buffer.[9]

  • Reduction of Disulfide Bonds (Optional): If the target thiol groups are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[7][8]

  • Maleimide-PEG Stock Solution: Prepare a 10 mM stock solution of the Maleimide-PEG in anhydrous DMSO or DMF.[7]

  • Conjugation Reaction: Add the Maleimide-PEG stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide to protein is a good starting point).[7][8]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if the PEG is fluorescently tagged.[7]

  • Quenching: Add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[7]

  • Purification: Remove unreacted Maleimide-PEG and quenching reagent using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[7]

  • Characterization: Determine the Degree of Labeling (DOL) spectrophotometrically if a dye is involved, or use techniques like SDS-PAGE and Mass Spectrometry to confirm conjugation.[7][10]

Quantitative Data for Thiol-Maleimide Ligation:

ParameterRecommended RangePurpose
pH 6.5 - 7.5Maximizes thiol reactivity while minimizing maleimide hydrolysis and side reactions with amines.[7][8]
Temperature (°C) 4 - 254°C is used for sensitive proteins (overnight reaction); Room temperature (20-25°C) for faster kinetics (30 min - 2 hours).[7]
Molar Ratio (Maleimide:Thiol) 10 - 20 fold excessA starting point to ensure efficient conjugation; should be optimized empirically.[7][8]
Reaction Time 30 min - 16 hoursDependent on temperature and the specific reactants.[7]

Visualizations for Thiol-Maleimide Ligation:

Thiol_Maleimide_Mechanism cluster_reaction Michael Addition Reaction Thiol R-SH (Thiol Group) Thioether Stable Thioether Bond R-S-Maleimide-PEG Thiol->Thioether + Maleimide Maleimide-PEG

Caption: Thiol-Maleimide ligation mechanism.

Thiol_Maleimide_Workflow Start Start: Thiol-Containing Protein Reduce Reduce Disulfide Bonds with TCEP (Optional) Start->Reduce Prepare_Maleimide Prepare Maleimide-PEG Stock Solution (DMSO/DMF) Reduce->Prepare_Maleimide Conjugate Mix Protein and Maleimide-PEG (pH 6.5-7.5) Prepare_Maleimide->Conjugate Incubate Incubate (2h @ RT or O/N @ 4°C) Conjugate->Incubate Quench Quench with Excess Thiol (e.g., Cysteine) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify End End: PEGylated Protein Purify->End

Caption: Workflow for Thiol-Maleimide PEGylation.

Characterization of PEGylated Surfaces

The success of surface modification must be verified through analytical characterization. The choice of technique depends on the nature of the substrate (e.g., particulate vs. flat surface).

Summary of Characterization Techniques:

TechniquePrincipleInformation ObtainedNotes
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light to determine particle size.Change in hydrodynamic diameter of nanoparticles.An increase in size indicates successful surface modification.[1]
Zeta Potential Measures the surface charge of particles in a liquid.Changes in surface charge post-PEGylation.PEGylation typically shifts the zeta potential towards neutral.[1]
Size-Exclusion HPLC (SEC-HPLC) Separates molecules based on their size in solution.Purity, presence of aggregates, separation of PEGylated from non-PEGylated species.[10]Excellent for initial assessment and purification.[10]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the mass increase corresponding to the attached PEG chains.Provides precise information on the degree of PEGylation.[10]
NMR Spectroscopy Detects the unique proton signal from PEG's repeating units.Can be used to quantify PEGylated species directly in biological fluids.[11]Robust signal allows detection of low concentrations.[11]

Conclusion

The strategic application of PEG linkers for surface modification is a powerful method for improving the biocompatibility and performance of materials in biological systems.[2][12] By carefully selecting the appropriate PEGylation chemistry and controlling reaction parameters, researchers can create surfaces with tailored properties for applications in drug delivery, biomaterials, and diagnostics. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for achieving successful and reproducible surface modifications.

References

A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless.[1] This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, enabling the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[1][2] Its robustness and wide functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, materials science, and various other fields within the chemical sciences.[1][3][4]

The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][5] It proceeds under mild conditions, often at room temperature and in a variety of solvents, including aqueous solutions, and is generally insensitive to pH in the range of 4 to 12.[1][6][7] These characteristics make it particularly suitable for the modification of complex biomolecules.[1]

Mechanism of the CuAAC Reaction

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species as the active catalyst.[1] The generally accepted mechanism involves the following key steps:

  • Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be generated from Cu(I) salts (e.g., CuI or CuBr) or, more commonly, through the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[8][9]

  • Formation of Copper-Acetylide Intermediate: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This coordination increases the acidity of the terminal alkyne proton, facilitating its removal.[1][10]

  • Reaction with the Azide: The azide then reacts with the copper-acetylide complex.[1]

  • Cycloaddition and Catalyst Regeneration: This leads to the formation of a six-membered copper-containing intermediate which then rearranges to form the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[1][10]

Data Presentation: Quantitative Summary

The following tables summarize typical quantitative data for the CuAAC reaction, providing a basis for experimental design and optimization.

Table 1: Typical Reaction Conditions for CuAAC [1]

ParameterSmall MoleculesBioconjugation
Alkyne Concentration 0.1 - 0.5 M10 µM - 1 mM
Azide to Alkyne Ratio 1.0 - 1.2 : 11 - 50 : 1
CuSO₄ (mol% or concentration) 0.1 - 5 mol%50 - 250 µM
Sodium Ascorbate (equivalents or concentration) 0.05 - 0.1 eq (5-10 mol%)5 mM
Ligand to Copper Ratio 1:1 to 5:1 (if used)5:1
Reaction Time 1 - 24 hours1 - 4 hours
Temperature Room TemperatureRoom Temperature

Table 2: Common Reagents for CuAAC

ComponentExamplesPurpose
Solvents t-BuOH/H₂O, THF/H₂O, DMSO, DMF, H₂O, Phosphate Buffer (for bioconjugation)Dissolve reactants and facilitate the reaction.[1][11]
Copper(II) Source CuSO₄·5H₂OPrecursor to the active Cu(I) catalyst.[1][9]
Copper(I) Source CuI, CuBrDirect source of the active catalyst, requires inert atmosphere.[9]
Reducing Agent Sodium Ascorbate, CysteineReduces Cu(II) to Cu(I) to initiate and maintain catalysis.[1][12]
Ligands TBTA (Tris(benzyltriazolylmethyl)amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), BTTAAStabilize the Cu(I) catalyst, accelerate the reaction, and protect biomolecules.[13][14][15][16]

Experimental Workflow and Catalytic Cycle Diagrams

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Na-Ascorbate) mix Combine Reactants (Azide, Alkyne, Buffer) reagents->mix add_catalyst Add Premixed CuSO4/Ligand mix->add_catalyst initiate Initiate with Na-Ascorbate add_catalyst->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor workup Work-up & Extraction (for small molecules) monitor->workup purify Purify Product (Chromatography, Dialysis) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A general experimental workflow for the CuAAC reaction.

CuAAC_Catalytic_Cycle CuI Cu(I) Cu_Acetylide Cu(I)-C≡C-R1 CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Intermediate Cu(I) Intermediate Cu_Acetylide->Intermediate + Azide Azide R2-N3 Triazole Triazole Product Intermediate->Triazole Cycloaddition Triazole->CuI Regenerates Catalyst

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Protocols

Below are generalized protocols for performing the CuAAC reaction with small organic molecules and for bioconjugation applications. Optimization may be required based on the specific substrates and desired outcomes.

Protocol 1: CuAAC for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.[11]

Materials and Reagents:

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent.

  • Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%). Following this, add an aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours, but can sometimes require up to 24 hours.[1][10]

  • Work-up: Upon completion, dilute the reaction mixture with water. Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[11]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][11]

Protocol 2: CuAAC for Bioconjugation

This protocol provides a general guideline for labeling biomolecules, such as proteins or nucleic acids.[11][17]

Materials and Reagents:

  • Biomolecule functionalized with an alkyne or azide

  • Azide or alkyne-containing labeling reagent (e.g., a fluorescent dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper-coordinating ligand (e.g., THPTA for aqueous media)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of all reagents. For example:

    • Biomolecule-alkyne in a suitable buffer (e.g., 25 µM)[1]

    • Azide-labeling reagent in DMSO or water (e.g., 5 mM)[1]

    • CuSO₄ in water (e.g., 20 mM)[1]

    • Ligand (e.g., THPTA) in water (e.g., 50 mM)[1]

    • Sodium ascorbate in water (prepare fresh, e.g., 100 mM)[1][18]

  • Reaction Setup: In a microcentrifuge tube, combine the biomolecule solution and the azide-labeling reagent.[1]

  • Catalyst Addition: In a separate tube, premix the CuSO₄ and ligand solutions. Add the premixed CuSO₄/ligand solution to the biomolecule mixture.[17]

  • Initiation and Incubation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently and incubate at room temperature for 1-4 hours. If using a light-sensitive dye, protect the reaction from light.[1]

  • Purification: The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[1]

Troubleshooting

  • Low or No Product Formation:

    • Inactive Catalyst: Ensure the sodium ascorbate solution is freshly prepared. Deoxygenate solvents, especially for bioconjugation, to prevent the oxidation of Cu(I) to Cu(II).[1]

    • Poor Solubility: Use a co-solvent like DMSO or DMF to improve the solubility of hydrophobic reactants.[1]

    • Inefficient Catalyst System: For challenging substrates, consider adding a copper-stabilizing ligand like TBTA or THPTA.[1]

  • Side Reactions:

    • Oxidative Homocoupling (Glaser Coupling): This is the most common side reaction where two terminal alkynes couple. To suppress this, rigorously deoxygenate the reaction mixture and use an excess of sodium ascorbate.[19]

    • Oxidation of Biomolecules: In bioconjugation, reactive oxygen species (ROS) can damage sensitive biomolecules. Perform the reaction under anaerobic conditions and use a copper-chelating ligand like THPTA, which can also act as a sacrificial reductant.[19][20] The addition of radical scavengers like aminoguanidine (B1677879) can also be beneficial.[19][20]

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic metal catalysts, making it ideal for applications in living systems.[2] The reaction's driving force is the high ring strain of cyclooctynes, which readily react with azides to form a stable triazole linkage.[2]

The incorporation of Polyethylene Glycol (PEG) linkers in SPAAC reactions offers significant advantages, including increased solubility, reduced immunogenicity, and improved pharmacokinetics of the resulting conjugates.[3][4] This combination is a powerful tool for a variety of applications, such as drug delivery, bioconjugation, and materials science.[3] These application notes provide detailed protocols and quantitative data for utilizing SPAAC with PEG linkers.

Key Features of SPAAC with PEG Linkers:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC suitable for use in living organisms and with sensitive biomolecules.[1][5]

  • High Selectivity: Azides and strained alkynes exhibit mutual and exclusive reactivity, minimizing off-target reactions with endogenous functional groups.[1]

  • Favorable Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[1]

  • Enhanced Solubility: The hydrophilic nature of the PEG linker improves the aqueous solubility of the reactants and the final conjugate.[4][5]

  • Improved Pharmacokinetics: For therapeutic applications, PEGylation can prolong circulation half-life and reduce immunogenicity.[2]

  • Stable Linkage: The resulting triazole bond is highly stable under physiological conditions.[1]

Quantitative Data Presentation

The efficiency of SPAAC reactions is influenced by factors such as the choice of cyclooctyne (B158145), reactant concentrations, temperature, and pH.[1] The inclusion of a PEG linker can also impact the reaction kinetics.[6]

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes with Benzyl (B1604629) Azide (B81097)
Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Notes
DBCO (Dibenzocyclooctyne)~0.1Generally exhibits fast kinetics.[7]
BCN (Bicyclo[6.1.0]nonyne)0.14Offers a favorable reaction rate for many bioorthogonal applications.[7]
DIFO (Difluorinated Cyclooctyne)0.076A common cyclooctyne used in SPAAC.[7]
DIBO (Dibenzocyclooctynol)0.17Exhibits fast reaction kinetics.[7]

Note: The rate constants provided are for benzyl azide and serve as a reference. The reactivity with a PEGylated azide is expected to be in a similar range. The presence of a PEG linker can increase reaction rates by minimizing steric hindrance and improving solubility.[6][7]

Table 2: Effect of PEG Linker on SPAAC Reaction Rates
ReactantsBufferRate Constant (M⁻¹s⁻¹)Percentage Increase with PEG
DBCO-Her + Azide 4HEPES (pH 7)--
DBCO-PEG5-Her + Azide 4HEPES (pH 7)-53%
DBCO-Her + Azide 5PBS (pH 7)--
DBCO-PEG5-Her + Azide 5PBS (pH 7)-29%

Data adapted from a study investigating the effect of a PEG linker on the SPAAC reaction rate of DBCO-modified antibodies. The presence of a PEG linker consistently enhanced the reaction rate.[6]

Experimental Protocols

Protocol 1: General Procedure for Conjugating a DBCO-PEG-Linker to an Azide-Modified Molecule

This protocol provides a general method for conjugating a dibenzocyclooctyne (DBCO)-functionalized PEG linker to a molecule containing an azide group.

Materials and Reagents:

  • DBCO-PEG-Linker (e.g., DBCO-PEG-NHS ester for amine-containing molecules)

  • Azide-containing molecule (e.g., protein, peptide, or small molecule)

  • Amine-free, azide-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the DBCO-PEG-linker in anhydrous DMSO.[3]

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-containing molecule in an azide-free buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).[1][3]

    • Add the desired molar excess of the DBCO-PEG-linker stock solution to the solution of the azide-containing molecule. A common starting point is a 2:1 to 20:1 molar ratio of the DBCO-PEG-linker to the azide-containing molecule.[2][3] The final concentration of DMSO in the reaction mixture should ideally be kept low (e.g., <10%) to minimize its effects on the biomolecule's structure and function.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction mixture at room temperature for 1 to 4 hours. For some reactions, longer incubation times (e.g., overnight at 4°C) may be necessary.[1][3] The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.[3]

  • Purification:

    • Upon completion of the reaction, remove the excess, unreacted DBCO-PEG-linker and other small molecules using an appropriate purification method. For proteins and other macromolecules, SEC is a common choice.[1] For smaller molecules, RP-HPLC may be more suitable.

  • Characterization:

    • Characterize the resulting conjugate to confirm successful ligation and to determine properties such as the degree of labeling. Techniques like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE can be employed.

Protocol 2: Live Cell Surface Labeling using SPAAC with a PEG Linker

This protocol describes the labeling of cell surface glycans metabolically engineered to display azide groups with a DBCO-functionalized fluorescent probe containing a PEG linker.

Materials and Reagents:

  • Cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for sialic acid labeling)

  • DBCO-PEG-Fluorophore

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture the cells in a medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25 µM Ac4ManNAz) for 1-3 days to allow for metabolic incorporation into cell surface glycans.[8]

  • Cell Preparation:

    • Harvest the cells and wash them twice with ice-cold PBS to remove any unincorporated azide-sugar.

  • SPAAC Reaction:

    • Resuspend the cells in a fresh, serum-free medium or PBS containing the DBCO-PEG-Fluorophore at a suitable concentration (e.g., 10-50 µM).

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.[7]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-PEG-Fluorophore.[7]

    • (Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]

    • Image the labeled cells using a fluorescence microscope or quantify the labeling efficiency by flow cytometry.[7]

Visualizations

experimental_workflow_conjugation cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_purification Purification & Analysis prep_dbco Prepare DBCO-PEG Stock Solution (DMSO) mix Mix Reactants prep_dbco->mix prep_azide Prepare Azide-Molecule Solution (Buffer) prep_azide->mix incubate Incubate (RT or 4°C) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Characterize (e.g., MS, SDS-PAGE) purify->analyze

Caption: General experimental workflow for bioconjugation using SPAAC with a PEG linker.

signaling_pathway_protac cluster_synthesis PROTAC Synthesis via SPAAC cluster_mechanism Mechanism of Action poi_ligand Alkyne-functionalized Protein of Interest (POI) Ligand protac PROTAC poi_ligand->protac SPAAC e3_ligand Azide-PEG-E3 Ligase Ligand e3_ligand->protac ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: Synthesis and mechanism of a PROTAC using a PEG linker via SPAAC.

logical_relationship_linker cluster_properties Properties linker Bifunctional PEG Linker azide Azide Group linker->azide for SPAAC peg PEG Spacer linker->peg provides cycloalkyne Strained Alkyne (e.g., DBCO) linker->cycloalkyne for SPAAC solubility Increased Solubility peg->solubility pk Improved Pharmacokinetics peg->pk immunogenicity Reduced Immunogenicity peg->immunogenicity

Caption: Functional components and properties of a SPAAC-PEG linker.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating Azido-PEG2-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-natural amino acids and functionalized linkers into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal Azido-PEG2-hydrazide moiety. The incorporation of this linker is achieved by utilizing Azido-PEG2-hydrazide-Boc as the starting building block, which is loaded onto a 2-chlorotrityl chloride (2-CTC) resin. The subsequent peptide elongation is performed using standard Fmoc/tBu chemistry.

The azido (B1232118) group serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final peptide conjugate. The hydrazide functionality at the C-terminus offers a unique reactive group for further modifications or for the synthesis of peptide hydrazides. This orthogonal protection strategy, employing an acid-labile Boc group for the hydrazide and base-labile Fmoc groups for the subsequent amino acids, allows for the precise and efficient synthesis of these modified peptides.

Data Presentation

Table 1: Expected Loading Efficiency of this compound on 2-Chlorotrityl Chloride Resin

ParameterExpected ValueMethod of Determination
Initial Resin Substitution1.0 - 1.6 mmol/gManufacturer's Specification
Loading Efficiency 0.5 - 0.8 mmol/g UV-Vis spectrophotometry of Fmoc-deprotection [1]
Molar Excess of this compound1.0 - 1.2 equivalents-
Molar Excess of DIPEA2.0 - 4.0 equivalents-
Reaction Time1 - 4 hours-

Table 2: Monitoring and Expected Outcomes of Fmoc-SPPS Cycles

StepMonitoring MethodExpected Outcome per Cycle
Fmoc DeprotectionUV-Vis of piperidine (B6355638) washConsistent absorbance reading at ~301 nm
Amino Acid CouplingKaiser Test (Ninhydrin Test)Negative result (colorless beads)[2]
Coupling Efficiency >99% Quantitative amino acid analysis (optional)
Capping (if required)Kaiser TestNegative result (colorless beads)

Table 3: Yield and Purity of Final PEGylated Peptide

ParameterExpected ValueAnalytical Method
Crude Peptide Yield70 - 90%Gravimetric analysis
Purity after RP-HPLC >95% Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [3]
Final Isolated Yield15 - 40%Gravimetric analysis
Identity ConfirmationExpected Mass ± 1 DaMass Spectrometry (ESI-MS or MALDI-TOF)[4][5]

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol details the initial and critical step of attaching the Boc-protected hydrazide linker to the solid support. The use of 2-CTC resin is advantageous due to its high acid lability, which allows for the cleavage of the final peptide under mild conditions, preserving the integrity of the azide (B81097) and other acid-sensitive protecting groups.[6]

Materials:

  • 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g substitution)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (for capping)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1.0 g, 1.0-1.6 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Preparation of Loading Solution: In a separate flask, dissolve this compound (1.0-1.2 equivalents relative to the resin substitution) in a minimal amount of anhydrous DCM. If solubility is an issue, a small volume of anhydrous DMF can be added.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin. Add DIPEA (2.0-4.0 equivalents relative to the linker) to the resin slurry. Agitate the mixture at room temperature for 1-4 hours.

  • Capping of Unreacted Sites: To block any remaining reactive chlorotrityl groups, add methanol (1 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.[7]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Quantification of Loading (Optional but Recommended): The loading efficiency can be determined by performing a test Fmoc deprotection on a small, accurately weighed amount of a standard Fmoc-amino acid coupled to a sample of the loaded resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[1]

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the iterative elongation of the peptide chain on the this compound-loaded resin using standard Fmoc/tBu chemistry.

Materials:

  • This compound-loaded resin

  • Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt)

  • Coupling reagents: e.g., HBTU/HOBt or HATU

  • DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Anhydrous DMF

  • DCM

  • Isopropyl alcohol (IPA)

Synthesis Cycle (for each amino acid):

  • Resin Swelling: Swell the loaded resin in DMF (10 mL per gram) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes. Drain and repeat the treatment for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL), IPA (2 x 10 mL), and again with DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test on a few resin beads.[2] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the 2-CTC resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-loaded resin (fully dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 2, step 2.

  • Final Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin thoroughly under vacuum for at least 4 hours.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Note: Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) should be avoided as they can reduce the azide group.[8][9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) in a reaction vessel. Agitate at room temperature for 1.5-2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Place the tube in a -20°C freezer for at least 30 minutes to maximize precipitation. Centrifuge the mixture and carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Characterization

This protocol outlines the purification of the crude peptide by reverse-phase HPLC and subsequent characterization.

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • RP-HPLC system with a suitable column (e.g., C4 or C18 for peptides)

  • Lyophilizer

  • Mass spectrometer (ESI or MALDI)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the solution through a 0.22 µm syringe filter.

  • HPLC Purification:

    • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the peptide solution.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A shallow gradient is often beneficial for separating PEGylated peptides from impurities.[3]

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the main peptide peak. Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry. The observed mass should correspond to the calculated theoretical mass.

Visualizations

G cluster_0 Resin Preparation and Loading cluster_1 Fmoc-SPPS Cycles cluster_2 Cleavage and Purification Swell 2-CTC Resin Swell 2-CTC Resin Load this compound Load this compound Swell 2-CTC Resin->Load this compound DCM Cap Unreacted Sites Cap Unreacted Sites Load this compound->Cap Unreacted Sites DIPEA Wash and Dry Resin Wash and Dry Resin Cap Unreacted Sites->Wash and Dry Resin MeOH Fmoc Deprotection Fmoc Deprotection Wash and Dry Resin->Fmoc Deprotection Wash Wash Fmoc Deprotection->Wash 20% Piperidine/DMF Amino Acid Coupling Amino Acid Coupling Wash->Amino Acid Coupling DMF Monitor Coupling Monitor Coupling Amino Acid Coupling->Monitor Coupling HBTU/DIPEA Wash_2 Wash_2 Monitor Coupling->Wash_2 Kaiser Test Wash_2->Fmoc Deprotection Repeat for next AA Final Fmoc Deprotection Final Fmoc Deprotection Wash_2->Final Fmoc Deprotection Cleavage from Resin Cleavage from Resin Final Fmoc Deprotection->Cleavage from Resin TFA/TIS/H2O Precipitate Peptide Precipitate Peptide Cleavage from Resin->Precipitate Peptide Cold Ether Purify by RP-HPLC Purify by RP-HPLC Precipitate Peptide->Purify by RP-HPLC Wash and Dry Lyophilize Lyophilize Purify by RP-HPLC->Lyophilize Characterize Characterize Lyophilize->Characterize

Caption: Experimental workflow for SPPS with this compound.

G cluster_0 This compound Structure cluster_1 Orthogonal Protection Scheme Azide N3- PEG2 -CH2-CH2-O-CH2-CH2- Azide->PEG2 Hydrazide -C(O)-NH-NH- PEG2->Hydrazide Boc Boc Hydrazide->Boc Boc_Node Boc Group (Hydrazide) Acid Acid (TFA) Boc_Node->Acid Labile Base Base (Piperidine) Boc_Node->Base Stable Fmoc_Node Fmoc Group (α-Amine) Fmoc_Node->Acid Stable Fmoc_Node->Base Labile SideChain_Node Side-Chain PGs (e.g., tBu, Trt) SideChain_Node->Acid Labile SideChain_Node->Base Stable Cleavage_Conditions Cleavage_Conditions

Caption: Key molecular structure and orthogonal protection strategy.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Azide-Functionalized Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of biomolecules is a fundamental technique in modern biological research and drug development. This methodology allows for the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components, offering critical insights into their function, localization, and interactions.[1] This document provides detailed application notes and protocols for a powerful two-step strategy for fluorescently labeling biomolecules using azide-functionalized linkers. This approach is centered on the principles of bioorthogonal chemistry, specifically "click chemistry," which involves the reaction of an azide (B81097) with a terminal alkyne.[1][2]

The workflow typically involves two main stages:

  • Biomolecule Azidation: The biomolecule of interest is first functionalized with an azide group. For proteins, this can be achieved by reacting primary amines (e.g., lysine (B10760008) residues) with an N-hydroxysuccinimidyl (NHS) ester of an azide-containing linker.[1][2] For nucleic acids, azide-modified nucleotides can be incorporated during synthesis.[3][4]

  • Fluorescent Dye Conjugation via Click Chemistry: The azide-functionalized biomolecule is then covalently conjugated to a fluorescent dye containing a complementary alkyne group. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1][5] The most common methods for this conjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7]

Quantitative Data Presentation

The choice of bioorthogonal reaction is critical and depends on the specific experimental requirements, such as the need for live-cell imaging, desired reaction speed, and tolerance for potential cytotoxicity. The following tables summarize key quantitative data for the three major azide-based bioorthogonal reactions to facilitate an informed decision.

Table 1: Comparison of Bioorthogonal Reaction Kinetics
Bioorthogonal ReactionReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Staudinger Ligation Triarylphosphine~7.7 x 10⁻³[3]Forms a native amide bond in its "traceless" version but has slower kinetics.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne~1 to 100[8]Very fast kinetics, ideal for in vitro applications, but the copper catalyst can be toxic to living cells.[2][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctynes (e.g., DBCO)~0.1 - 1.0[3]Copper-free and highly biocompatible, making it suitable for live-cell and in vivo imaging, though generally slower than CuAAC.[7][8]
Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ReagentRecommended ConcentrationNotes
Copper(II) Sulfate (CuSO₄) 50 - 100 µM[1][6]Higher concentrations do not necessarily increase the reaction rate significantly.
Reducing Agent (e.g., Sodium Ascorbate) 2.5 - 5 mM[1][9]Should be freshly prepared. Insufficient amounts can lead to incomplete reactions.[6]
Copper(I)-Stabilizing Ligand (e.g., THPTA) 5-fold molar excess relative to CuSO₄[1][9]Protects biomolecules from oxidation and accelerates the reaction.
Azide/Alkyne-Functionalized Molecules 2-fold excess of one reagentThe azide- or alkyne-containing cargo should be in excess relative to the alkyne or azide groups on the biomolecule.[9]
Aminoguanidine 5 mM[9]Can be added to prevent covalent modification of proteins by byproducts of ascorbate (B8700270) oxidation.[1]

Experimental Workflows and Chemical Principles

experimental_workflow General Workflow for Fluorescent Labeling cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Fluorescent Labeling via Click Chemistry Biomolecule Protein or Nucleic Acid Azidated_Biomolecule Azide-Modified Biomolecule Biomolecule->Azidated_Biomolecule Azide_Linker Azide-Functionalized Linker (e.g., Azido-NHS Ester) Azide_Linker->Biomolecule Covalent Attachment Click_Reaction CuAAC or SPAAC Azidated_Biomolecule->Click_Reaction Alkyne_Fluorophore Alkyne-Fluorophore Conjugate Alkyne_Fluorophore->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule

Caption: General workflow for the two-step fluorescent labeling of biomolecules.

chemical_principles Chemical Principles of Azide-Alkyne Cycloaddition cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 R1-N3 Catalyst Cu(I) Catalyst Azide1->Catalyst Alkyne1 R2-C≡CH Alkyne1->Catalyst Triazole1 Stable Triazole Linkage Catalyst->Triazole1 Azide2 R1-N3 Strained_Alkyne Strained Alkyne (e.g., DBCO) Azide2->Strained_Alkyne Triazole2 Stable Triazole Linkage Strained_Alkyne->Triazole2 No Catalyst Required

Caption: Comparison of CuAAC and SPAAC reaction mechanisms.

Experimental Protocols

Protocol 1: Azide Labeling of Proteins using Azido-NHS Ester

This protocol describes the covalent attachment of an azide moiety to a protein of interest using an amine-reactive azido-NHS ester.

Materials:

  • Protein of interest

  • Azido-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Azido-NHS Ester Preparation: Immediately before use, dissolve the azido-NHS ester in anhydrous DMSO to a concentration of 10-50 mM.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved azido-NHS ester. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

  • Removal of Excess Reagent: Remove the unreacted azido-NHS ester using a desalting column equilibrated with PBS (pH 7.4). Collect the protein-containing fractions. The azido-labeled protein is now ready for the click reaction or can be stored at -20°C or -80°C.[2]

Protocol 2: Fluorescent Labeling of Azide-Modified Proteins via CuAAC

This protocol outlines the copper-catalyzed click reaction between an azide-labeled protein and an alkyne-functionalized fluorescent probe.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-fluorophore

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column or dialysis equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-fluorophore (2-5 fold molar excess over the protein).[1]

  • Add Ligand: Add THPTA to a final concentration of 500 µM.

  • Prepare Catalyst Mixture: In a separate tube, premix the CuSO₄ (to a final concentration of 100 µM) and sodium ascorbate (to a final concentration of 5 mM).[1][6]

  • Initiate Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification: Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis.

Protocol 3: Fluorescent Labeling of Azide-Modified Nucleic Acids via SPAAC

This protocol describes the copper-free labeling of azide-modified DNA or RNA with a strained-alkyne fluorophore. This method is suitable for applications where copper cytotoxicity is a concern.

Materials:

  • Azide-labeled nucleic acid

  • Strained cyclooctyne-fluorophore probe (e.g., DBCO-fluorophore) (1 mM stock in DMSO)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled nucleic acid and the cyclooctyne-fluorophore probe in the reaction buffer. A final concentration of 5-25 µM for the probe is a good starting point.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes, protected from light.[10] Reaction times may need to be optimized depending on the specific reactants.

  • Purification: The labeled nucleic acid can be purified from excess probe by methods such as ethanol (B145695) precipitation or size-exclusion chromatography. For many imaging applications, purification may not be necessary due to the high specificity of the reaction.

Conclusion

The use of azide-functionalized linkers in combination with click chemistry provides a robust and versatile method for the specific fluorescent labeling of biomolecules.[2] By choosing the appropriate bioorthogonal reaction—CuAAC for its rapid kinetics in vitro or SPAAC for its biocompatibility in living systems—researchers can efficiently conjugate a wide array of fluorescent reporters to their proteins or nucleic acids of interest. This enables a broad range of downstream applications, including fluorescence imaging, flow cytometry, and proteomics, making it an invaluable technique for professionals in both basic research and drug development.[2][4]

References

Application Notes: Strategies for Site-Specific Conjugation to Glycosylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycosylation, the covalent attachment of oligosaccharide chains (glycans) to proteins, is a critical post-translational modification that influences protein folding, stability, localization, and function.[1][2][3] The ability to conjugate molecules such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) to specific sites on glycoproteins is a powerful tool in drug development, diagnostics, and basic research.[4] Site-specific conjugation, particularly through the glycan moieties, offers a method to produce homogeneous bioconjugates, preserving the protein's antigen-binding regions and biological activity, which is a significant advantage over random conjugation to amino acid residues like lysine.[5][][7]

These application notes provide an overview of key experimental strategies for conjugating to glycosylated proteins, with detailed protocols for researchers in glycobiology and drug development.

Core Methodologies for Glycan Conjugation

Several robust methods exist for targeting glycans for conjugation. These can be broadly categorized into chemoenzymatic and chemical approaches.

1.1. Chemoenzymatic Methods

Chemoenzymatic strategies leverage the high specificity of enzymes to modify or build glycan structures, introducing unique chemical handles for bioorthogonal conjugation.[][8]

  • Glycan Remodeling: This powerful technique involves the enzymatic removal of heterogeneous, native N-glycans, followed by the enzymatic addition of a synthetic, homogeneous glycan bearing a bioorthogonal handle (e.g., an azide (B81097) or alkyne).[8][9] Endoglycosidases like EndoS2 are used for deglycosylation, and their mutant forms (glycosynthases) are used to transfer an activated sugar oxazoline (B21484) with the desired functionality.[9][10] This approach has been successfully used to create homogeneous antibody-drug conjugates (ADCs).[10][11][12]

  • Enzymatic Labeling with Glycosyltransferases: Specific glycosyltransferases can be used to attach a single modified sugar residue containing a chemical reporter to the terminal positions of a glycan.[5] For instance, a mutant β-1,4-galactosyltransferase (Gal-T1(Y289L)) can transfer galactose analogs with ketone or azide handles, which can then be conjugated.[7][13] Similarly, sialyltransferases can add sialic acid analogs for site-specific labeling of Fab glycans.[14]

1.2. Chemical Methods

Chemical methods directly modify the existing glycan structures on a protein.

  • Periodate (B1199274) Oxidation: Mild oxidation with sodium periodate (NaIO₄) selectively cleaves the vicinal diols present in sialic acid residues, generating aldehyde groups.[7] These aldehydes can then be specifically targeted for conjugation by molecules functionalized with aminooxy or hydrazide groups, forming stable oxime or hydrazone bonds, respectively.[15][16]

  • Metabolic Oligosaccharide Engineering (MOE): This in vivo approach involves introducing unnatural monosaccharide precursors containing bioorthogonal chemical reporters (e.g., azides, alkynes, ketones) to cells in culture.[17][18][19] The cell's biosynthetic machinery incorporates these sugars into glycoproteins.[20] The tagged glycoproteins can then be selectively labeled with probes or drugs using highly specific reactions like copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).[18][21]

Data Presentation: Comparison of Conjugation Strategies

The choice of conjugation strategy depends on the specific application, the nature of the glycoprotein (B1211001), and the desired final product. The following table summarizes key quantitative parameters for different methods, primarily in the context of antibody-drug conjugate (ADC) development.

Methodology Target Glycan/Residue Key Reagents Reported Drug-to-Antibody Ratio (DAR) Key Advantages Limitations References
Chemoenzymatic Glycan Remodeling N-glycan core (Asn297 on IgG)Endoglycosidases (e.g., EndoS2), Glycosynthases, Azido-sugar oxazolinesHomogeneous DAR of 2Highly site-specific; produces homogeneous products; preserves protein function.Requires multiple enzymatic steps; synthesis of sugar oxazolines can be complex.[9][10][12]
Enzymatic Labeling (GalT(Y289L)) Terminal N-acetylglucosamine (GlcNAc)Mutant Galactosyltransferase, UDP-Galactose analog (keto- or azido-functionalized)Homogeneous DAR of 2Site-specific; mild reaction conditions.Requires exposed terminal GlcNAc; enzyme production can be a bottleneck.[7]
Periodate Oxidation Sialic AcidsSodium periodate (NaIO₄), Aminooxy- or hydrazide-payloadVariable; depends on sialylation levelTargets terminal glycans away from the protein core; relatively simple procedure.Can lead to heterogeneous products; risk of over-oxidation affecting protein integrity.[7]
Metabolic Engineering (MOE) + Click Chemistry Sialic acids, GalNAc, etc.Azido- or alkyne-functionalized sugar precursors, Copper catalyst or cyclooctyne (B158145) reagentsVariable; depends on incorporation efficiencyIn vivo labeling; applicable to complex cellular systems; high specificity of click reaction.Can be difficult to control incorporation levels; requires cell culture capabilities.[17][18][20]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding and implementing conjugation strategies.

G Figure 1: Chemoenzymatic Glycan Remodeling Workflow cluster_start Starting Material cluster_process Enzymatic Steps cluster_conjugation Conjugation cluster_end Final Product start Heterogeneous Glycoprotein (e.g., IgG) deglyco Step 1: Deglycosylation (Endoglycosidase, e.g., EndoS2) start->deglyco intermediate Protein with Core GlcNAc deglyco->intermediate Removes bulk of glycan reglyco Step 2: Reglycosylation (Glycosynthase + Azido-Sugar Oxazoline) intermediate2 Azide-Functionalized Homogeneous Glycoprotein reglyco->intermediate2 Adds functionalized homogeneous glycan click Step 3: Click Chemistry (DBCO-Payload) final Homogeneous Glycoconjugate (DAR=2) click->final intermediate->reglyco intermediate2->click

Caption: Chemoenzymatic workflow for site-specific conjugation.[9][10]

G Figure 2: Metabolic Labeling & Click Chemistry Workflow cluster_cell_culture In Vivo / In Vitro cluster_labeling Bioorthogonal Reaction cluster_analysis Analysis start 1. Cell Culture with Azido-Sugar Precursor incorporation 2. Metabolic Incorporation of Azido-Sugar into Glycoproteins start->incorporation lysis 3. Cell Lysis or Live-Cell Labeling incorporation->lysis click 4. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) lysis->click analysis 5. Downstream Analysis (e.g., Imaging, Proteomics) click->analysis reagent Add DBCO-Fluorophore or DBCO-Drug reagent->click

Caption: Bioorthogonal labeling workflow using metabolic engineering.[17][18][20]

G Figure 3: Glycosylation in Receptor Tyrosine Kinase (RTK) Signaling ligand Growth Factor (Ligand) receptor RTK (Glycosylated) Monomer ligand->receptor Binding dimer Receptor Dimerization & Autophosphorylation receptor->dimer pi3k PI3K/Akt Pathway dimer->pi3k mapk RAS/MAPK Pathway dimer->mapk response Cellular Responses (Proliferation, Survival) pi3k->response mapk->response glyco N-Glycosylation glyco->receptor Modulates ligand binding, receptor stability & dimerization

Caption: Glycosylation regulates RTK signaling and cellular function.[22][23][24]

Detailed Experimental Protocols

Protocol 1: Chemoenzymatic Glycan Remodeling of an Antibody for Site-Specific Conjugation

This protocol describes a two-step chemoenzymatic method to generate an azide-functionalized antibody (e.g., Trastuzumab) suitable for click chemistry.[9][10]

Materials:

  • Antibody (e.g., Trastuzumab) in PBS, pH 7.4

  • Endoglycosidase S2 (EndoS2)

  • EndoS2-D184M glycosynthase

  • Azido-functionalized Sialylated Complex-Type (SCT) N-glycan oxazoline

  • Reaction Buffer: 50 mM Tris or HEPES, pH 7.5

  • DBCO-functionalized payload (e.g., DBCO-MMAE)

  • Protein A chromatography column for purification

  • LC-MS system for analysis

Procedure:

  • Deglycosylation: a. Adjust the antibody concentration to 5-10 mg/mL in Reaction Buffer. b. Add EndoS2 to the antibody solution at an enzyme-to-antibody ratio of 1:100 (w/w). c. Incubate the reaction at 37°C for 2-4 hours. d. Monitor the reaction completion by LC-MS, observing a mass shift corresponding to the loss of the glycan, leaving a core GlcNAc or Fuc-GlcNAc moiety. e. Purify the deglycosylated antibody (Ab-GlcNAc) using a Protein A column to remove the enzyme.

  • Reglycosylation (Transglycosylation): a. To the purified Ab-GlcNAc, add a 20-fold molar excess of the azido-SCT glycan oxazoline. b. Add the EndoS2-D184M glycosynthase at an enzyme-to-antibody ratio of 1:20 (w/w). c. Incubate the mixture at 30°C for 4-8 hours. d. Monitor the formation of the azide-functionalized antibody (Ab-N₃) by LC-MS. A successful reaction will show a mass increase corresponding to the added azido-glycan. e. Purify the Ab-N₃ using a Protein A column to remove the enzyme and excess glycan oxazoline.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): a. To the purified Ab-N₃ (at ~5 mg/mL), add a 5-fold molar excess of the DBCO-payload (dissolved in DMSO). Ensure the final DMSO concentration is below 10% (v/v). b. Incubate the reaction at room temperature for 12-24 hours, protected from light. c. Monitor the formation of the final ADC by LC-MS. d. Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HICC) to remove unreacted payload.

Protocol 2: Periodate Oxidation and Aminooxy Labeling of a Sialylated Glycoprotein

This protocol details the generation of aldehyde groups on sialic acids for subsequent conjugation to an aminooxy-functionalized molecule.[15][16]

Materials:

  • Sialylated glycoprotein (e.g., Fetuin or a sialylated mAb)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Sodium periodate (NaIO₄), 100 mM stock in dH₂O (prepare fresh)

  • Ethylene (B1197577) glycol

  • Aminooxy-functionalized molecule (e.g., Aminooxy-Biotin)

  • Aniline (B41778) (optional catalyst), 1 M stock in DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: a. Exchange the glycoprotein into the Reaction Buffer to a concentration of 2-5 mg/mL.

  • Oxidation: a. Chill the protein solution on ice. b. Add the 100 mM NaIO₄ stock solution to a final concentration of 1-10 mM.[16] Note: The optimal concentration should be determined empirically to maximize aldehyde formation while minimizing non-specific protein damage. c. Incubate on ice for 30 minutes in the dark. d. Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.

  • Buffer Exchange: a. Immediately remove the excess periodate and byproducts by passing the reaction mixture through a pre-equilibrated desalting column using PBS, pH 6.5-7.0.

  • Aminooxy Conjugation (Oxime Ligation): a. Add a 50- to 100-fold molar excess of the aminooxy-functionalized molecule to the oxidized glycoprotein. b. (Optional) Add aniline catalyst to a final concentration of 1-10 mM to accelerate the reaction.[16] c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: a. Purify the final glycoconjugate from excess labeling reagent using a desalting column or size-exclusion chromatography. b. Characterize the degree of labeling using mass spectrometry or other appropriate analytical techniques.

Protocol 3: Metabolic Labeling of Cellular Glycoproteins with Azido-Sugars

This protocol describes how to metabolically incorporate an azido-sugar (N-azidoacetylgalactosamine, GalNAz) into O-GlcNAc modified proteins in cultured cells for subsequent detection via click chemistry.[17][18]

Materials:

  • Mammalian cells in culture (e.g., HEK293T or HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)

  • DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-FAM)

  • PBS, pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Metabolic Labeling: a. Plate cells and allow them to adhere and grow to 70-80% confluency. b. Prepare a stock solution of Ac₄GalNAz in sterile DMSO (e.g., 50 mM). c. Add Ac₄GalNAz to the cell culture medium to a final concentration of 25-50 µM. Note: Ac₄GalNAz is cell-permeable and is deacetylated and converted to UDP-GalNAz by the cellular machinery. d. Culture the cells for 24-72 hours to allow for incorporation of the azido-sugar into glycoproteins.

  • Cell Lysis: a. Aspirate the medium and wash the cells three times with cold PBS. b. Lyse the cells by adding cold lysis buffer and incubating on ice for 30 minutes. c. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Click Chemistry Reaction: a. To 50 µg of protein lysate, add the DBCO-fluorophore to a final concentration of 100 µM. b. Incubate the reaction for 1-2 hours at 37°C.

  • Analysis: a. Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled glycoproteins using an in-gel fluorescence scanner. d. Alternatively, the proteins can be transferred to a membrane for Western blot analysis using an antibody against the protein of interest to confirm its glycosylation status.

References

Revolutionizing Nanotechnology: Harnessing Azido-PEG2-hydrazide-Boc for Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The versatile heterobifunctional linker, Azido-PEG2-hydrazide-Boc, is proving to be an indispensable tool in the advancement of nanotechnology research, particularly in the fields of targeted drug delivery and sophisticated bioconjugation. Its unique molecular architecture, featuring a bioorthogonal azide (B81097) group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a protected hydrazide, offers researchers precise control over the assembly of complex nanoparticle systems. This powerful linker is enabling the development of next-generation nanocarriers for therapeutic agents, including small molecules, peptides, and proteins, with enhanced efficacy and reduced side effects.

The strategic design of this compound allows for a sequential and controlled approach to nanoparticle functionalization. The Boc-protected hydrazide provides a stable handle that can be deprotected under specific conditions to react with aldehydes or ketones on a nanoparticle surface or a modified drug molecule. The azide group serves as a versatile anchor for "click chemistry," such as the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2][3] This enables the covalent attachment of targeting ligands, imaging agents, or other functional molecules with high specificity and yield.[1][4]

The inclusion of the PEG spacer is critical for improving the pharmacokinetic properties of the resulting nanoconstructs. PEGylation, the process of attaching PEG chains, creates a hydrophilic shield that enhances colloidal stability, minimizes non-specific protein adsorption (opsonization), and prolongs circulation time in the bloodstream.[4][5] This "stealth" characteristic is paramount for effective drug delivery to target tissues.

Application Notes

The primary application of this compound lies in the surface modification of nanoparticles to create sophisticated drug delivery systems.[4][] This linker is particularly advantageous for a multi-step functionalization strategy. For instance, a drug molecule can first be conjugated to the linker via the hydrazide group, followed by the attachment of this drug-linker construct to a nanoparticle. Subsequently, a targeting moiety, such as an antibody or a peptide that recognizes specific cell surface receptors, can be "clicked" onto the nanoparticle surface via the azide group. This methodical approach ensures the creation of well-defined, multifunctional nanoparticles for targeted therapies.[1]

Beyond drug delivery, this linker is also valuable in the development of diagnostic nanoparticles and for the controlled immobilization of biomolecules on surfaces for various biotechnological applications. The ability to perform sequential conjugations with high efficiency makes it a preferred choice for creating complex and precisely engineered nanoscale materials.

Quantitative Data Summary

The successful functionalization of nanoparticles using this compound can be monitored and quantified through various analytical techniques. The following tables summarize typical quantitative data expected at each stage of modification. Actual values will vary based on the nanoparticle core material, size, and specific reaction conditions.[4]

Table 1: Physicochemical Characterization of Nanoparticle Functionalization

Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles100 ± 5< 0.1-25 ± 3
After Hydrazone Bond Formation with Linker115 ± 7< 0.15-20 ± 4
After Targeting Ligand Conjugation (Click Chemistry)125 ± 8< 0.15-15 ± 5

Table 2: Quantification of Surface Ligands

Analysis TechniqueParameter MeasuredTypical Value/Range
Thermogravimetric Analysis (TGA)PEG Ligand DensityMass loss corresponding to PEG decomposition allows for calculation of ligands per nanoparticle.[4]
UV-Vis SpectroscopyDrug Loading ContentQuantification of the conjugated drug by measuring its characteristic absorbance.
Fluorescence SpectroscopyTargeting Ligand ConjugationQuantification of fluorescently tagged targeting molecules conjugated via click chemistry.[4]
Quantitative NMR (qNMR)PEG Grafting DensityDetermination of the ratio of PEG chains to the nanoparticle core material.[4]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group to expose the reactive hydrazide functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-2 hours, monitoring the deprotection by LC-MS.[1]

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • The resulting Azido-PEG2-hydrazide is typically obtained as a TFA salt and can be used directly in the next step after thorough drying.[1]

Protocol 2: Conjugation of Deprotected Linker to Aldehyde/Ketone-Functionalized Nanoparticles

Objective: To attach the deprotected linker to nanoparticles via a hydrazone bond.

Materials:

  • Aldehyde or ketone-functionalized nanoparticles

  • Deprotected Azido-PEG2-hydrazide (from Protocol 1)

  • Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., PBS, pH 6.0-7.4)

  • Reaction vessel

Procedure:

  • Disperse the aldehyde or ketone-functionalized nanoparticles in the chosen solvent.

  • Dissolve the deprotected Azido-PEG2-hydrazide in the same solvent.

  • Add the linker solution to the nanoparticle suspension. A molar excess of the linker relative to the surface functional groups on the nanoparticles is recommended.

  • Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.

  • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove unreacted linker.

Protocol 3: Conjugation of a Targeting Ligand via Click Chemistry (CuAAC)

Objective: To attach an alkyne-functionalized targeting ligand to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 2)

  • Alkyne-functionalized targeting ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Disperse the azide-functionalized nanoparticles in PBS.

  • Add the alkyne-functionalized targeting ligand to the nanoparticle suspension.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in water.

  • In another tube, prepare a solution of CuSO₄ in water. If using THPTA, pre-mix the CuSO₄ and THPTA.

  • Add the sodium ascorbate solution to the nanoparticle suspension, followed by the CuSO₄ solution.[1]

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking, protected from light.[4][7]

  • Purify the targeted nanoparticles by repeated centrifugation and resuspension in PBS to remove excess reagents and unreacted ligand.[1]

Visualizations

experimental_workflow cluster_linker_prep Linker Preparation cluster_np_functionalization Nanoparticle Functionalization cluster_targeting Targeting Ligand Conjugation A This compound B Boc Deprotection (TFA/DCM) A->B C Azido-PEG2-hydrazide (TFA Salt) B->C E Hydrazone Bond Formation C->E D Aldehyde/Ketone-NP D->E F Azide-Functionalized NP E->F H Click Chemistry (CuAAC) F->H G Alkyne-Targeting Ligand G->H I Targeted Nanoparticle H->I

Caption: Experimental workflow for nanoparticle functionalization.

logical_relationship cluster_linker This compound cluster_function Functionality cluster_application Application Azide Azide (N3) Group Click Click Chemistry (e.g., CuAAC, SPAAC) Azide->Click PEG PEG2 Spacer Biocompatibility Enhanced Biocompatibility & Circulation Time PEG->Biocompatibility Hydrazide Boc-Protected Hydrazide Conjugation Conjugation to Aldehydes/Ketones Hydrazide->Conjugation Targeting Targeting Ligand Attachment Click->Targeting Stealth Stealth Properties Biocompatibility->Stealth Drug Drug/Nanoparticle Attachment Conjugation->Drug

Caption: Functional components of the linker and their applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on resolving issues of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in bioconjugation reactions?

Low bioconjugation yield can stem from several factors, including suboptimal reaction conditions, poor quality of reagents, inactive biomolecules, and inefficient purification methods.[1] Key areas to investigate include the pH of the reaction buffer, the molar ratio of the reactants, the presence of competing substances in the buffer, and the stability of the crosslinker.[1]

Q2: How does the pH of the reaction buffer impact conjugation efficiency?

The pH of the reaction buffer is a critical parameter for achieving efficient and specific conjugation.[1] For example, N-hydroxysuccinimide (NHS) esters, which are commonly used to target primary amines, are susceptible to hydrolysis at alkaline pH.[1] While the reaction with amines is faster at a higher pH, so is the rate of hydrolysis of the NHS ester, necessitating an optimization of the pH.[1] For maleimide-thiol reactions, a pH range of 6.5-7.5 is optimal to favor the specific reaction with thiols over side reactions with amines or hydrolysis of the maleimide (B117702) group.[1]

Q3: My protein is aggregating after the conjugation reaction. What can I do to prevent this?

Protein aggregation can be a significant problem that leads to a low yield of functional bioconjugates.[1][2] This can be caused by changes in the protein's conformation due to the conjugation, high protein concentration, or inappropriate buffer conditions.[2] To mitigate aggregation, you can screen different buffer conditions (pH, ionic strength), include excipients like arginine or polysorbate in the reaction mixture, or lower the reaction temperature.[2] Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can also enhance the solubility and stability of the conjugate.[2]

Q4: I am seeing low or no available free thiols on my protein for maleimide conjugation. What should I do?

Proteins often have cysteine residues that form disulfide bonds, which are not reactive with maleimides.[1] To ensure the availability of free sulfhydryl (-SH) groups, these disulfide bonds must be reduced before the conjugation reaction.[1] Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol).[1] It is critical to remove any excess reducing agent, especially thiol-containing ones like DTT, before adding the maleimide reagent to prevent it from competing with your target molecule.[1]

Q5: How can I ensure site-specific conjugation to avoid a heterogeneous product?

Site-specific bioconjugation is crucial for creating homogeneous conjugates and preserving the function of the biomolecule.[2] To achieve this, you can target a unique functional group, such as a single cysteine residue.[2] More advanced techniques include the incorporation of unnatural amino acids with bioorthogonal functional groups or the use of enzymatic ligation.[2]

Troubleshooting Guide: Low Conjugation Yield

If you are experiencing low or no yield in your bioconjugation reaction, follow this step-by-step guide to identify and resolve the potential cause.

Step 1: Evaluate Reagents and Biomolecules

The quality and proper handling of your starting materials are fundamental to a successful conjugation reaction.

  • Degraded Crosslinker or Biomolecule : Ensure all reagents, particularly moisture-sensitive crosslinkers like NHS esters, are stored under the recommended conditions (e.g., -20°C in a desiccated environment).[2] Allow reagents to come to room temperature before opening to prevent condensation.[2] It is always best to use fresh, high-quality crosslinkers and biomolecules.[2]

  • Interfering Substances in Buffer : Verify the composition of your antibody or protein solution.[2] Common additives like Tris, glycine (B1666218), or sodium azide (B81097) can interfere with certain conjugation chemistries.[2] For instance, amine-containing buffers like Tris and glycine will compete with the desired reaction when using amine-reactive crosslinkers such as NHS esters.[2] If interfering substances are present, a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration is necessary.[2]

  • Low Purity or Concentration of Biomolecule : It is recommended to use an antibody or protein that is greater than 95% pure, as impurities can compete for the labeling reagent.[2] Also, ensure the starting concentration of your biomolecule is adequate, typically above 0.5 mg/mL, as low concentrations can reduce conjugation efficiency.[3]

Step 2: Assess and Optimize Reaction Conditions

Careful control of reaction parameters is essential for favoring the desired conjugation reaction.

  • Suboptimal Reaction Conditions : The pH, temperature, and reaction time must be optimized for your specific conjugation chemistry.[2] Adjusting these parameters can significantly improve yields.[4]

  • Incorrect Molar Ratio : The molar ratio of the crosslinker to the biomolecule is a critical factor. A 10- to 20-fold molar excess of the linker is often a good starting point for optimization.[2]

Step 3: Evaluate Biomolecule Structure and Accessibility

The structure and chemical nature of your biomolecule can significantly influence the outcome of the conjugation.

  • Inaccessible Reactive Sites : The desired reactive groups on a native protein may be limited or inaccessible due to the protein's folding.[4] This can lead to poor yields or even reaction failure.[4] Consider alternative reactive sites or modify the protein to improve accessibility.[4]

  • Lack of Site-Specificity : A lack of site-specificity can lead to a heterogeneous mixture of products and a lower yield of the desired conjugate.[2] To achieve more homogeneous conjugates, consider site-specific conjugation methods.[2]

Step 4: Analyze the Purification Process

The purification step is crucial for isolating the desired bioconjugate from unreacted components and can be a source of product loss.

  • Loss of Conjugate During Purification : If you suspect the conjugate is being lost during purification, consider optimizing your purification method.[5] This could involve trying an alternative technique or adjusting the parameters of your current method.[4]

Data Presentation

Table 1: Recommended pH Ranges for Common Bioconjugation Chemistries

Conjugation ChemistryReactive GroupsCrosslinker TypeOptimal pH RangePotential Issues and Considerations
Amine-reactivePrimary amines (-NH₂)NHS ester7.0 - 9.0Hydrolysis of NHS ester increases at higher pH. Work at the lower end of the pH range and use fresh reagents.[2]
Thiol-reactiveSulfhydryls (-SH)Maleimide6.5 - 7.5Hydrolysis of maleimide and reaction with amines can occur at high pH. Maintain pH below 7.5.[2]
Carbonyl-reactiveAldehydes, KetonesHydrazide4.5 - 5.5The reaction rate can be slow. A catalyst like aniline (B41778) may be used.[2]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to a Protein

Objective: To conjugate a small molecule containing an NHS ester to a protein via its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester functionalized molecule

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size exclusion chromatography)

Methodology:

  • Prepare Protein : Dissolve the protein in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).

  • Prepare NHS Ester : Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF at a high concentration.

  • Reaction : Add the desired molar excess of the NHS ester solution to the protein solution while gently mixing. A 10- to 20-fold molar excess is a common starting point.[2]

  • Incubation : Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours. If using a fluorescent dye, protect the reaction from light.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification : Purify the conjugate from unreacted small molecules and quenching reagent using a size exclusion column equilibrated with the desired storage buffer.[2]

Visualizations

Troubleshooting_Workflow Start Low Bioconjugate Yield Step1 Step 1: Evaluate Reagents & Biomolecules Start->Step1 Q1_Reagent Reagents fresh & stored properly? Step1->Q1_Reagent Step2 Step 2: Assess Reaction Conditions Q3_Conditions pH, temp, time & molar ratio optimized? Step2->Q3_Conditions Step3 Step 3: Analyze Purification Process Q4_Purification Is conjugate lost during purification? Step3->Q4_Purification Step4 Step 4: Evaluate Biomolecule Characteristics Q5_Accessibility Are reactive sites accessible? Step4->Q5_Accessibility Success Yield Improved Sol1_Reagent Use fresh reagents, store correctly Q1_Reagent->Sol1_Reagent No Q2_Buffer Buffer free of interfering substances (e.g., Tris)? Q1_Reagent->Q2_Buffer Yes A1_Reagent_Yes Yes A1_Reagent_No No Sol1_Reagent->Step1 Q2_Buffer->Step2 Yes Sol2_Buffer Perform buffer exchange Q2_Buffer->Sol2_Buffer No A2_Buffer_Yes Yes A2_Buffer_No No Sol2_Buffer->Step1 Q3_Conditions->Step3 Yes Sol3_Conditions Optimize reaction conditions Q3_Conditions->Sol3_Conditions No A3_Conditions_Yes Yes A3_Conditions_No No Sol3_Conditions->Step2 Q4_Purification->Step4 No Sol4_Purification Optimize purification method Q4_Purification->Sol4_Purification Yes A4_Purification_Yes Yes A4_Purification_No No Sol4_Purification->Step3 Q5_Accessibility->Success Yes Sol5_Accessibility Consider alternative sites or protein modification Q5_Accessibility->Sol5_Accessibility No A5_Accessibility_Yes Yes A5_Accessibility_No No Sol5_Accessibility->Step4 Bioconjugation_Workflow P1 1. Biomolecule & Reagent Preparation P2 Buffer Exchange (if necessary) P1->P2 P3 2. Bioconjugation Reaction P2->P3 P4 Incubation (Optimized Time & Temp) P3->P4 P5 3. Quenching Reaction P4->P5 P6 4. Purification of Conjugate P5->P6 P7 e.g., Size Exclusion Chromatography P6->P7 P8 5. Characterization & Analysis P7->P8 P9 (e.g., UV-Vis, HPLC, MS) P8->P9

References

Technical Support Center: Optimizing Boc Deprotection with Mild Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the removal of the tert-butyloxycarbonyl (Boc) protecting group under mild acidic conditions. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the challenges of Boc deprotection, ensuring high yield and purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection process using mild acidic conditions.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • Presence of starting material detected by TLC, LC-MS, or NMR.

  • Low yield of the desired amine.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration The rate of Boc cleavage is often dependent on the acid concentration. A slight decrease in acid strength can significantly slow down the reaction.[1] Consider incrementally increasing the acid concentration (e.g., from 20% to 50% TFA in DCM) or switching to a stronger mild acid system like 4M HCl in dioxane.[2][3]
Inadequate Reaction Time Deprotection is a kinetic process, and some substrates require longer reaction times.[3] Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed.[1][3]
Steric Hindrance Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down cleavage.[1] For sterically hindered substrates, increasing the reaction time, using a stronger mild acid, or gentle heating may be necessary.[1][3]
Poor Solvent Choice The solvent must fully solvate both the substrate and the acid. Dichloromethane (B109758) (DCM) is a common and effective solvent for TFA-mediated deprotection.[3] Ensure your substrate is fully dissolved.

Issue 2: Formation of Side Products (e.g., t-Butylation)

Symptoms:

  • Unexpected peaks in HPLC or LC-MS analysis.

  • Observation of byproducts with a mass increase of 56 Da, corresponding to the addition of a tert-butyl group.[2]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Generation of Reactive Tert-butyl Cation The tert-butyl cation formed during acidic cleavage is a reactive electrophile that can alkylate nucleophilic sites on your substrate.[2][4] The most effective way to prevent this is by adding a scavenger to the reaction mixture to trap the tert-butyl cation.[4]
Highly Nucleophilic Substrate Substrates with electron-rich aromatic rings or sulfur-containing functional groups are particularly susceptible to tert-butylation.[4] In addition to using scavengers, consider using milder deprotection conditions, such as lower acid concentration or lower temperature.[2]

Issue 3: Degradation of Other Acid-Sensitive Functional Groups

Symptoms:

  • Cleavage or degradation of other acid-labile groups such as esters, acetals, or other protecting groups (e.g., trityl, silyl (B83357) ethers).[4][5]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Use of an Inappropriately Strong Acid Standard strong acids like TFA can cleave other sensitive functionalities.[4][5]
Lack of Orthogonal Protecting Groups The protecting groups on the molecule are not stable to the deprotection conditions.
Solution: Consider using milder acidic conditions or alternative non-acidic methods. Aqueous phosphoric acid and Lewis acids like zinc bromide (ZnBr₂) can offer better selectivity.[4][5] For highly sensitive substrates, thermal deprotection or the use of reagents like oxalyl chloride in methanol (B129727) may be suitable alternatives.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Boc deprotection with mild acids?

A1: The most common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage of the Boc group.[4][5] This can lead to byproducts, especially with substrates containing electron-rich aromatic rings or residues like tryptophan, methionine, and cysteine.[2][4] In peptide synthesis, another common side reaction is the formation of aspartimide from aspartic acid residues.[2][5]

Q2: How do I choose the right mild acid for my substrate?

A2: The choice of acid depends on the sensitivity of your substrate. For robust substrates, a solution of TFA in DCM (20-50%) is common.[7] For substrates with acid-sensitive groups, milder options like 4M HCl in dioxane, aqueous phosphoric acid, or p-toluenesulfonic acid (pTSA) are recommended.[4][8] Lewis acids such as zinc bromide can also be used for selective deprotection.[5]

Q3: What are scavengers and when should I use them?

A3: Scavengers are molecules added to the reaction mixture to "trap" the reactive tert-butyl cation generated during Boc deprotection, thus preventing side reactions.[4] You should always consider using a scavenger when your substrate contains nucleophilic residues like tryptophan, methionine, cysteine, or tyrosine.[2] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), thioanisole, and water.[4]

Q4: How can I monitor the progress of my Boc deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1]

Q5: What is a typical work-up procedure for a Boc deprotection reaction?

A5: The work-up procedure aims to remove excess acid and scavengers. A common method is to remove the volatile acid (like TFA) and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.[2][9] If the product is an amine salt, it can often be precipitated by adding a non-polar solvent like diethyl ether.[8] Alternatively, an aqueous work-up involving neutralization with a mild base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent can be performed.[1]

Quantitative Data Summary

The following tables provide a summary of common mild acidic conditions for Boc deprotection. Note that optimal conditions are substrate-dependent.

Table 1: Common Mild Acidic Conditions for Boc Deprotection [8][9]

ReagentSolventConcentrationTypical TimeTemperature
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0.5 - 2 hours0°C to Room Temp.
Hydrochloric Acid (HCl)1,4-Dioxane (B91453)4 M0.5 - 4 hoursRoom Temp.
Formic AcidNeat or in DCM1 - 16 hoursRoom Temp.
p-Toluenesulfonic Acid (pTSA)DCM or AcetonitrileCatalytic to Stoichiometric10 min - 2 hoursRoom Temp.
Phosphoric Acid (H₃PO₄)Aqueous85%1 - 6 hours50°C

Table 2: Common Scavengers for Preventing t-Butylation [3]

ScavengerConcentrationPurpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, protects Tryptophan.
Water2.5 - 5%Carbocation scavenger.
Thioanisole5%Carbocation scavenger, protects Methionine.
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.
Phenol5%Carbocation scavenger.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA in DCM [2][3]

  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) (e.g., 0.1-0.2 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Scavenger Addition: If necessary, add the appropriate scavenger (e.g., triisopropylsilane, 2.5-5% v/v).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine can often be used directly or purified further.

Protocol 2: General Procedure for Boc Deprotection with 4M HCl in Dioxane [2][3]

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.

  • Acid Addition: At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start with Boc-Protected Substrate dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0°C dissolve->cool add_scavenger Add Scavenger (if needed) cool->add_scavenger add_acid Slowly Add Mild Acid (e.g., TFA) add_scavenger->add_acid react Stir and Monitor (TLC/LC-MS) add_acid->react concentrate Remove Solvent & Excess Acid react->concentrate Reaction Complete co_evaporate Co-evaporate with Toluene concentrate->co_evaporate isolate Isolate Product (Amine Salt) co_evaporate->isolate end Deprotected Amine isolate->end

Caption: Experimental workflow for a typical Boc deprotection.

Troubleshooting_Logic start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Formed? incomplete->side_products No sol_incomplete Increase Acid Conc. Increase Reaction Time Change Solvent incomplete->sol_incomplete Yes degradation Degradation of Other Groups? side_products->degradation No sol_side_products Add Scavengers Use Milder Conditions Lower Temperature side_products->sol_side_products Yes sol_degradation Use Milder Acid (e.g., aq. H3PO4, ZnBr2) Use Non-Acidic Method degradation->sol_degradation Yes success Successful Deprotection degradation->success No sol_incomplete->success sol_side_products->success sol_degradation->success Deprotection_Mechanism cluster_main Boc Deprotection Mechanism cluster_side Side Reaction Prevention Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Carbocation_Formation Formation of tert-Butyl Cation Protonation->Carbocation_Formation Amine_Release Release of Free Amine Carbocation_Formation->Amine_Release tBu_Cation tert-Butyl Cation (Electrophile) Carbocation_Formation->tBu_Cation Side_Product t-Butylated Side Product tBu_Cation->Side_Product Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Nucleophile Nucleophilic Substrate (e.g., Trp, Met) Nucleophile->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

References

Technical Support Center: Navigating Side Reactions in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during click chemistry reactions. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help optimize your experiments and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A1: The most prevalent side reactions in CuAAC include:

  • Oxidative Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne, which is promoted by the presence of oxygen and Cu(II) ions, leading to a diyne byproduct.[1][2][3] To minimize this, it is crucial to maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Generation of Reactive Oxygen Species (ROS): The copper/ascorbate (B8700270) system can generate ROS, which can lead to the degradation of sensitive substrates, particularly the oxidation of amino acid residues like histidine, arginine, methionine, cysteine, and tyrosine in bioconjugation reactions.[4][5][6]

  • Reaction with Thiols: Free thiols, such as those in cysteine residues of proteins, can react with the copper catalyst or the alkyne.[2]

  • Cleavage of Aromatic Propargyl Ethers: This can occur as a side reaction in some cases.[1]

  • Formation of Bis-triazoles: This can happen through the oxidative coupling of a triazolylcopper intermediate, especially at low reactant concentrations.[7]

Q2: How can I minimize side reactions in my CuAAC reactions?

A2: To minimize side reactions, consider the following strategies:

  • Use a Copper-Stabilizing Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) protect the Cu(I) catalyst from oxidation and disproportionation.[4][8] This reduces the likelihood of oxidative homocoupling and ROS generation.[1][3] A ligand-to-copper ratio of 5:1 is often recommended.[2][9]

  • Maintain a Reducing Environment: Use a fresh solution of a reducing agent like sodium ascorbate to keep the copper in its active Cu(I) oxidation state.[1][10]

  • Degas Solutions: Removing dissolved oxygen from the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) can significantly reduce oxidative side reactions.[1][10]

  • Control pH: The CuAAC reaction is robust over a wide pH range (4-12), but a pH of ~7 is recommended for most bioconjugations.[3]

  • Use Additives: For protein modifications, aminoguanidine (B1677879) can be added to suppress side reactions between dehydroascorbate (the oxidized form of ascorbate) and arginine residues.[9][11]

Q3: Are there common side reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A3: SPAAC is a metal-free click reaction, which inherently avoids the copper-mediated side reactions seen in CuAAC.[12][13] However, some considerations are:

  • Reaction with Buffer Components: While rare, highly reactive cyclooctynes could potentially interact with certain buffer components. It's advisable to use high-purity, well-characterized buffer reagents.[14]

  • Non-Specific Labeling: To avoid non-specific binding, especially with fluorescent probes, it's important to optimize probe concentration and include adequate washing steps.[2]

Q4: How does the choice of copper source and ligand affect my CuAAC reaction?

A4: The choice of copper source and ligand is critical.

  • Copper Source: Copper(II) sulfate (B86663) (CuSO₄) is commonly used with a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[15] Using cuprous iodide (CuI) should be done with caution as iodide ions can interfere with the reaction.[8][9]

  • Ligands: Water-soluble ligands like THPTA are ideal for bioconjugations in aqueous buffers, as they simplify the reaction setup and are effective in protecting the catalyst and biomolecules.[9][15] TBTA is another effective ligand, often used in organic solvents.[4][8] The ligand accelerates the reaction and stabilizes the Cu(I) oxidation state.[8]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low or No Yield Inactive catalyst (oxidized to Cu(II)).[3]Use a fresh solution of sodium ascorbate; degas all solutions thoroughly; use a stabilizing ligand like THPTA or TBTA.[1][2]
Poor quality of reagents.[3]Ensure the purity of your azide (B81097) and alkyne starting materials.
Inhibitory buffer components (e.g., Tris, high chloride).[3][9]Switch to a non-coordinating buffer like HEPES or phosphate (B84403) buffer; ensure chloride concentration is below 0.2 M.[9]
Multiple Unexpected Products Oxidative homocoupling of the alkyne (Glaser coupling).[2][3]Degas the reaction mixture and maintain an inert atmosphere; increase the concentration of the reducing agent.[2]
Reaction with thiols in protein samples.[2]Pre-treat the protein with a thiol-blocking agent like N-ethylmaleimide (NEM).[2]
Degradation of Biomolecules (Proteins, Peptides) Generation of Reactive Oxygen Species (ROS).[5][16]Use a copper-stabilizing ligand (e.g., THPTA); degas solutions; add a radical scavenger like aminoguanidine.[9][10]
High Background Signal in Negative Controls Non-specific binding of the fluorescent probe.[2]Decrease the concentration of the fluorescent azide/alkyne probe; increase the number and duration of washing steps; add a blocking agent like BSA.[2]

Experimental Protocols

Protocol 1: General Procedure for a CuAAC Reaction to Minimize Side Reactions

This protocol is suitable for bioconjugation reactions.

1. Prepare Stock Solutions:

  • Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.[2]

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[2]

  • Azide Probe: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).[2]

  • Alkyne-modified Substrate: Prepare a 1 mM stock solution in an appropriate buffer (e.g., phosphate buffer, pH 7).[9]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh for each experiment.[2]

  • Aminoguanidine (Optional): Prepare a 100 mM stock solution in deionized water.[3]

2. Reaction Setup (for a 500 µL final volume):

  • In a clean microcentrifuge tube, combine the alkyne-modified substrate and the azide probe at the desired final concentrations.

  • Add buffer to bring the volume to 432.5 µL.[3]

  • In a separate tube, premix 5 µL of 50 mM THPTA with 2.5 µL of 20 mM CuSO₄. Let this mixture stand for a few minutes.[9]

  • Add the premixed catalyst-ligand solution to the reaction tube.

  • If using, add 25 µL of 100 mM aminoguanidine.[11]

  • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.[11]

3. Incubation and Purification:

  • Incubate the reaction at room temperature for 1-2 hours. Gentle agitation is recommended.[2]

  • If necessary, the reaction can be stopped by adding a copper chelator such as EDTA.[2]

  • Purify the product using an appropriate method, such as dialysis, size exclusion chromatography, or precipitation, to remove excess reagents and the copper catalyst.[2]

Protocol 2: General Procedure for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This protocol is suitable for labeling biomolecules in a biological sample.

1. Prepare Stock Solutions:

  • Azide-modified Biomolecule: Prepare a solution of the biomolecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

  • Strained Alkyne (e.g., DBCO-fluorophore): Prepare a 10 mM stock solution in DMSO.[10]

2. Reaction Setup:

  • To the solution of the azide-modified biomolecule, add the strained alkyne stock solution. A 10-20 fold molar excess of the alkyne is a good starting point.[10]

  • Gently mix the components.

3. Incubation and Purification:

  • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.[10] For some cyclooctynes, incubation at 37°C can increase the reaction rate.[14]

  • Purify the labeled biomolecule using a method appropriate for your sample, such as spin filtration or dialysis, to remove the unreacted strained alkyne.[10]

Visualizations

CuAAC_Side_Reactions cluster_main Desired CuAAC Reaction cluster_side Common Side Reactions Azide Azide Triazole 1,4-Disubstituted Triazole Azide->Triazole Alkyne Terminal Alkyne CuI Cu(I) Catalyst Alkyne->CuI Forms Copper Acetylide Diyne Diyne (Glaser Coupling) Alkyne->Diyne Oxidative Homocoupling CuI->Triazole CuII Cu(II) CuI->CuII Oxidation ROS Reactive Oxygen Species (ROS) CuI->ROS with Ascorbate/O2 O2 Oxygen (O2) O2->CuII O2->Diyne CuII->Diyne DegradedSubstrate Oxidized/Degraded Substrate ROS->DegradedSubstrate Substrate Sensitive Substrate (e.g., Protein) Substrate->DegradedSubstrate Alkyne_main->Alkyne Troubleshooting_Workflow Start Start: Suboptimal CuAAC Reaction CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Sol_Catalyst Optimize Catalyst System: - Use fresh reducing agent - Add stabilizing ligand (THPTA/TBTA) - Degas all solutions CheckYield->Sol_Catalyst Yes CheckDegradation Biomolecule Degradation? CheckPurity->CheckDegradation No Sol_Purity Minimize Side Products: - Ensure inert atmosphere - Check for thiol reactivity - Optimize stoichiometry CheckPurity->Sol_Purity Yes Sol_Degradation Protect Biomolecules: - Use ligand to reduce ROS - Add aminoguanidine - Minimize reaction time CheckDegradation->Sol_Degradation Yes End Optimized Reaction CheckDegradation->End No Sol_Catalyst->CheckPurity Sol_Purity->CheckDegradation Sol_Degradation->End

References

Technical Support Center: Purification of Azido-PEG2-hydrazide-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of Azido-PEG2-hydrazide-Boc and its subsequent conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its conjugates?

The main difficulties arise from the unique properties of the molecule and the complexity of the reaction mixtures.[1] Key challenges include:

  • Product Heterogeneity: Conjugation reactions often yield a complex mixture containing the desired product, unreacted starting materials, hydrolyzed reagents, and potential side products.[1][2][3]

  • PEG Chain Properties: The polyethylene (B3416737) glycol (PEG) component increases polarity and solubility but can also lead to significant peak broadening in chromatography due to its polydispersity.[3] This can obscure the separation of closely related species.[3]

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions. It can be unintentionally cleaved during purification if acidic mobile phases, such as those containing trifluoroacetic acid (TFA), are used in HPLC.[1]

  • Solubility and Aggregation: While PEG generally improves solubility, the overall structure of the conjugate can sometimes lead to aggregation or poor solubility in certain solvent systems, complicating purification.[1]

Q2: What are the most common impurities I might encounter?

Common impurities include unreacted starting materials (the amine-containing molecule and the this compound linker), hydrolyzed forms of the linker, and by-products from the conjugation reaction. Incomplete reactions are a frequent source of these impurities.

Q3: Which purification techniques are most suitable for this type of compound?

A multi-step purification strategy may be required, but the most common and effective techniques are based on chromatography.[2][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity, especially for analytical and small-scale preparations. It offers high resolution for separating closely related species.[3][4]

  • Flash Column Chromatography (Silica Gel): Suitable for larger-scale purifications where moderate purity is acceptable. However, the high polarity of PEG compounds can make this method challenging.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is very effective for removing smaller impurities, like unreacted linkers, from a larger conjugated molecule.[2][4]

Q4: How does the PEG chain affect purification on silica (B1680970) gel?

The highly polar PEG chain dominates the molecule's properties, often leading to issues in normal-phase chromatography. Users frequently report streaking on TLC plates and difficulty eluting the compound from the silica column.[5] This necessitates the use of very polar solvent systems, such as dichloromethane (B109758)/methanol (B129727) or chloroform/methanol, which can in turn reduce separation efficiency.[5]

Troubleshooting Guides

Flash Column Chromatography (Silica Gel)
IssuePotential Cause(s)Recommended Solution(s)
Product is streaking or smearing on the column. The compound is highly polar and interacts strongly and non-uniformly with the silica gel.Use a more polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or chloroform.[5] Consider adding a small amount (e.g., 1%) of a modifier like triethylamine (B128534) if your compound has a basic amine, or formic acid if it has an acidic proton, to improve peak shape.[5]
Poor separation from impurities. The mobile phase is too strong, causing all components to elute together. The impurities are too similar in polarity to the product.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.3 for your target compound.[5] A slow, shallow gradient during the column run can improve resolution.[5]
Low recovery of the product. The compound is irreversibly adsorbed onto the silica gel due to its high polarity.Pre-treat the silica gel with the mobile phase containing a modifier (like triethylamine). If recovery remains low, consider switching to a different stationary phase like reversed-phase silica (C18) or exploring RP-HPLC.
Reversed-Phase HPLC (RP-HPLC)
IssuePotential Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks. The inherent polydispersity of the PEG chain is a common cause.[1][3] The column may be overloaded, or the gradient may be too steep.Use a high-resolution C18 or C4 column with a wide-pore size (e.g., 300 Å) suitable for biomolecules.[3] Employ a shallow gradient of the organic modifier (e.g., acetonitrile) to maximize separation.[1][2] Reduce the sample injection volume or concentration.[3]
Suspected cleavage of the Boc group. The mobile phase is too acidic (e.g., standard 0.1% TFA). The Boc group is acid-labile.[1]Consider using a less acidic modifier like 0.1% formic acid. If the problem persists, explore alternative purification methods that do not require acidic conditions.
Peak tailing. Unwanted secondary interactions are occurring between the analyte and the stationary phase (e.g., with residual silanol (B1196071) groups).Ensure you are using a high-quality, well-end-capped column. The addition of an ion-pairing agent like TFA (if Boc-lability is not an issue) can often mitigate these interactions.[3]
Low recovery of the product. The conjugate is precipitating on the column or has poor solubility in the mobile phase. Non-specific binding to the column matrix.Check the solubility of your conjugate in the mobile phase. Adjusting the pH or organic modifier may be necessary.[2] Ensure the column is fully equilibrated before injection.[2]

Purification Method Comparison

TechniqueStationary PhaseTypical PurityAdvantagesDisadvantages
Flash Chromatography Silica Gel85-95%Scalable, lower cost, good for initial cleanup.Lower resolution, can have issues with streaking and recovery for polar PEG compounds.[5]
RP-HPLC C18 or C4>98%High resolution and purity, excellent for separating isomers and closely related impurities.[4]Lower capacity, requires specialized equipment, potential for Boc group cleavage with acidic modifiers.[1][4]
SEC Porous polymer beadsVariableGentle, non-denaturing conditions; effective for separating by size (e.g., removing small unreacted linkers).[2][4]Does not separate species of similar size (e.g., positional isomers).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase solvent (or a stronger solvent like pure DCM or chloroform) and adsorb it onto a small amount of silica gel. Dry this mixture under vacuum to create a dry-load sample.

  • Column Packing: Wet-pack a silica gel column with the starting eluent (e.g., 100% Dichloromethane).

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent. Gradually increase the polarity by slowly introducing methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC. Use an appropriate stain for visualization, as PEG compounds may not be UV-active. A modified Dragendorff stain or permanganate (B83412) stain is often effective.

  • Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
  • Column Selection: Use a C18 or C4 reversed-phase column suitable for peptides or other biomolecules (e.g., 300 Å pore size, 4.6 x 150 mm).[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in deionized water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in acetonitrile.[1]

  • System Setup & Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase (e.g., a small amount of DMSO or Mobile Phase A) and filter through a 0.22 µm syringe filter.

  • Injection and Elution: Inject the sample and run a linear gradient. A shallow gradient is often best for resolving complex mixtures (e.g., 5% to 65% Mobile Phase B over 30-40 minutes).[1]

  • Detection & Fraction Collection: Monitor the elution profile with a UV detector (typically at 220 nm or 280 nm if the conjugate contains an aromatic moiety).[1] Collect fractions corresponding to the desired product peak.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and lyophilize or evaporate the solvent to obtain the final product.

Purification Workflow

PurificationWorkflow cluster_purification Purification crude Crude Reaction Mixture workup Aqueous Workup / Extraction (Removes salts, water-soluble impurities) crude->workup concentrate Concentration workup->concentrate analysis Purity Assessment (TLC, LC-MS) concentrate->analysis flash Flash Chromatography (Large scale, moderate purity) analysis->flash Purity < 90% or >100mg scale hplc RP-HPLC (Small scale, high purity) analysis->hplc Purity > 90% or <100mg scale fractions Fraction Analysis & Pooling flash->fractions hplc->fractions final_product Pure Conjugate fractions->final_product

Caption: A logical workflow for the purification of this compound conjugates.

References

Technical Support Center: Improving the Stability of Hydrazone Linkages

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazone linkages. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the stability of hydrazone-linked conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a hydrazone linkage and why is it used in drug delivery?

A hydrazone linkage is a covalent bond formed from the condensation reaction between a hydrazine (B178648) derivative and a ketone or aldehyde.[1][2] This linkage is particularly valuable in drug delivery, especially for antibody-drug conjugates (ADCs), due to its pH-sensitivity.[1][2][] Hydrazone bonds are generally stable at the neutral pH of the bloodstream (around 7.4) but are designed to cleave and release the drug payload in the more acidic environments of tumor tissues or within cellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][]

Q2: My hydrazone-linked conjugate is showing instability and premature drug release at physiological pH. What are the potential causes?

Several factors can contribute to the instability of hydrazone linkages at neutral pH:

  • Structure of the Carbonyl and Hydrazine Precursors: The electronic and steric properties of the aldehyde/ketone and hydrazine starting materials significantly influence the stability of the resulting hydrazone bond.[1]

    • Aliphatic vs. Aromatic: Hydrazones derived from aliphatic aldehydes are generally less stable and more prone to hydrolysis at pH 7.4 compared to those derived from aromatic aldehydes. The resonance stabilization provided by the aromatic ring increases the stability of the hydrazone bond.[1][4]

    • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups on the hydrazine moiety tend to increase stability, while electron-withdrawing groups can decrease stability by making the hydrazone more susceptible to hydrolysis.[1][5]

  • Slow Hydrolysis: Even stable hydrazone linkers can undergo slow hydrolysis at physiological pH (7.4) and body temperature (37°C), leading to gradual, premature release of the payload.[1][6] This has been a challenge for some ADCs in clinical development.[1]

  • Assay Conditions: In vitro experimental conditions, such as buffer components and temperature, can influence the observed stability.[1] Minor decreases in pH can accelerate hydrolysis.[7]

Q3: How can I improve the stability of my hydrazone linkage at physiological pH?

To enhance the stability of a hydrazone linkage for in vivo applications, consider the following strategies:

  • Utilize Aromatic Aldehydes or Ketones: Forming the hydrazone from an aromatic carbonyl compound will generally result in a more stable linkage compared to using an aliphatic one due to resonance stabilization.[1][4][8]

  • Incorporate Electron-Donating Groups: Modifying the hydrazine or carbonyl precursor with electron-donating substituents can enhance the stability of the resulting bond.[1][5][7]

  • Increase Steric Hindrance: Introducing bulky groups near the hydrazone bond can physically shield it from hydrolysis.[7]

  • Consider Acylhydrazones: Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to simple hydrazones, while still retaining their lability at lower pH.[1]

  • Explore Next-Generation Linkers: For applications requiring very high stability, consider alternative acid-labile linkers such as silyl (B83357) ethers, which have shown significantly longer half-lives in plasma.[7]

Q4: What are the standard methods for assessing the stability of a hydrazone linkage?

The hydrolytic stability of hydrazone linkages is typically evaluated using chromatographic or spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common and reliable method to monitor the degradation of a hydrazone-linked conjugate over time in various buffers or plasma.[1][5][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to measure the kinetics of hydrazone hydrolysis in deuterated buffers at various pD values (pH in D₂O).[1][10]

Troubleshooting Guides

Issue 1: Low or No Yield During Hydrazone Synthesis
Potential Cause Troubleshooting Step Rationale
Incorrect pH Adjust the reaction pH to be mildly acidic (typically pH 4-6).[11]The reaction is acid-catalyzed. A slightly acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a medium that is too acidic will protonate the hydrazine nucleophile, inhibiting the reaction.[11]
Poor Quality Reagents Ensure the aldehyde/ketone and hydrazine starting materials are pure. Consider purification if necessary.[11]Impurities can interfere with the reaction, leading to low yields or side products.
Steric Hindrance If using bulky reactants, increase the reaction time or temperature.Sterically hindered molecules may react more slowly, requiring more forcing conditions to achieve a good yield.
Reversible Reaction Remove water as it forms using a Dean-Stark apparatus or molecular sieves.The formation of a hydrazone is a reversible condensation reaction. Removing water drives the equilibrium towards the product.[11]
Issue 2: Premature Cleavage of Hydrazone Linkage in Plasma Stability Assays
Potential Cause Troubleshooting Step Rationale
Inherently Labile Structure Redesign the linker using strategies from FAQ Q3 (e.g., use aromatic aldehydes, add electron-donating groups).The intrinsic chemical structure is the primary determinant of stability. Modifying the electronics and sterics around the hydrazone bond is the most effective approach.[1][7]
High Payload Hydrophobicity Incorporate hydrophilic spacers (e.g., PEG chains) into the linker. Optimize the drug-to-antibody ratio (DAR) to avoid high DARs with hydrophobic drugs.[7][12]High hydrophobicity can lead to aggregation, which may stress the linker and promote degradation.[7]
Suboptimal Assay Conditions Strictly maintain the pH of plasma and buffers at 7.4. Ensure proper handling and storage of plasma to minimize enzymatic activity.[7]Even small drops in pH can significantly accelerate hydrolysis. While hydrolysis is the main concern, plasma enzymes can also contribute to degradation.[7]

Data Presentation: Comparative Stability of Hydrazone Linkages

The stability of a hydrazone linkage is highly dependent on its chemical structure. The following table summarizes the half-lives of different types of hydrazone linkages at physiological and acidic pH.

Hydrazone TypePrecursorspH/pDHalf-life (t½)Reference
Alkylhydrazone Aliphatic Aldehyde + Methylhydrazine7.0 (pD)~4.8 hours[10]
Alkylhydrazone Aliphatic Aldehyde + Methylhydrazine5.0 (pD)< 10 minutes[10]
Acylhydrazone Aliphatic Aldehyde + Acetylhydrazide7.0 (pD)~9.6 hours[10]
Acylhydrazone Aliphatic Aldehyde + Acetylhydrazide5.0 (pD)< 10 minutes[10]
Aromatic Hydrazone Aromatic Aldehyde + Acyl hydrazide7.4> 72 hours[4]
Aromatic Hydrazone Aromatic Aldehyde + Acyl hydrazide5.5> 48 hours[4]
Silyl Ether Linker N/APlasma> 7 days[7]

Note: Data is compiled from various sources and experimental conditions may differ. This table should be used for comparative purposes.

Experimental Protocols

Protocol 1: General Synthesis of Hydrazones

This protocol provides a general procedure for the synthesis of hydrazones from a carbonyl compound and a hydrazine derivative.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • Hydrazine derivative (e.g., phenylhydrazine, acetylhydrazide)

  • Solvent (e.g., ethanol, methanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)

Procedure:

  • Dissolve the carbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution (typically in a 1:1 molar ratio).

  • Add a few drops of glacial acetic acid as a catalyst.[11]

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][11]

  • Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude hydrazone by recrystallization or column chromatography.[5][11]

  • Characterize the purified product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.[5]

Protocol 2: Hydrazone Stability Analysis by HPLC

This protocol outlines a method for assessing the hydrolytic stability of a hydrazone-linked conjugate using HPLC.

Materials:

  • Purified hydrazone-linked conjugate

  • Buffer solutions at desired pH values (e.g., pH 5.5 and pH 7.4)

  • Organic solvent for stock solution (e.g., DMSO, methanol)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18 reversed-phase)

  • Incubator or water bath set to 37°C

Procedure:

  • Prepare a stock solution of the hydrazone conjugate in a suitable organic solvent.

  • Pre-warm the buffer solutions to 37°C.

  • Initiate the stability study by diluting the stock solution to a final working concentration in the pre-warmed buffers.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • To stop the degradation, either immediately inject the aliquot into the HPLC system or quench the reaction (e.g., by dilution in the mobile phase).

  • Analyze the samples by HPLC, monitoring the decrease in the peak area of the parent hydrazone conjugate over time.

  • Plot the percentage of the remaining conjugate at each time point to determine the stability profile and calculate the half-life (t½) of the hydrazone under the tested conditions.[5]

Visualizations

Hydrazone_Formation_Hydrolysis cluster_reactants Reactants Aldehyde Aldehyde/Ketone (R-C(=O)-R') Hydrazone Hydrazone (R-C(=N-NH-R'')-R') Aldehyde->Hydrazone Condensation (Mildly Acidic, pH 4-6) Hydrazine Hydrazine (R''-NH-NH2) Hydrazine->Hydrazone Condensation (Mildly Acidic, pH 4-6) Hydrazone->Aldehyde Hydrolysis (Acid-Catalyzed) Hydrazone->Hydrazine Hydrolysis (Acid-Catalyzed) Water Water (H2O) Troubleshooting_Workflow Start Unstable Hydrazone Linkage (Premature Cleavage) Check_Structure Analyze Linker Structure Start->Check_Structure Is_Aliphatic Is an Aliphatic Aldehyde/Ketone used? Check_Structure->Is_Aliphatic Switch_Aromatic Switch to Aromatic Aldehyde/Ketone Is_Aliphatic->Switch_Aromatic Yes Check_Electronics Analyze Electronic Effects Is_Aliphatic->Check_Electronics No End Re-evaluate Stability Switch_Aromatic->End Has_EWG Are Electron-Withdrawing Groups (EWGs) present? Check_Electronics->Has_EWG Add_EDG Incorporate Electron-Donating Groups (EDGs) Has_EWG->Add_EDG Yes Check_Sterics Consider Steric Hindrance Has_EWG->Check_Sterics No Add_EDG->End Is_Hindered Is the linkage sterically accessible? Check_Sterics->Is_Hindered Add_Bulky_Groups Introduce Bulky Groups near the linkage Is_Hindered->Add_Bulky_Groups Yes Is_Hindered->End No Add_Bulky_Groups->End Stability_Testing_Workflow Start Synthesize & Purify Hydrazone Conjugate Prepare_Samples Prepare Samples in Buffers (e.g., pH 7.4 & pH 5.5) Start->Prepare_Samples Incubate Incubate at 37°C Prepare_Samples->Incubate Time_Points Withdraw Aliquots at Specific Time Points Incubate->Time_Points Analyze Analyze by HPLC or NMR Time_Points->Analyze Data_Analysis Calculate Degradation Rate and Half-life (t½) Analyze->Data_Analysis Compare Compare Stability Profiles Data_Analysis->Compare

References

Technical Support Center: Preventing Protein Aggregation During Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments.

Troubleshooting Guides

This guide addresses specific issues you might encounter during your protein labeling experiments.

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This indicates significant protein aggregation.[1] Here are the steps to troubleshoot this issue:

  • Assess Initial Protein Quality:

    • Question: Is your starting protein solution clear and free of aggregates?

    • Action: Before labeling, clarify the protein solution by centrifugation or filtration (0.1 or 0.22 µm filter) to remove any pre-existing aggregates.[2] Analyze the monodispersity of your protein using methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).[3]

    • Rationale: Pre-existing aggregates can act as seeds, accelerating further aggregation during the labeling process.[1][4]

  • Optimize Labeling Buffer Conditions:

    • Question: Is the buffer pH appropriate for your protein's stability?

    • Action: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI).[2][5] Proteins are often least soluble at their pI.[3] Perform small-scale pilot reactions to screen a range of pH values.[2][6]

    • Question: Is the ionic strength of the buffer optimal?

    • Action: The effect of ionic strength is protein-dependent. Start with a physiological ionic strength (e.g., 150 mM NaCl) and test higher or lower salt concentrations.[2][7]

    • Question: Have you considered including stabilizing additives?

    • Action: Add stabilizers to the labeling buffer. Common additives include glycerol, arginine, sucrose, or non-ionic detergents.[5][8] (See Table 1 for details).

  • Modify Labeling Parameters:

    • Question: Is the protein concentration too high?

    • Action: Decrease the protein concentration during the labeling reaction.[1][4] A typical starting range is 1-2 mg/mL.[4] If a high final concentration is required, label at a lower concentration and then carefully concentrate the purified conjugate.[1]

    • Question: Is the dye-to-protein molar ratio too high?

    • Action: Reduce the molar excess of the labeling reagent.[1] Over-labeling can significantly alter the protein's surface properties, leading to aggregation.[4][9] Perform a titration to find the optimal ratio that achieves sufficient labeling without causing precipitation.[1]

    • Question: Could the labeling dye itself be the problem?

    • Action: If you are using a hydrophobic dye, consider switching to a more hydrophilic or sulfonated version.[4][5]

  • Control Reaction Temperature:

    • Question: At what temperature are you performing the labeling reaction?

    • Action: Lowering the reaction temperature (e.g., performing the reaction at 4°C overnight instead of at room temperature for a shorter period) can sometimes reduce aggregation.[6] However, be aware that purified proteins can also be unstable at 4°C for extended periods.[3]

Issue 2: The labeled protein solution appears clear, but subsequent analysis (e.g., SEC, DLS) reveals the presence of soluble aggregates.

Even without visible precipitation, soluble aggregates can compromise downstream applications.[1]

  • Optimize Purification of the Labeled Protein:

    • Action: Immediately after the labeling reaction, purify the conjugate using a method like Size-Exclusion Chromatography (SEC).[1]

    • Rationale: SEC will separate the labeled monomeric protein from unreacted dye and any soluble aggregates that may have formed. It also allows for buffer exchange into a stable storage buffer.[1]

  • Re-evaluate Labeling and Buffer Conditions:

    • Action: Even for soluble aggregates, the troubleshooting steps outlined in Issue 1 are relevant. Systematically assess and optimize buffer pH, ionic strength, protein concentration, labeling ratio, and consider the use of stabilizing additives.[1][8]

  • Proper Storage of Labeled Protein:

    • Action: Store the purified, labeled protein at -80°C in a buffer containing a cryoprotectant like glycerol.[3] Avoid repeated freeze-thaw cycles, which can induce aggregation.[1]

Frequently Asked Questions (FAQs)

???+ question "What are the common causes of protein aggregation during labeling?"

???+ question "How does the choice of labeling dye affect protein aggregation?"

???+ question "What is the ideal protein concentration for a labeling reaction?"

???+ question "Can the dye-to-protein ratio influence aggregation?"

Data Presentation: Stabilizing Additives

The following table summarizes common additives used to prevent protein aggregation during labeling experiments.

AdditiveTypical ConcentrationMechanism of ActionCitations
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes the protein's hydration shell.[5][8]
Arginine 50-100 mMSuppresses aggregation by interacting with hydrophobic patches on the protein surface.[5][8]
Sucrose 0.25-1 MStabilizes protein structure through preferential exclusion.[5]
Polysorbate 20 (Tween-20) 0.01-0.1% (v/v)A non-ionic detergent that prevents surface-induced aggregation and helps solubilize hydrophobic molecules.[5][8]
Sodium Chloride (NaCl) 50-150 mMShields surface charges to prevent electrostatic aggregation. Note: High concentrations can cause "salting out".[5]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer pH

This protocol helps determine the optimal pH for your labeling reaction to minimize aggregation.

  • Prepare Protein Stock: Prepare a concentrated stock of your purified, unlabeled protein.

  • Prepare Buffer Series: Prepare a series of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) and your desired ionic strength.[2][6] Use buffers that do not contain primary amines if using amine-reactive dyes (e.g., use PBS, HEPES instead of Tris).[6]

  • Small-Scale Reactions: Set up small-scale labeling reactions for your protein in each buffer condition, keeping all other parameters (protein concentration, dye:protein ratio, temperature, time) constant.[2]

  • Monitor Aggregation: During and after the incubation period, monitor for signs of aggregation. This can be done by visual inspection for cloudiness or by measuring the absorbance at a high wavelength (e.g., 600 nm), where aggregated particles will scatter light.[2]

  • Analyze Labeling Efficiency: For the conditions that show minimal aggregation, assess the degree of labeling to identify the buffer that provides the best balance of stability and labeling efficiency.

Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution and can detect the presence of soluble aggregates.

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature. Perform a blank measurement using the filtered buffer that your protein is in.[1][2]

  • Sample Preparation: Filter your labeled protein sample through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove dust and large particulates.[2] The sample concentration should be suitable for the instrument, typically between 0.1-1.0 mg/mL.[2][8]

  • Data Acquisition: Carefully transfer the sample to a clean cuvette, avoiding bubbles. Place the cuvette in the instrument and allow the temperature to equilibrate before starting the measurement. Acquire multiple readings to ensure reproducibility.[1]

  • Data Analysis: Analyze the resulting correlation function to obtain the size distribution profile. The presence of species with a larger hydrodynamic radius compared to the expected monomer indicates the presence of soluble aggregates.[1]

Visualizations

Troubleshooting_Workflow start Protein Aggregation Observed (Precipitation or Soluble Aggregates) assess_quality 1. Assess Initial Protein Quality (Is it pure and monodisperse?) start->assess_quality purify_start Purify starting protein (e.g., SEC) to remove existing aggregates assess_quality->purify_start No optimize_buffer 2. Optimize Buffer Conditions (pH, Ionic Strength, Additives) assess_quality->optimize_buffer Yes purify_start->optimize_buffer screen_ph Screen different pH values and add stabilizers (see Table 1) optimize_buffer->screen_ph modify_params 3. Modify Labeling Parameters (Protein Conc., Dye:Protein Ratio) optimize_buffer->modify_params titrate_ratio Lower protein concentration and perform dye:protein titration modify_params->titrate_ratio control_temp 4. Control Temperature (e.g., 4°C vs. Room Temp) modify_params->control_temp change_dye 5. Consider a Different Label (Is the current dye hydrophobic?) control_temp->change_dye hydrophilic_dye Switch to a more hydrophilic (e.g., sulfonated) dye change_dye->hydrophilic_dye analyze Analyze for Aggregates (SEC, DLS) change_dye->analyze analyze->optimize_buffer Aggregation persists (Refine Conditions) end_node Problem Solved: Clear, Monodisperse Labeled Protein analyze->end_node Aggregation resolved

Caption: Troubleshooting workflow for protein aggregation during labeling.

Experimental_Workflow cluster_optimization Optimization Loop start Start: Unlabeled Protein buffer_exchange Buffer Exchange (Into optimal amine-free buffer) start->buffer_exchange labeling Labeling Reaction (Optimized Protein Conc., Dye Ratio, Temp.) buffer_exchange->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification analysis Analysis (DLS, SEC, Spectroscopy) purification->analysis analysis->labeling Aggregates Detected (Re-optimize) storage Stable Storage (-80°C with cryoprotectant) analysis->storage Monodisperse final_product Final Product: Purified Labeled Protein storage->final_product

Caption: General experimental workflow for protein labeling.

References

Technical Support Center: Purification of Azido-PEG2-hydrazide-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products after reaction with Azido-PEG2-hydrazide-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing unreacted this compound?

A1: The primary challenges stem from the physicochemical properties of the linker itself. This compound is a relatively small and polar molecule.[1] This can make it difficult to separate from reaction products with similar properties. Key challenges include:

  • Co-elution in Chromatography: The product and unreacted linker may have similar retention times in techniques like reverse-phase HPLC, especially if the product is also a small molecule.[2]

  • Solubility in Aqueous Phases: The PEG component enhances water solubility, which can lead to product loss during aqueous workups in liquid-liquid extractions.[3]

  • Similar Size: If the desired product is not significantly larger than the linker, size-based separation methods like Size Exclusion Chromatography (SEC) or dialysis may be ineffective.[4]

Q2: Which purification techniques are most suitable for removing unreacted this compound?

A2: The choice of purification method depends on the properties of your desired product (e.g., size, polarity, solubility). A multi-step strategy is often necessary. The most common techniques include:

  • Chromatographic Methods: Reverse-Phase HPLC (RP-HPLC), Size Exclusion Chromatography (SEC), and Flash Chromatography are effective.[1]

  • Extraction Techniques: Liquid-Liquid Extraction (LLE) can be used if there is a significant difference in solubility between the product and the linker in immiscible solvents.[1]

  • Precipitation: This method is useful if a solvent system can be found where the product is insoluble, but the unreacted linker remains in solution.[1]

  • Membrane Filtration: Techniques like dialysis or ultrafiltration are suitable for macromolecular products like proteins or large peptides.[4][]

Q3: How can I monitor the removal of the unreacted linker during purification?

A3: The progress of purification can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the starting material. The unreacted linker will have a specific Rf value that can be compared against the product. Visualization may require staining with potassium permanganate (B83412) or iodine.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate and quantitative assessment of purity. A C18 column is often suitable for this analysis.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to confirm the presence or absence of the unreacted linker by monitoring its specific mass.[3]

Troubleshooting Guides

Issue 1: Unreacted this compound remains in the product after Reverse-Phase HPLC.
Possible CauseRecommended Solution
Suboptimal Gradient The gradient may be too steep, causing co-elution. Use a shallower gradient to improve resolution.[6][7]
Inappropriate Column Chemistry The column (e.g., C18) may not provide sufficient selectivity. Try a different column chemistry, such as C4 or C8, which have different hydrophobic characteristics.[2]
Incorrect Mobile Phase The mobile phase composition may not be optimal. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH if your product's charge can be altered.[8]
Issue 2: Significant product loss during liquid-liquid extraction.
Possible CauseRecommended Solution
Product Solubility in Aqueous Phase The PEG linker on your product can increase its solubility in the aqueous layer.[3] Minimize the number of aqueous washes or use saturated brine to "salt out" the product from the aqueous phase.[3] Perform a back-extraction of the aqueous layers with the organic solvent to recover the lost product.[7]
Emulsion Formation Vigorous shaking can lead to the formation of an emulsion, trapping the product. Gently swirl or invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine can also help to break the emulsion.[1]
Issue 3: Poor separation using Size Exclusion Chromatography (SEC).
Possible CauseRecommended Solution
Insufficient Size Difference SEC is only effective if the product is significantly larger than the unreacted linker (ideally >3-5 times the molecular weight).[4] If the sizes are too similar, this method will not be effective.
Suboptimal Column The resolution may be improved by using a longer column or a column with a smaller pore size to enhance the separation of smaller molecules.[]

Data Presentation

The following table provides a general comparison of common purification methods for removing unreacted this compound from a small molecule product. The efficiency can vary significantly depending on the specific properties of the product.

Purification MethodPrincipleTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Reverse-Phase HPLC Separation by hydrophobicity>98%60-80%High resolution and purity.[9]Can be time-consuming and requires specialized equipment.
Flash Chromatography Separation by polarity on silica (B1680970) gel85-95%70-90%Faster than HPLC, suitable for larger scales.[7]Lower resolution compared to HPLC.
Liquid-Liquid Extraction Differential solubility70-90%80-95%Simple, inexpensive, and scalable.[1]Can be labor-intensive; risk of emulsion formation.[1]
Precipitation Differential solubility80-95%75-90%Simple and can handle large quantities.Finding a suitable solvent/anti-solvent system can be challenging; risk of co-precipitation.[1]

Experimental Protocols

Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is a starting point for achieving high purity of a small molecule conjugate.

  • System Preparation:

    • Column: C18, 5 µm, 4.6 x 150 mm.[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2][6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[2][6]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 220 nm or another appropriate wavelength for your product.[8]

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., 95% A, 5% B).

    • Filter the sample through a 0.22 µm syringe filter before injection.[9]

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

    • Inject the sample.

    • Run a shallow linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.[6]

    • Collect fractions corresponding to the desired product peak.

  • Solvent Removal:

    • Analyze the collected fractions for purity by analytical HPLC or LC-MS.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.[9]

Protocol 2: Purification by Liquid-Liquid Extraction (LLE)

This protocol is suitable for a preliminary cleanup or when the product has significantly different solubility from the linker.

  • Solvent Selection: Choose an organic solvent (e.g., dichloromethane, ethyl acetate) in which your product is highly soluble and which is immiscible with water.

  • Extraction:

    • Dissolve the crude reaction mixture in the chosen organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of water or a slightly acidic/basic aqueous solution to modify the partitioning of the linker or product.

    • Gently invert the funnel multiple times, venting frequently.[1]

    • Allow the layers to separate.

  • Washing:

    • Drain the organic layer.

    • Wash the organic layer sequentially with water and then brine to remove residual water-soluble impurities.[10]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified product.[1]

Mandatory Visualization

Below is a diagram illustrating a logical workflow for selecting a suitable purification method.

PurificationWorkflow Start Crude Reaction Mixture (Product + Unreacted Linker) Q_Size Is the product a macromolecule (e.g., protein, >10 kDa)? Start->Q_Size SizeBased Size-Based Methods: - Size Exclusion Chromatography (SEC) - Dialysis / Ultrafiltration Q_Size->SizeBased  Yes Q_Polarity Is there a significant polarity difference? Q_Size->Q_Polarity No End Pure Product SizeBased->End Chroma Chromatographic Methods: - Reverse-Phase HPLC - Flash Chromatography Q_Polarity->Chroma  Yes Q_Solubility Is there a significant solubility difference in a biphasic system? Q_Polarity->Q_Solubility No Chroma->End Extraction Extraction / Precipitation: - Liquid-Liquid Extraction - Precipitation Q_Solubility->Extraction  Yes MultiStep Consider a Multi-Step Purification Strategy Q_Solubility->MultiStep No Extraction->End MultiStep->End

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Hydrazide-Aldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazide-aldehyde coupling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during hydrazide-aldehyde coupling reactions.

Q1: What is the optimal pH for a hydrazide-aldehyde coupling reaction?

The optimal pH for hydrazone bond formation is typically slightly acidic, around pH 4.5 to 5.5.[1][2] However, the ideal pH can vary depending on the specific reactants and the stability of the molecules involved. For many biological applications where physiological conditions are necessary, the reaction is often performed at a neutral pH (pH 6.0-7.4).[1][3][4]

Q2: Why is my reaction yield low?

Low reaction yield can be attributed to several factors. Refer to the troubleshooting table below for potential causes and solutions.

Potential Cause Troubleshooting Solution
Suboptimal pH The reaction rate is highly pH-dependent. At pH below 3, the hydrazide becomes protonated and non-nucleophilic, slowing the reaction.[1][2] Above pH 7, the reaction can also be slow. Verify the pH of your reaction mixture and adjust to the optimal range for your specific molecules, typically between pH 4.5 and 7.[5][6]
Hydrolysis of Hydrazone Bond The formed hydrazone bond is susceptible to hydrolysis, especially at acidic pH. If your purification or storage conditions are too acidic, you may be losing your product. Consider using a more stable ligation chemistry like the Hydrazino-Pictet-Spengler (HIPS) ligation for applications requiring high stability.[3]
Reactant Instability Hydrazide compounds can be prone to oxidation.[7] Ensure your hydrazide reagent is fresh and has been stored properly, protected from light and air.[7] Aldehydes, particularly those on proteins generated by periodate (B1199274) oxidation, can also be unstable. Use freshly prepared aldehyde-containing molecules for the best results.
Low Reactant Concentration For reactions at low micromolar concentrations, which are common in biological settings, achieving high yields can be challenging due to slow reaction rates.[1] If possible, increase the concentration of one or both reactants to drive the reaction forward.[1]
Slow Reaction Kinetics at Neutral pH The reaction is inherently slower at neutral pH. To improve reaction rates and yields at or near pH 7, the use of a catalyst is highly recommended.[1][2]

Q3: How can I accelerate the reaction, especially at neutral pH?

The use of a nucleophilic catalyst can significantly speed up hydrazone formation, particularly at neutral pH.[1] Aniline (B41778) and its derivatives are the most commonly used catalysts for this purpose.[1][8] Aniline works by first forming a Schiff base with the aldehyde, which activates the aldehyde for a more rapid reaction with the hydrazide.[5] Electron-rich p-substituted anilines have been shown to be even more effective catalysts than aniline itself.[1][8]

Q4: Are there any side reactions I should be aware of?

Yes, side reactions can occur and impact your results.

  • Cannizzaro Reaction: High concentrations of phosphate (B84403) buffer have been reported to promote the disproportionation of aldehydes, a side reaction known as the Cannizzaro reaction.[1] If you observe this issue, consider using a different buffering agent.

  • Oxidation of Hydrazide: As mentioned, hydrazides can be susceptible to oxidation, leading to a lower concentration of the active reactant.[7]

  • Instability of Aldehyde: Aldehydes can be susceptible to oxidation to carboxylic acids, which are unreactive towards hydrazides.

Q5: My aldehyde and hydrazide are not very soluble in my aqueous buffer. What can I do?

To improve the solubility of your reactants, you can add a small amount of a water-miscible organic co-solvent, such as acetonitrile (B52724) or DMSO.[3][9] It is important to perform a small-scale test to ensure that the chosen co-solvent does not negatively impact the stability of your molecules or the reaction rate.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing hydrazide-aldehyde coupling reactions.

Table 1: pH Optima for Hydrazide-Aldehyde Coupling

Condition pH Range Notes
General Optimum 4.5 - 5.5Balances the need for acid catalysis with the prevention of hydrazide protonation.[1][2]
Biological Applications 5.0 - 7.4Often performed at or near physiological pH to maintain the integrity of biomolecules.[4][5] Catalysis is often required at the higher end of this range.[1]
Hydrazino-Pictet-Spengler (HIPS) Ligation 6.0 - 7.0This advanced ligation method forms a more stable C-C bond and works efficiently at near-neutral pH.[3]

Table 2: Typical Reaction Conditions

Parameter Value Notes
Temperature Room Temperature to 37°CIncubation at 37°C can increase the reaction rate.[3]
Reaction Time 2 - 4 hoursReaction progress should be monitored (e.g., by LC-MS) to determine the optimal time.[3] With a catalyst, greater than 90% coupling can be achieved in 4 hours.[5][6]
Reactant Ratio Slight excess of hydrazide (e.g., 1.2 eq.)Using a slight excess of one reactant can help drive the reaction to completion.[3]
Aniline Catalyst Concentration 10 - 100 mMThe optimal concentration may need to be determined empirically.[7]

Experimental Protocols

Protocol 1: General Procedure for Hydrazide-Aldehyde Coupling in Solution

This protocol provides a general method for the conjugation of an aldehyde-containing molecule to a hydrazide-containing molecule.

  • Reactant Preparation:

    • Dissolve the aldehyde-containing molecule and the hydrazide-containing molecule in the chosen reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0).[3]

    • If solubility is an issue, a minimal amount of a co-solvent like acetonitrile can be added.[3]

    • The final concentration of the limiting reactant should be determined based on the specific application, but is often in the low millimolar to micromolar range.

  • Reaction Setup:

    • Combine the solutions of the aldehyde and hydrazide. A slight excess (e.g., 1.2 equivalents) of the hydrazide is often used.[3]

    • If a catalyst is being used, add the aniline solution to the desired final concentration (e.g., 10-100 mM).

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature, for example, 37°C, for 2-4 hours.[3] The optimal time should be determined by monitoring the reaction progress.

  • Monitoring:

    • At various time points, take an aliquot of the reaction mixture and analyze it by a suitable method, such as LC-MS, to monitor the formation of the product and the consumption of the reactants.

  • Purification:

    • Once the reaction has reached the desired level of completion, purify the product using an appropriate chromatographic method, such as reverse-phase HPLC.[3]

Protocol 2: Labeling of Glycoproteins with a Hydrazide-Functionalized Probe

This protocol describes the labeling of a glycoprotein (B1211001) by first oxidizing its carbohydrate moieties to generate aldehydes, followed by reaction with a hydrazide-containing label.

  • Generation of Aldehydes:

    • Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate (B1210297) buffer, pH 5.5. This solution should be used immediately.[9]

    • Prepare a 5 mg/mL solution of the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.[9]

    • Mix equal volumes of the periodate solution and the protein solution. Incubate for 5 minutes at room temperature.[9]

    • Remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5.[9]

  • Hydrazide Labeling:

    • Prepare a 50 mM solution of the hydrazide-functionalized probe in DMSO.[9]

    • Add 200 µL of the hydrazide solution to 2 mL of the oxidized glycoprotein solution.[9]

    • Incubate for 2 hours at room temperature.[9]

  • Purification:

    • Purify the labeled glycoprotein from the excess unreacted probe by gel filtration.[9]

Visualizations

Hydrazide_Aldehyde_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_analysis Analysis & Purification Aldehyde Aldehyde-containing Molecule Mix Mix Reactants in Buffer (pH 4.5-7.4) Aldehyde->Mix Hydrazide Hydrazide-containing Molecule Hydrazide->Mix Catalyst Add Aniline (Optional) Mix->Catalyst if pH > 6 Incubate Incubate (RT - 37°C, 2-4h) Mix->Incubate if pH < 6 Catalyst->Incubate Monitor Monitor Reaction (e.g., LC-MS) Incubate->Monitor Purify Purify Product (e.g., HPLC) Monitor->Purify Product Final Conjugate Purify->Product

Caption: Experimental workflow for hydrazide-aldehyde coupling.

Reaction_Mechanism Reactants Aldehyde + Hydrazide Intermediate Hemiaminal Intermediate Reactants->Intermediate + H+ (Acid Catalysis) Intermediate->Reactants Reversible Product Hydrazone + H2O Intermediate->Product - H2O (Dehydration)

Caption: Simplified mechanism of hydrazone formation.

pH_Effect cluster_pH Effect of pH on Reaction Rate Low_pH Low pH (< 3) Slow Rate Low_pH_Reason Hydrazide is protonated (non-nucleophilic) Low_pH->Low_pH_Reason Optimal_pH Optimal pH (4.5-5.5) Fast Rate Optimal_pH_Reason Balance between acid catalysis and nucleophile availability Optimal_pH->Optimal_pH_Reason Neutral_pH Neutral pH (6-7.4) Slower Rate (Catalyst Recommended) Neutral_pH_Reason Slower dehydration step Neutral_pH->Neutral_pH_Reason

Caption: The influence of pH on reaction rates.

References

Technical Support Center: Strategies to Enhance the Solubility of Hydrophobic Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of hydrophobic drug conjugates, particularly antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation of my hydrophobic drug conjugate?

A1: The primary driver of poor solubility and aggregation is the inherent hydrophobicity of the cytotoxic payload molecule.[1] This issue is often magnified by a high drug-to-antibody ratio (DAR), which increases the overall hydrophobicity of the conjugate.[] Other contributing factors include the chemical properties of the linker, the specific site of conjugation on the antibody, and suboptimal formulation conditions like pH and the absence of stabilizing excipients.[3]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the solubility of my ADC?

A2: The DAR is a critical quality attribute that significantly influences the solubility of an ADC. As the DAR increases, the overall hydrophobicity of the ADC molecule also increases. This heightened hydrophobicity leads to a greater tendency for the conjugate to aggregate and precipitate out of solution.[1] ADCs with a high DAR, especially those with hydrophobic payloads, are more prone to faster plasma clearance and potential toxicity.[4]

Q3: What are the main strategies to improve the solubility of a hydrophobic drug conjugate?

A3: Several strategies can be employed to enhance the solubility of hydrophobic drug conjugates:

  • Linker Modification: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker is a widely used and effective strategy.[][5]

  • Payload Modification: Introducing hydrophilic groups to the payload molecule can increase its intrinsic aqueous solubility.[]

  • Formulation Optimization: A systematic screening of different buffer conditions (e.g., pH, ionic strength) and the inclusion of stabilizing excipients (e.g., surfactants, sugars, amino acids) can prevent aggregation and improve solubility.[6][7]

  • Control of Drug-to-Antibody Ratio (DAR): Optimizing the conjugation process to achieve a lower, more homogeneous DAR can reduce overall hydrophobicity.[4]

  • Site-Specific Conjugation: Utilizing conjugation methods that attach the drug-linker to specific sites on the antibody can result in a more homogeneous product with improved physicochemical properties, including solubility.[8]

Q4: Can the choice of linker chemistry affect ADC aggregation?

A4: Yes, the linker chemistry plays a crucial role. Hydrophilic linkers, such as those containing PEG, sulfonates, or glucuronide, can create a "hydration shell" around the conjugate, effectively shielding the hydrophobic payload and reducing the propensity for aggregation.[4][5] In contrast, hydrophobic linkers can worsen the insolubility of the payload.[5]

Troubleshooting Guides

Problem: Significant precipitation or aggregation is observed immediately after the conjugation reaction.
Potential CauseRecommended ActionRationale
High local concentration of hydrophobic drug-linker Add the drug-linker solution to the antibody solution slowly and with continuous, gentle mixing.Prevents the formation of localized high concentrations of the hydrophobic component that can initiate aggregation.
Suboptimal reaction buffer (pH, ionic strength) Perform a buffer screen to test a range of pH values and ionic strengths. Common buffers to test include citrate, histidine, and phosphate.The pH of the buffer influences the surface charge of the antibody. Aggregation is often more pronounced near the antibody's isoelectric point (pI).[3]
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the drug-linker used in the conjugation reaction.A lower DAR decreases the overall hydrophobicity of the ADC, thereby reducing the driving force for aggregation.
Presence of organic co-solvent (e.g., DMSO, DMF) Minimize the percentage of the organic co-solvent required to dissolve the drug-linker. If possible, explore alternative, more water-soluble linker-payloads.Organic solvents can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.
Problem: The purified drug conjugate shows poor solubility or forms aggregates during storage.
Potential CauseRecommended ActionRationale
Inappropriate formulation buffer Conduct a formulation screening study to identify the optimal buffer system, pH, and excipients for long-term stability.A well-chosen formulation provides a stabilizing environment for the conjugate, preventing aggregation over time.[7]
High protein concentration Evaluate the concentration-dependence of aggregation. If necessary, store the conjugate at a lower concentration.At higher concentrations, intermolecular interactions are more frequent, which can accelerate the rate of aggregation.
Freeze-thaw instability Minimize the number of freeze-thaw cycles. Consider storing the conjugate in a lyophilized form or in aliquots at -80°C.Repeated freezing and thawing can induce stress on the protein structure, leading to aggregation.
Subtle conformational changes Characterize the conjugate using biophysical techniques (e.g., circular dichroism, differential scanning calorimetry) to assess for any structural alterations.Changes in the protein's secondary or tertiary structure can expose hydrophobic patches and lead to instability.

Data Presentation

Table 1: Impact of Linker Hydrophilicity on ADC Properties
Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vivo PerformanceReference
Hydrophobic (e.g., Val-Cit)Limited to 2-4IncreasedAccelerated plasma clearance[4][5]
Hydrophilic (e.g., PEG-based)High (up to 8)Significantly ReducedSlower clearance, improved pharmacokinetics[5]
Hydrophilic (β-glucuronide)High (up to 8)Minimal (<5%)Maintained native antibody pharmacokinetics[4]
Table 2: Effect of Formulation Excipients on ADC Stability
Excipient ClassExampleTypical Concentration RangePrimary Function
Sugars/PolyolsSucrose, Trehalose5% - 10% (w/v)Cryoprotectant, stabilizer
Amino AcidsArginine, Glycine50 - 200 mMAggregation suppressor
SurfactantsPolysorbate 20, Polysorbate 800.01% - 0.1% (v/v)Prevents surface-induced aggregation
SaltsSodium Chloride50 - 150 mMModulates ionic strength

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight fragments in a drug conjugate sample.[9]

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[9]

  • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0

  • Drug conjugate sample

  • Mobile phase for sample dilution

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the drug conjugate sample to a final concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm low-protein-binding syringe filter if necessary.[10]

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Run the chromatography isocratically for a sufficient duration (e.g., 30 minutes) to allow for the elution of all species. Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the aggregates (eluting first), the monomer, and any fragments (eluting last). Calculate the percentage of each species relative to the total peak area.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.[11][12]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol

  • Drug conjugate sample

Methodology:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Data Acquisition: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. More hydrophobic species (higher DAR) will bind more tightly and elute later at lower salt concentrations. Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for each resolved peak, corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x Number of drugs for that species][]

Protocol 3: Assessment of Hydrodynamic Size and Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) and the polydispersity of a drug conjugate sample as an indicator of aggregation.[14]

Materials:

  • DLS instrument

  • Low-volume quartz cuvette or multi-well plate

  • Drug conjugate sample

  • Filtration device (0.22 µm syringe filter or spin filter)

  • Pre-filtered buffer for sample dilution

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation: Prepare the drug conjugate sample in a pre-filtered buffer at a concentration of approximately 1 mg/mL.[15] It is crucial to filter the sample immediately before analysis to remove dust and other large particulates that can interfere with the measurement.[16]

  • Measurement:

    • Carefully transfer the filtered sample into a clean cuvette, ensuring no air bubbles are introduced.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 5 minutes.

    • Perform multiple measurements (e.g., 10-15 runs) to ensure the reproducibility of the data.

  • Data Analysis: The instrument software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak with a low PDI (<20%) is indicative of a homogeneous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Solubility & Aggregation Analysis cluster_optimization Optimization Loop Conjugation Drug Conjugation Purification Purification Conjugation->Purification Formulation Formulation Purification->Formulation SEC SEC-HPLC (Aggregation %) Formulation->SEC Characterize HIC HIC-HPLC (Average DAR) Formulation->HIC Characterize DLS DLS (Hydrodynamic Size, PDI) Formulation->DLS Characterize Analysis Data Analysis & Interpretation SEC->Analysis HIC->Analysis DLS->Analysis Modification Modify Strategy (Linker, DAR, Formulation) Analysis->Modification Modification->Conjugation Iterate troubleshooting_workflow Start Poor Solubility or Aggregation Observed Check_DAR Is DAR > 4? Start->Check_DAR Check_Linker Is Linker Hydrophobic? Check_DAR->Check_Linker No Reduce_DAR Reduce DAR Check_DAR->Reduce_DAR Yes Check_Formulation Is Formulation Optimized? Check_Linker->Check_Formulation No Use_Hydrophilic_Linker Use Hydrophilic Linker (e.g., PEG) Check_Linker->Use_Hydrophilic_Linker Yes Optimize_Formulation Optimize Formulation (pH, Excipients) Check_Formulation->Optimize_Formulation No Success Solubility Improved Check_Formulation->Success Yes Reduce_DAR->Check_Linker Use_Hydrophilic_Linker->Check_Formulation Optimize_Formulation->Success

References

Technical Support Center: Minimizing Non-Specific Binding in Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize non-specific binding (NSB) in surface functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding refers to the undesirable adhesion of molecules to a surface that is not the intended target.[1][2] This phenomenon can be caused by various molecular forces, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding between the analyte and the sensor surface or other immobilized molecules.[3] NSB is a significant issue in immunoassays and other surface-based detection methods because it can lead to high background signals, reduced sensitivity, and inaccurate results, potentially causing false-positive outcomes.[1][4][5]

Q2: What are the primary causes of high non-specific binding?

A2: High non-specific binding can stem from several factors related to the assay components and experimental conditions. These include:

  • Surface Chemistry: The inherent properties of the substrate material can promote non-specific adsorption. For instance, hydrophobic surfaces can interact with hydrophobic regions of proteins.

  • Analyte and Ligand Properties: The physicochemical characteristics of your biomolecules, such as their isoelectric point, charge distribution, and hydrophobicity, play a crucial role.[3][6]

  • Inadequate Blocking: Incomplete or ineffective blocking of unoccupied sites on the surface is a primary cause of NSB.[1]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffers used can significantly influence electrostatic interactions that lead to NSB.[3]

  • Antibody Concentration: Using excessively high concentrations of primary or secondary antibodies can increase the likelihood of non-specific interactions.[7]

  • Contamination: Contaminants in samples or reagents can contribute to high background signals.[8]

Q3: How can I test for non-specific binding in my experiment?

A3: A simple preliminary test involves running your analyte over a bare sensor surface (without the immobilized ligand) or a surface blocked with a control molecule that should not interact with your analyte.[3] A significant signal in this control experiment indicates a high level of non-specific binding that needs to be addressed.

Troubleshooting Guide

This section provides solutions to common problems encountered during surface functionalization experiments.

Problem: High background signal across the entire surface.

This is a common indicator of significant non-specific binding.

Potential Cause Recommended Solution
Ineffective Blocking Agent The chosen blocking agent may not be suitable for your specific assay. Consider testing a different blocking agent. For example, if you are using Bovine Serum Albumin (BSA) and still observe high background, switching to casein or a non-protein blocker like Polyvinylpyrrolidone (PVP) might be effective.[9][10]
Suboptimal Blocking Concentration The concentration of the blocking agent may be too low. It is recommended to test a range of concentrations. For instance, BSA is typically used at 1-5%, while non-fat dry milk is used at 3-5%.[7][11][12]
Inadequate Blocking Incubation The incubation time for the blocking step may be insufficient. A typical incubation period is 1-2 hours at room temperature, but overnight incubation at 4°C can provide more stringent blocking.[11]
Improper Washing Insufficient washing after the blocking step can leave behind unbound blocking agents, leading to high background. Perform multiple washes (3-5 times) with a suitable wash buffer, often containing a mild detergent like Tween-20.[11]

Problem: Non-specific binding appears to be charge-related.

If you suspect electrostatic interactions are the primary cause of NSB, modifying your buffer conditions can be highly effective.

Potential Cause Recommended Solution
Inappropriate Buffer pH The pH of your buffer determines the overall charge of your biomolecules.[3] If your analyte and surface have opposite charges at the current pH, it can lead to strong electrostatic attraction. Adjust the pH of your running buffer to be closer to the isoelectric point (pI) of your analyte, where its net charge is neutral.[3][13]
Low Ionic Strength Low salt concentrations can enhance electrostatic interactions. Increasing the ionic strength of your buffer by adding salts like NaCl (up to 500 mM) can create a shielding effect, reducing charge-based NSB.[3][13]

Problem: Non-specific binding seems to be caused by hydrophobic interactions.

Hydrophobic interactions are another major contributor to NSB.

Potential Cause Recommended Solution
Hydrophobic Analyte or Surface If your analyte or surface is particularly hydrophobic, non-specific binding is more likely.
Lack of Surfactants The addition of a non-ionic surfactant, such as Tween-20 (typically at 0.005% to 0.1%), to your buffers can disrupt hydrophobic interactions and reduce NSB.[3][14]

Data Presentation: Comparison of Common Blocking Agents

While direct quantitative comparisons are highly dependent on the specific assay system, the following table summarizes the characteristics and typical working concentrations of commonly used blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)[7][12]Readily available, cost-effective, good general-purpose blocker.[9]Can have lot-to-lot variability; may cross-react with some antibodies.[9] Not ideal for phosphoprotein detection due to potential phosphorylation.[10]
Casein/Non-Fat Dry Milk 1-5% (w/v)[7][11]Inexpensive and effective for many applications. Often more effective than BSA.[15]Contains phosphoproteins, which can interfere with phosphoprotein detection.[10] May also contain biotin, interfering with avidin-biotin systems.
Fish Gelatin 0.1-0.5% (w/v)[5][7]Low cross-reactivity with mammalian antibodies.[9] Remains liquid at cold temperatures.[5]Can be less effective than BSA or milk in some situations.[9]
Normal Serum 5% (v/v)[16]Effective at reducing background from non-specific antibody binding, especially from Fc receptors.[16]Must be from a species that will not cross-react with the primary or secondary antibodies used in the assay.
Polyethylene Glycol (PEG) 1 mg/ml[14]Synthetic, protein-free, useful for experiments requiring low protein content.[9]Can be more expensive and may require more optimization.[9]
Polyvinylpyrrolidone (PVP) 0.5-2% (w/v)[5]Synthetic, protein-free alternative.[5][9]May require optimization to achieve the best results.[9]

Experimental Protocols

Protocol 1: General Surface Blocking Procedure

This protocol outlines the basic steps for blocking a surface to minimize non-specific binding.

  • Preparation of Blocking Buffer: Prepare your chosen blocking buffer at the desired concentration in a suitable buffer (e.g., PBS or TBS). For example, to prepare a 1% BSA solution, dissolve 1 gram of BSA in 100 mL of PBS.

  • Application of Blocking Buffer: After immobilizing your capture molecule and washing the surface, add the blocking buffer to completely cover the surface. For a 96-well plate, a volume of 200-300 µL per well is typically sufficient.[7]

  • Incubation: Incubate the surface with the blocking buffer for 1-2 hours at room temperature with gentle agitation.[11] For more stringent blocking, you can incubate overnight at 4°C.[11]

  • Washing: After incubation, aspirate the blocking buffer and wash the surface thoroughly 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7][11] Ensure complete removal of the blocking solution between washes.

  • Proceed with Assay: The surface is now blocked and ready for the subsequent steps of your experiment.

Protocol 2: Optimizing Blocking Conditions

To find the optimal blocking agent and concentration for your specific assay, a systematic approach is recommended.

  • Select a Panel of Blocking Agents: Choose 3-4 different blocking agents to test (e.g., BSA, Casein, Fish Gelatin, and a synthetic blocker like PVP).

  • Prepare a Dilution Series: For each blocking agent, prepare a series of concentrations (e.g., for BSA: 0.5%, 1%, 2%, 5%).

  • Block in Parallel: On a multi-well plate, coat all wells with your capture molecule. Then, apply the different blocking agents at various concentrations to different sets of wells. Include a "no block" control.

  • Assess Non-Specific Binding: After blocking and washing, add your detection antibody (without the target analyte) to all wells. The signal generated in these wells will be indicative of the level of non-specific binding.

  • Determine Optimal Conditions: The blocking agent and concentration that yield the lowest background signal without significantly affecting the specific signal (which should be tested in a separate experiment with the target analyte) are the optimal conditions for your assay.

Visualizations

Troubleshooting_Workflow cluster_Blocking Blocking Optimization cluster_Buffer Buffer Optimization cluster_Antibody Antibody Optimization cluster_Surface Surface Modification Start High Non-Specific Binding Detected Check_Blocking Evaluate Blocking Protocol Start->Check_Blocking Check_Buffer Assess Buffer Conditions Start->Check_Buffer Check_Antibody Review Antibody Concentrations Start->Check_Antibody Check_Surface Consider Surface Chemistry Start->Check_Surface Change_Agent Test Different Blocking Agent (e.g., Casein, PVP) Check_Blocking->Change_Agent Optimize_Conc Optimize Blocker Concentration Check_Blocking->Optimize_Conc Increase_Time Increase Incubation Time/Temp Check_Blocking->Increase_Time Adjust_pH Adjust Buffer pH (closer to analyte pI) Check_Buffer->Adjust_pH Increase_Salt Increase Ionic Strength (add NaCl) Check_Buffer->Increase_Salt Add_Surfactant Add Non-ionic Surfactant (e.g., Tween-20) Check_Buffer->Add_Surfactant Titrate_Antibody Titrate Primary/Secondary Antibody Concentrations Check_Antibody->Titrate_Antibody Change_Substrate Use Different Surface Chemistry (e.g., PEGylation) Check_Surface->Change_Substrate Solution Reduced Non-Specific Binding Change_Agent->Solution Optimize_Conc->Solution Increase_Time->Solution Adjust_pH->Solution Increase_Salt->Solution Add_Surfactant->Solution Titrate_Antibody->Solution Change_Substrate->Solution

Caption: Troubleshooting workflow for addressing high non-specific binding.

Blocking_Protocol A Prepare Blocking Buffer B Apply Blocker to Surface A->B C Incubate (e.g., 1-2h at RT) B->C D Wash Thoroughly (3-5x) C->D E Proceed with Assay D->E

Caption: General experimental workflow for surface blocking.

References

Technical Support Center: Refining Purification Techniques for PROTAC Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Proteolysis Targeting Chimera (PROTAC) molecules.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of PROTACs using a question-and-answer format.

Issue 1: Low Yield After Final Purification

Question: My final PROTAC yield is significantly lower than expected after purification. What are the potential causes and how can I improve recovery?

Answer: Low recovery is a frequent challenge in PROTAC purification due to their often complex and amphiphilic nature. Several factors can contribute to product loss. A systematic approach to troubleshooting is recommended.

  • Incomplete Reactions or Side Products: Before purification, it is crucial to confirm the completion of the synthesis reaction using analytical techniques like LC-MS and ¹H NMR. The presence of significant starting materials or side products will inherently lead to a lower yield of the desired PROTAC.

  • Suboptimal Chromatography Method:

    • Reverse-Phase HPLC (RP-HPLC): This is a common method, but improper column selection, gradient slope, or mobile phase composition can lead to poor separation and sample loss. It is advisable to screen different C18 columns as they can exhibit varying selectivities. Optimizing the gradient is also critical for good separation.[1]

    • Alternative Chromatography Techniques: For less polar PROTACs, normal-phase chromatography can be effective. Size-exclusion chromatography (SEC) is useful for removing smaller impurities, while ion-exchange chromatography may be suitable if the PROTAC possesses a net charge.

  • Compound Instability:

    • pH Sensitivity: The stability of your PROTAC may be dependent on the pH of the mobile phase. Investigate the compound's stability at different pH values and adjust your buffers accordingly.[1]

    • Thiol Oxidation: If your PROTAC contains a thiol group, it can be susceptible to oxidation, leading to the formation of disulfides.[1]

  • Improper Sample Handling:

    • Adsorption: PROTACs can adhere to glass and plastic surfaces. Using polypropylene (B1209903) or silanized glassware can help minimize this issue.

    • Precipitation: Ensure your sample is fully dissolved before injection. The initial mobile phase composition should be compatible with your sample's solubility to prevent precipitation on the column.

Issue 2: Poor Peak Shape in HPLC (Broadening or Tailing)

Question: My PROTAC shows significant peak broadening and/or tailing during HPLC purification. What are the common causes and solutions?

Answer: Poor peak shape can compromise resolution and the purity of collected fractions. Several factors related to the instrument, column, mobile phase, and the PROTAC molecule itself can contribute to this issue.

  • Extra-Column Volume: Excessive tubing length or large-volume fittings can lead to peak broadening. Ensure that the instrument's tubing volume is minimized.[2]

  • Improper Mobile Phase:

    • Solvent Strength: The sample solvent should ideally be as weak as or weaker than the initial mobile phase. Injecting in a strong solvent can cause peak distortion.[3]

    • Mobile Phase Additives: The choice and concentration of additives like trifluoroacetic acid (TFA) or formic acid are crucial for good peak shape, especially for basic compounds.[4][5] However, TFA can sometimes suppress the MS signal.[6]

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[7] To check for this, reduce the injected sample mass and observe if the peak shape improves.[7]

    • Blocked Frit: A partially blocked inlet frit can distort the sample flow, affecting all peaks in the chromatogram. Backflushing the column can sometimes resolve this issue.[7]

  • PROTAC-Specific Issues:

    • Conformational Flexibility: The flexible linkers (e.g., PEG) in many PROTACs can lead to broad peaks due to the presence of multiple conformations in solution.[5]

    • Chiral Centers: The presence of multiple chiral centers can lead to peak splitting or broadening if the diastereomers are not fully resolved.[8]

Issue 3: Difficulty in Separating PROTAC from Impurities

Question: I am struggling to separate my PROTAC from closely eluting impurities. What strategies can I employ to improve resolution?

Answer: Achieving high purity is essential for accurate biological evaluation. Improving the separation between your PROTAC and impurities often requires methodical optimization of the chromatographic conditions.

  • Optimize the Gradient: A shallower gradient around the elution time of your product can significantly enhance resolution.[1]

  • Change the Stationary Phase: If optimizing the gradient on a C18 column is insufficient, switching to a different stationary phase, such as a phenyl-hexyl or a column with a different particle technology (e.g., charged surface hybrid), can provide alternative selectivity.[9]

  • Vary the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of the PROTAC and impurities, which can significantly impact their retention and separation.

  • Orthogonal Purification Techniques: If co-elution persists, employing a second, orthogonal purification step can be highly effective. For example, after an initial purification by RP-HPLC, a subsequent purification using Supercritical Fluid Chromatography (SFC) or Size-Exclusion Chromatography (SEC) can remove remaining impurities.[10]

Data Presentation

Table 1: Comparison of Common PROTAC Purification Techniques

Purification TechniquePrinciple of SeparationTypical PurityAdvantagesDisadvantagesPrimary Application
Flash Chromatography Polarity on a solid phase (e.g., silica)80-95%Fast, suitable for large quantitiesLower resolution compared to HPLCInitial crude purification
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>95%High resolution and purityPotential for on-column degradation, can be time-consumingHigh-purity final purification
Supercritical Fluid Chromatography (SFC) Polarity, using supercritical CO2 as the main mobile phase>95%Fast separations, reduced organic solvent consumptionRequires specialized equipmentOrthogonal purification to RP-HPLC
Size-Exclusion Chromatography (SEC) Hydrodynamic radius (size)VariableMild conditions, useful for removing aggregates or small molecule impuritiesLower resolution for similar-sized molecules, sample dilutionPolishing step

Table 2: Impact of PEG Linker Length on PROTAC Physicochemical Properties (Illustrative Data)

PROTAC IDLinker (n = PEG units)Molecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC-PEG22850.44.2150.6
PROTAC-PEG33894.54.0160.2
PROTAC-PEG44938.63.8169.8
PROTAC-PEG55982.73.6179.4

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography of PROTACs

This protocol is intended for the initial, coarse purification of a crude PROTAC product to remove major impurities.

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). The specific gradient will depend on the polarity of the PROTAC.

  • Procedure: a. Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. b. Load the sample onto the silica gel column. c. Elute the column with the chosen mobile phase gradient, collecting fractions. d. Analyze the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired PROTAC. e. Combine the pure fractions and concentrate under reduced pressure.[4]

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC) for High-Purity PROTAC Purification

This protocol is designed to achieve high-purity separation of the PROTAC from closely related impurities.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase is commonly used. Select a column with a suitable particle and pore size for your PROTAC's molecular weight.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid.

  • Procedure: a. Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5][11] c. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. d. Inject the prepared sample onto the column. e. Elute with a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.[1][4][11] f. Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main peak.[4][5] g. Analyze the collected fractions for purity using analytical LC-MS. h. Combine the pure fractions and lyophilize to obtain the final, high-purity PROTAC.[5][11]

Protocol 3: Supercritical Fluid Chromatography (SFC) for PROTAC Purification

SFC offers an orthogonal separation technique to RP-HPLC and can be particularly advantageous for certain PROTACs.

  • Instrumentation: A preparative SFC system with a UV detector and back-pressure regulator.

  • Column: Diol or 2-ethylpyridine (B127773) stationary phases are common choices.

  • Mobile Phase:

    • Solvent A: Supercritical CO2.

    • Solvent B (Modifier): Methanol or ethanol.

  • Procedure: a. Dissolve the crude or partially purified PROTAC in a minimal amount of the organic modifier (e.g., methanol). b. It is highly recommended to first develop the separation method on an analytical SFC system to determine the optimal column and gradient conditions.[11] c. Equilibrate the preparative SFC column with the initial mobile phase conditions (e.g., 5% methanol in CO2).[11] d. Inject the prepared sample onto the column. e. Elute the PROTAC using a gradient of the organic modifier in supercritical CO2. A typical gradient might be from 5% to 40% methanol over 10-15 minutes.[11] f. Maintain a constant back-pressure (e.g., 100-150 bar) and temperature (e.g., 35-40 °C).[11] g. Monitor the elution profile at a suitable wavelength and collect fractions corresponding to the desired PROTAC peak. h. Analyze the purity of the collected fractions by analytical SFC-MS or RP-HPLC-MS. i. Evaporate the solvent from the pure fractions to obtain the final product.[11]

Visualizations

PROTAC_Purification_Workflow cluster_start Start cluster_purification Purification Strategy cluster_analysis Analysis & Final Product start Crude PROTAC Mixture decision Initial Purity & Scale? start->decision flash Flash Chromatography decision->flash Low Purity / Large Scale prep_hplc Preparative HPLC decision->prep_hplc High Purity / Small Scale purity_check Purity Analysis (LC-MS) flash->purity_check prep_hplc->purity_check repurify_decision Purity < 95%? purity_check->repurify_decision final_product Pure PROTAC (>95%) repurify_decision->final_product No orthogonal_purification Orthogonal Purification (e.g., SFC) repurify_decision->orthogonal_purification Yes orthogonal_purification->purity_check

Caption: A typical workflow for the purification of synthesized PROTACs.

HPLC_Troubleshooting_Peak_Broadening cluster_check1 Initial Checks cluster_check2 Method Optimization cluster_check3 Hardware & Column start Peak Broadening Observed check_connections Check for loose fittings and excessive tubing start->check_connections check_injection Reduce injection volume to test for overload check_connections->check_injection No improvement end Problem Resolved check_connections->end Resolved check_sample_solvent Ensure sample solvent is weaker than mobile phase check_injection->check_sample_solvent No improvement check_injection->end Resolved optimize_gradient Decrease gradient slope check_sample_solvent->optimize_gradient No improvement check_sample_solvent->end Resolved change_modifier Switch organic modifier (ACN to MeOH or vice versa) optimize_gradient->change_modifier No improvement optimize_gradient->end Resolved backflush_column Backflush column to clear potential frit blockage change_modifier->backflush_column No improvement change_modifier->end Resolved replace_column Replace with a new column backflush_column->replace_column No improvement backflush_column->end Resolved

Caption: Troubleshooting logic for HPLC peak broadening.

References

addressing stability issues of azide compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information and troubleshooting advice for addressing stability issues of azide (B81097) compounds during storage and experimentation. Azides are energetic molecules that require careful handling and storage to prevent decomposition, which can lead to inaccurate experimental results and potential safety hazards.

Frequently Asked Questions (FAQs)

Q1: My azide-containing compound seems to be degrading during storage. What are the common causes?

A1: Degradation of azide compounds during storage is primarily caused by exposure to heat, light, and incompatible chemical environments.[1][2] Organic azides are particularly sensitive to thermal and photolytic decomposition.[3][4] Factors such as the compound's intrinsic structural stability, storage temperature, and exposure to light can significantly impact its shelf life.

Q2: What are the ideal storage conditions for organic azides?

A2: To ensure maximum stability, organic azides should be stored at low temperatures, typically -18°C, in the absence of light.[2] It is recommended to use plastic amber containers to protect them from light.[2] For azides that are synthesized and isolated, they should be stored below room temperature and away from sources of heat, light, pressure, and shock.[5] If storing in solution, the concentration should generally not exceed 1 M.[2]

Q3: I suspect my azide has decomposed. How can I confirm this?

A3: Decomposition can be confirmed by various analytical techniques. A common and straightforward method is Fourier-transform infrared (FTIR) spectroscopy. The azide functional group has a characteristic strong and sharp absorption band around 2100 cm⁻¹.[6][7] A decrease in the intensity of this peak over time is a clear indicator of decomposition. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify decomposition products.[8][9]

Q4: Are there simple rules to predict the stability of a novel organic azide?

A4: Yes, there are two widely used guidelines to assess the potential stability of organic azides:

  • The Carbon to Nitrogen (C/N) Ratio: The total number of nitrogen atoms should not exceed the number of carbon atoms.[2] A more specific guideline is the formula (NC + NO) / NN ≥ 3, where NC, NO, and NN are the number of carbon, oxygen, and nitrogen atoms, respectively.[10]

  • The Rule of Six: This rule suggests that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) in the molecule.[2] This dilution of the energetic group is thought to render the compound relatively safer to handle.[2]

Q5: What chemicals should I avoid mixing or storing with my azide compounds?

A5: Azides are incompatible with a range of chemicals. Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid.[10] Heavy metals and their salts (e.g., copper, lead, silver, mercury) can form extremely shock- and heat-sensitive metal azides.[10] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as they can react to form explosive di- and tri-azidomethane.[11] Other incompatible chemicals include carbon disulfide, bromine, and dimethyl sulfate.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving azide compounds.

Issue 1: Inconsistent results in "click" chemistry reactions.

  • Possible Cause: Degradation of the azide starting material.

  • Troubleshooting Steps:

    • Verify Azide Integrity: Before starting your reaction, check the purity of your azide compound using FTIR or NMR spectroscopy to ensure the characteristic azide peak is present and prominent.

    • Use Freshly Prepared or Properly Stored Azide: If possible, use a freshly synthesized batch of the azide. If using a stored sample, ensure it has been kept under the recommended conditions (cold and dark).

    • Optimize Reaction Conditions: If the azide is stable, consider other reaction parameters such as the catalyst, solvent, temperature, and reaction time.

Issue 2: Unexpected gas evolution from a stored azide solution.

  • Possible Cause: Thermal or photolytic decomposition of the azide, leading to the release of nitrogen gas (N₂).

  • Troubleshooting Steps:

    • Immediate Safety Precautions: Handle the container with extreme care in a well-ventilated fume hood. Do not attempt to tighten the cap if the container is pressurized.

    • Assess Storage Conditions: Verify that the storage temperature is appropriate and that the container is protected from light.

    • Safe Disposal: The compound is likely unstable and should be disposed of according to your institution's hazardous waste procedures for energetic materials. Do not attempt to use it for further experiments.

Issue 3: A synthesized azide compound appears discolored or has changed its physical state.

  • Possible Cause: Chemical decomposition leading to the formation of impurities.

  • Troubleshooting Steps:

    • Do Not Use: The compound should be considered unstable and potentially hazardous.

    • Analyze a Small Sample (with extreme caution): If deemed safe by a qualified chemist, a small sample could be carefully analyzed by techniques like TLC, LC-MS, or NMR to identify potential degradation products.

    • Review Synthesis and Purification Protocol: Examine the workup and purification steps for any potential incompatibilities or conditions that might have led to decomposition (e.g., exposure to acid, metals, or high temperatures during solvent evaporation).

Data on Thermal Stability of Organic Azides

The thermal stability of organic azides can be quantitatively assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Below are tables summarizing decomposition data for different classes of organic azides.

Table 1: Thermal Decomposition Data for Various Organic Azides

Compound ClassExample CompoundDecomposition Onset (Tonset) (°C)Enthalpy of Decomposition (ΔHd)Reference
Alkyl AzideGlycidyl Azide Polymer (GAP)~200-[10]
Alkyl AzideGeneral (low nitrogen content)>175-[10]
Aryl Azideortho-Substituted Phenyl Azides80 - 200-450 to -1250 J/g[10]
Sulfonyl Azidep-Acetamidobenzenesulfonyl Azide100 (initiation)-201 kJ/mol (average)[10][12]

Table 2: Influence of Substituents on the Thermal Stability of Azidomethyl Compounds (N₃-CH₂-R)

Substituent (R)Decomposition Temperature (°C)Reference
-CH₃225[13]
-OCH₃173[13]
-CONH₂157[13]
-COCH₃130[13]
Data obtained by SC-DSC, indicating that electron-withdrawing groups tend to decrease the thermal stability.[13]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol provides a general method for determining the thermal stability of an azide compound.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the azide compound into a high-pressure DSC pan.

    • Hermetically seal the pan to contain any gaseous decomposition products. An empty, sealed pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected decomposition point (e.g., 25°C).

    • Set a heating rate, typically between 2 to 10°C/min.

  • Data Acquisition:

    • Initiate the heating program and record the heat flow as a function of temperature up to a point where the decomposition is complete.

  • Data Analysis:

    • The resulting thermogram will show an exothermic peak corresponding to the decomposition of the azide.

    • Determine the onset temperature (Tonset) of the exotherm, which is a measure of the thermal stability.

    • Integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

Protocol 2: Monitoring Azide Decomposition by FTIR Spectroscopy

This protocol describes how to monitor the stability of an azide compound in solution over time.

  • Sample Preparation:

    • Prepare a solution of the azide compound in a suitable solvent (e.g., acetonitrile, THF) at a known concentration. The solvent should be transparent in the IR region of interest (~2100 cm⁻¹).

  • Initial Measurement (Time = 0):

    • Acquire an FTIR spectrum of the freshly prepared solution.

    • Identify the characteristic azide peak around 2100 cm⁻¹. Record the absorbance of this peak.

  • Storage and Subsequent Measurements:

    • Store the solution under the desired conditions (e.g., at room temperature, exposed to light, or heated to a specific temperature).

    • At regular intervals (e.g., every hour, day, or week), acquire a new FTIR spectrum of the solution.

  • Data Analysis:

    • Plot the absorbance of the azide peak as a function of time.

    • A decrease in absorbance indicates the decomposition of the azide. The rate of decomposition can be determined from the slope of this plot.

Visualizations

Azide_Decomposition_Pathways Primary Decomposition Pathways of Organic Azides Azide Organic Azide (R-N₃) Heat Heat (Δ) Azide->Heat Thermal Decomposition Light Light (hν) Azide->Light Photolytic Decomposition Nitrene Nitrene Intermediate (R-N) Heat->Nitrene Light->Nitrene N2 Nitrogen Gas (N₂) Nitrene->N2 Rearrangement Rearrangement Products (e.g., Imines) Nitrene->Rearrangement Insertion Insertion Products Nitrene->Insertion

Caption: Decomposition of organic azides via heat or light.

Azide_Incompatibility_Logic Chemical Incompatibilities of Azide Compounds Azide Azide Compound StrongAcids Strong Acids (e.g., H₂SO₄, HNO₃) Azide->StrongAcids Reacts with HeavyMetals Heavy Metals/Salts (e.g., Cu, Pb, Ag) Azide->HeavyMetals Reacts with HalogenatedSolvents Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) Azide->HalogenatedSolvents Reacts with HydrazoicAcid Hydrazoic Acid (HN₃) (Toxic & Explosive) StrongAcids->HydrazoicAcid Forms MetalAzides Metal Azides (Shock-Sensitive Explosives) HeavyMetals->MetalAzides Forms ExplosiveAdducts Di/Tri-azidomethane (Extremely Unstable) HalogenatedSolvents->ExplosiveAdducts Forms

Caption: Hazardous reactions of azides with incompatible chemicals.

Caption: A logical workflow for the experimental assessment of azide stability under various storage conditions.

References

Validation & Comparative

Characterization of Azido-PEG2-hydrazide-Boc Conjugates: A Comparative Guide to HPLC and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate and robust analytical characterization is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the characterization of Azido-PEG2-hydrazide-Boc, a heterobifunctional linker commonly used in bioconjugation and drug delivery.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity and identity of this compound. Due to the molecule's components—an azide, a short PEG chain, and a Boc-protected hydrazide—a tailored HPLC method is required for optimal separation and detection.

Experimental Protocol: Reversed-Phase HPLC

This protocol is designed for the analysis of this compound.

1. System and Materials:

  • HPLC System: An Agilent 1100 series or equivalent system equipped with a UV detector and preferably an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size) is a suitable starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 214 nm (for amide and carbamate (B1207046) bonds)

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (column wash)

    • 30.1-35 min: 10% B (re-equilibration)

Data Presentation: HPLC and Alternative Methods

The following table summarizes the expected performance of HPLC and compares it with alternative analytical techniques for the characterization of this compound.

Analytical MethodParameter MeasuredResolutionThroughputKey AdvantagesKey Limitations
RP-HPLC with UV/ELSD Purity, Retention Time, Presence of ImpuritiesHighHighWidely accessible, provides quantitative purity data.The molecule lacks a strong chromophore, necessitating sensitive detectors like ELSD/CAD or low UV wavelengths.[1][2]
Size-Exclusion Chromatography (SEC) Hydrodynamic Size, AggregationModerateHighUseful for assessing aggregation of conjugated products.[3]Limited resolution for molecules of similar size.
Mass Spectrometry (MS) Molecular Weight, Structural ConfirmationHighMediumProvides accurate mass for identity confirmation.[4]May not provide quantitative purity information on its own.
Nuclear Magnetic Resonance (NMR) Chemical Structure, PurityHighLowProvides detailed structural information for unambiguous identification.Lower throughput and requires higher sample concentrations.

Comparison with Alternative Analytical Methods

While HPLC is a cornerstone for purity assessment, a comprehensive characterization of this compound and its conjugates benefits from orthogonal techniques.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It is particularly useful for analyzing the products of conjugation reactions where the PEGylated molecule will have a significantly larger hydrodynamic radius than the unreacted starting materials.

Experimental Protocol: Size-Exclusion Chromatography

  • System: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: SEC column suitable for the molecular weight range of interest (e.g., Superdex 75 or similar).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: UV at 214 nm or RI.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate determination of the molecular weight of the target compound, confirming its identity. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed.[4]

Experimental Protocol: ESI-MS

  • System: A mass spectrometer with an ESI source, often coupled to an HPLC system (LC-MS).

  • Sample Preparation: The sample is typically diluted in a solvent compatible with the ESI source, such as a mixture of water and acetonitrile with a small amount of formic acid.

  • Analysis: The sample is infused directly into the mass spectrometer or eluted from an HPLC column into the source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample This compound dissolve Dissolve in Mobile Phase A sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc RP-HPLC System filter->hplc Inject Sample column C18 Column hplc->column detector UV and ELSD/CAD Detectors column->detector chromatogram Obtain Chromatogram detector->chromatogram Generate Data analyze Analyze Purity and Retention Time chromatogram->analyze

HPLC Characterization Workflow

Conclusion

The characterization of this compound is effectively achieved using reversed-phase HPLC with appropriate detection methods like UV at low wavelengths and ELSD or CAD. This approach provides reliable data on the purity and identity of the compound. For a more comprehensive analysis, especially after conjugation, orthogonal techniques such as SEC and mass spectrometry are highly recommended to confirm the molecular weight and assess the degree of aggregation. The selection of the most suitable analytical method will depend on the specific information required at different stages of research and development.

References

Navigating Glycoproteomics: A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Azido-PEG2-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount. This guide provides a comprehensive comparison of mass spectrometry-based analysis of proteins labeled with Azido-PEG2-hydrazide-Boc against alternative methods for glycoprotein (B1211001) analysis. We present supporting data from relevant studies, detailed experimental methodologies, and clear visualizations to facilitate informed decisions in your research.

The analysis of glycoproteins, proteins post-translationally modified with oligosaccharides, is critical for understanding a vast array of biological processes and for the development of therapeutics. This compound is a heterobifunctional linker designed for the enrichment and analysis of glycoproteins. Its hydrazide group reacts with aldehyde groups introduced onto glycans through mild oxidation, while the azide (B81097) group allows for subsequent "click" chemistry-based derivatization. The PEG spacer enhances solubility, and the Boc protecting group offers controlled reactivity.

This guide will delve into the performance of this labeling strategy in the context of mass spectrometry and compare it with other established techniques for glycoproteomics.

Performance Comparison with Alternative Glycoprotein Enrichment Strategies

The selection of an enrichment strategy is a critical step in a glycoproteomics workflow. The primary goal is to isolate glycopeptides from the more abundant non-glycosylated peptides in a complex protein digest. Here, we compare hydrazide chemistry, the core of the this compound reagent, with other widely used methods.

Performance MetricHydrazide ChemistryLectin Affinity ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Specificity High for oxidized glycansSpecific to certain glycan structuresEnriches for all hydrophilic peptides, including glycopeptides
Enrichment Efficiency Reported as high as 76.7%[1]Variable, can be lower than hydrazide chemistry (e.g., 54.6%)[1]Generally high recovery
Number of Identified Glycoproteins/Sites Can be lower than lectin affinity in some studies (e.g., 522 glycoproteins and 1,014 glycosylation sites)[1]Can be higher than hydrazide chemistry in some studies (e.g., 825 glycoproteins and 1,879 N-glycosylation sites)[1]Can identify a large number of glycopeptides
Bias Can be biased towards sialylated glycoproteins due to periodate (B1199274) oxidation conditionsBiased towards the specific glycan motifs recognized by the chosen lectin(s)Can be biased towards more hydrophilic glycopeptides
Sample Complexity Reduces sample complexity significantlyReduces complexity based on lectin specificityLess reduction in complexity compared to affinity methods
Complementarity Can be complementary to other methods, though some studies report limited complementarity with lectin affinity[1]Often used in combination with other methods to increase coverageHighly complementary to other enrichment techniques

Experimental Protocols

A generalized workflow for the analysis of glycoproteins using this compound is presented below. This protocol is a composite based on established hydrazide chemistry methods for glycoproteomics.[2][3][4]

Part 1: Glycoprotein Oxidation and Labeling
  • Protein Preparation: Start with a purified protein sample or a complex protein mixture (e.g., cell lysate) at a concentration of 1-5 mg/mL in an appropriate buffer (e.g., PBS, pH 7.4).

  • Glycan Oxidation:

    • To the protein solution, add sodium meta-periodate (NaIO₄) to a final concentration of 1 mM.

    • Incubate the reaction on ice for 30 minutes in the dark. This reaction selectively oxidizes the vicinal diols of sialic acids to aldehydes.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate on ice for 10 minutes.

    • Remove excess reagents by buffer exchange into a coupling buffer (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column.

  • Hydrazide Labeling:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the oxidized glycoprotein sample at a 50-fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Boc Deprotection (Optional):

    • If subsequent click chemistry with the azide is desired, the Boc protecting group on the hydrazide can be removed. This step is typically performed after protein digestion. Note: Specific conditions for Boc deprotection of the labeled protein should be optimized to avoid protein denaturation.

Part 2: Protein Digestion and Enrichment
  • Reduction and Alkylation:

    • Denature the labeled proteins by adding urea (B33335) to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating at room temperature in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Enrichment of Labeled Peptides:

    • At this stage, the azide-labeled glycopeptides can be enriched. This can be achieved via click chemistry by reacting the azide with an alkyne-functionalized resin (e.g., DBCO-agarose).

    • Incubate the peptide mixture with the resin for 4 hours at room temperature.

    • Wash the resin extensively to remove non-labeled peptides.

    • Elute the captured glycopeptides. The elution strategy will depend on the specific resin used.

Part 3: Mass Spectrometry Analysis
  • LC-MS/MS Analysis:

    • Resuspend the enriched peptides in 0.1% formic acid.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides and proteins.

    • Include the mass of the Azido-PEG2-hydrazide modification as a variable modification on asparagine residues (for N-linked glycans) or serine/threonine residues (for O-linked glycans).

    • Specialized software may be required for the identification and characterization of the glycan structures.

Visualizing the Workflow and Alternatives

To better understand the experimental process and how this compound fits into the broader landscape of proteomic analysis, the following diagrams illustrate the key workflows.

G Workflow for Glycoprotein Analysis using this compound cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinSample Protein Sample Oxidation Glycan Oxidation (NaIO₄) ProteinSample->Oxidation Labeling Hydrazide Labeling (this compound) Oxidation->Labeling Digestion Proteolytic Digestion (Trypsin) Labeling->Digestion ClickChemistry Click Chemistry Enrichment (Alkyne Resin) Digestion->ClickChemistry Washing Wash to Remove Non-labeled Peptides ClickChemistry->Washing Elution Elution of Glycopeptides Washing->Elution LCMS LC-MS/MS Analysis Elution->LCMS DataAnalysis Data Analysis (Peptide Identification, Glycan Characterization) LCMS->DataAnalysis

Caption: Experimental workflow for glycoprotein analysis.

G Alternative Glycoprotein Enrichment Strategies cluster_hydrazide Hydrazide Chemistry cluster_lectin Lectin Affinity cluster_hilic HILIC Start Protein Digest Hydrazide Oxidize Glycans & Couple to Hydrazide Resin Start->Hydrazide Lectin Bind to Lectin Column Start->Lectin HILIC Hydrophilic Interaction Chromatography Start->HILIC Enriched Enriched Glycopeptides Hydrazide->Enriched Lectin->Enriched HILIC->Enriched

Caption: Comparison of enrichment strategies.

Concluding Remarks

The use of this compound offers a powerful and versatile tool for the mass spectrometric analysis of glycoproteins. Its hydrazide functionality provides a specific handle for capturing oxidized glycans, while the azide group opens the door for bioorthogonal chemistry, allowing for multiplexed and quantitative proteomics workflows.[5][6] When compared to other methods, hydrazide chemistry demonstrates high specificity and enrichment efficiency, although the number of identified glycoproteins may vary depending on the sample and the specifics of the workflow.

For researchers embarking on glycoproteomic studies, a thorough understanding of the strengths and limitations of different labeling and enrichment strategies is crucial. The choice of methodology will ultimately depend on the specific research question, the nature of the biological sample, and the available instrumentation. This guide provides a foundational understanding to aid in the design and execution of robust and informative glycoproteomics experiments.

References

Unlocking Targeted Drug Delivery: A Comparative Guide to Hydrazone Bond Stability at Various pH Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of drug release is a critical factor in the design of effective therapies. Hydrazone linkages have become a key tool in the development of pH-sensitive drug delivery systems, enabling the targeted release of therapeutic agents in the acidic microenvironments of tumors and inflamed tissues.[1] This guide provides an in-depth comparison of hydrazone bond stability across different pH values, supported by experimental data, detailed protocols, and mechanistic visualizations.

The effectiveness of a hydrazone-linked drug delivery system is contingent on its ability to remain stable at the physiological pH of blood (approximately 7.4) while rapidly cleaving to release its therapeutic payload in acidic environments (pH 5.0-6.5).[1] The inherent instability of the hydrazone bond in acidic conditions facilitates this triggered release, minimizing systemic toxicity and enhancing therapeutic efficacy.[1]

Comparative Stability of Hydrazone Linkages

The stability of a hydrazone bond is significantly influenced by the electronic and steric properties of its constituent aldehyde/ketone and hydrazine (B178648) precursors.[2] This structural diversity allows for the fine-tuning of release kinetics to suit specific therapeutic applications.

Key Structural Considerations:

  • Aliphatic vs. Aromatic Hydrazones: Hydrazones derived from aliphatic aldehydes are generally less stable and more susceptible to hydrolysis at neutral pH compared to those formed from aromatic aldehydes.[2] The resonance stabilization provided by an aromatic ring enhances the stability of the hydrazone bond.[2][3]

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups on the hydrazine moiety tend to increase stability, whereas electron-withdrawing groups can decrease stability by making the hydrazone more susceptible to hydrolysis.[2]

  • Acylhydrazones: Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to simple hydrazones, while still maintaining their lability at lower pH.[2][3]

The following table summarizes the half-lives of various hydrazone-linked conjugates at physiological and acidic pH, providing a quantitative comparison of their stability.

Hydrazone TypePrecursorspH 7.4 (Half-life)pH 5.0-5.5 (Half-life)Reference
Aliphatic HydrazoneAliphatic Aldehyde + HydrazideUnstable, rapid hydrolysisVery rapid hydrolysis[4]
Aromatic HydrazoneAromatic Aldehyde + Acyl HydrazideHighly stable (>72 hours)Stable (>48 hours)[4]
AcylhydrazoneKetone (Doxorubicin) + Acyl HydrazideStableControlled release[3]
Bis-aliphatic HydrazoneButyraldehyde + MonomethylhydrazineForms most rapidly at pH 7.3Hydrolysis increases with acidity[5]

Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.[2]

Mechanism of pH-Dependent Hydrazone Bond Cleavage

The pH-sensitivity of the hydrazone bond is rooted in its susceptibility to acid-catalyzed hydrolysis. The generally accepted mechanism involves the following steps:

  • Protonation: In an acidic environment, the imine nitrogen of the hydrazone bond is protonated.[1][3][6]

  • Nucleophilic Attack: A water molecule performs a nucleophilic attack on the imine carbon.[3][6]

  • Intermediate Formation: This results in the formation of a tetrahedral carbinolamine intermediate.[3]

  • Bond Cleavage: The carbinolamine intermediate decomposes, leading to the cleavage of the C-N bond and the release of the free drug and the hydrazine derivative.[3][6]

Hydrazone_Cleavage cluster_0 Acidic Environment (Low pH) Hydrazone R1-CH=N-NH-R2 Protonated_Hydrazone R1-CH=N+H-NH-R2 Hydrazone->Protonated_Hydrazone + H+ Carbinolamine R1-CH(OH)-NH-NH-R2 Protonated_Hydrazone->Carbinolamine + H2O Cleavage_Products R1-CHO + H2N-NH-R2 Carbinolamine->Cleavage_Products Bond Cleavage

Mechanism of acid-catalyzed hydrazone bond hydrolysis.

Experimental Protocols for Stability Assays

Accurate assessment of hydrazone bond stability is crucial for the development of effective drug delivery systems. The following are generalized protocols for common in vitro stability assays.

1. Hydrolytic Stability Assay using HPLC

This method monitors the degradation of a hydrazone-linked conjugate over time in buffer solutions of varying pH.

  • Materials:

    • Purified hydrazone-linked conjugate

    • Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.5)[2]

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Procedure:

    • Prepare solutions of the hydrazone-linked conjugate in the different pH buffers at a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

    • At designated time points, withdraw aliquots from each solution.

    • Analyze the aliquots by HPLC to separate the intact conjugate from the released drug and other degradation products.

    • Quantify the peak area of the intact conjugate.

  • Data Analysis:

    • Plot the percentage of the remaining intact conjugate against time for each pH value.

    • Calculate the half-life (t½) of the conjugate at each pH from the degradation curve.

2. In Vitro Plasma Stability Assay

This assay evaluates the stability of the hydrazone linkage in a more biologically relevant matrix.

  • Materials:

    • Test antibody-drug conjugate (ADC) with a hydrazone linker

    • Human or other species-specific plasma[7]

    • Phosphate-buffered saline (PBS), pH 7.4

    • 37°C incubator[7]

    • Quenching solution (e.g., acetonitrile (B52724) with an internal standard for LC-MS analysis)[7]

    • LC-MS or RP-HPLC system[7]

  • Procedure:

    • Incubate the ADC in plasma at 37°C.[8]

    • At various time points, draw plasma samples.[8]

    • Precipitate plasma proteins using a quenching solution.[7]

    • Centrifuge to separate the precipitated proteins.[7]

    • Analyze the supernatant by LC-MS or RP-HPLC to quantify the amount of released payload.[7]

  • Data Analysis:

    • Plot the percentage of released payload versus time.[7]

    • Calculate the half-life (t½) of the ADC linker in plasma.[7]

Stability_Assay_Workflow cluster_workflow Experimental Workflow: Hydrazone Stability Assay A Prepare conjugate solutions in different pH buffers B Incubate at 37°C A->B C Withdraw aliquots at time intervals B->C D Analyze by HPLC or LC-MS C->D E Quantify intact conjugate or released payload D->E F Calculate half-life (t½) E->F

Generalized workflow for a hydrazone stability assay.

Conclusion

The pH-sensitive nature of the hydrazone bond makes it an invaluable tool for the development of targeted drug delivery systems. As demonstrated, the stability of this linkage can be rationally tuned through chemical modification, allowing for the design of conjugates with optimal release profiles for specific therapeutic applications. The experimental protocols and comparative data presented in this guide provide a foundational framework for the evaluation and selection of hydrazone linkers, ultimately contributing to the advancement of safer and more effective targeted therapies.

References

A Researcher's Guide to Validating Site-Specific Protein Modifications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of site-specific protein modifications is a critical step in understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. The covalent modification of proteins at specific amino acid residues is a fundamental mechanism regulating a vast array of cellular processes. From phosphorylation cascades that drive signal transduction to the ubiquitination that destines a protein for degradation, the ability to accurately identify and validate the exact location of these modifications is paramount.[1] This guide provides an objective comparison of key methodologies for confirming these modifications, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate technique for your research needs.

This guide will compare four widely used techniques: Mass Spectrometry (MS), Western Blotting, Edman Degradation, and Site-Directed Mutagenesis with subsequent analysis.[1] The selection of a validation method is often dictated by its quantitative capabilities, sensitivity, and throughput.[2]

Comparative Analysis of Validation Methods

The choice of a validation method depends on several factors, including the type of modification, the abundance of the modified protein, the availability of specific antibodies, and the desired level of detail.[1] The following table summarizes the key performance characteristics of each technique.

FeatureMass Spectrometry (MS)Western BlotEdman DegradationSite-Directed Mutagenesis
Primary Measurement Mass-to-charge ratio of peptides/proteins.[2]Presence and relative abundance of a specific protein.[2]N-terminal amino acid sequence.[2]Functional or structural impact of amino acid substitution.
Sensitivity High (femtogram to attomole range).[2]Moderate to high (picogram to nanogram range).[2]High (picomole range).[2]Not directly applicable for detection; depends on the subsequent analysis method.
Specificity High (can identify specific modification sites).[2]Moderate to high (dependent on antibody specificity).[2]High (for N-terminal sequence).[2]High (confirms the role of a specific site).
Quantitative Accuracy High (with isotopic labeling).[2]Semi-quantitative to quantitative.[2]Not typically used for quantification of modifications.[2]Indirectly assesses the importance of the modification.
Throughput High.[1]Moderate to High.Low.[3]Low to Moderate.
Key Advantages Unambiguous identification and localization of known and novel modifications.[1] Capable of quantitative analysis.[1]Widely accessible, relatively inexpensive, and good for targeted validation.Direct sequence information without a database.[3]Provides functional evidence for the importance of the modification site.
Limitations Requires specialized equipment and expertise.[1]Dependent on the availability of high-quality, specific antibodies.Limited to N-terminal modifications and shorter sequences; cannot be used if the N-terminus is blocked.[4]Does not directly detect the modification; requires subsequent analysis.

Experimental Workflows and Protocols

To provide a practical understanding of how these techniques are applied, the following sections detail the experimental workflows and protocols for each method.

Mass Spectrometry (MS)

Mass spectrometry has become the gold standard for the definitive identification and localization of post-translational modifications (PTMs).[1] The "bottom-up" proteomics approach is the most commonly used strategy.

MassSpectrometryWorkflow ProteinExtraction Protein Extraction & Digestion PeptideCleanup Peptide Cleanup & Enrichment ProteinExtraction->PeptideCleanup LC_Separation LC Separation PeptideCleanup->LC_Separation MS_Analysis Tandem MS (MS/MS) Analysis LC_Separation->MS_Analysis DataAnalysis Data Analysis & PTM Identification MS_Analysis->DataAnalysis

Bottom-up proteomics workflow for PTM analysis.

Detailed Protocol: Bottom-Up Proteomics for Phosphorylation Analysis

  • Protein Extraction and Digestion: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[2] Quantify protein concentration using a standard assay (e.g., BCA).[1][2] Denature proteins with a reducing agent (e.g., DTT) and alkylate cysteine residues (e.g., with iodoacetamide).[2] Digest the proteins into peptides overnight using a protease such as trypsin.[2]

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[2]

  • LC-MS/MS Analysis: Analyze the enriched peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.[2] The mass spectrometer will perform a full MS scan to determine the mass-to-charge ratio of the peptides, followed by MS/MS scans to fragment the peptides and determine their amino acid sequence and the location of the phosphorylation.[2]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides and pinpoint the exact sites of phosphorylation.[2]

Western Blotting

Western blotting is a widely used technique for the detection and semi-quantitative analysis of specific proteins and their modifications.[2] It relies on the high specificity of antibodies to detect the target protein. For PTM analysis, antibodies that specifically recognize the modified form of the protein are required.[2]

WesternBlotWorkflow SamplePrep Sample Preparation SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (Blotting) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection

Experimental workflow for Western Blot analysis.

Detailed Protocol: Detection of Phosphorylated Proteins

  • Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.[2] Determine protein concentration. Denature the protein samples by boiling in SDS-PAGE sample buffer.[2]

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP or AP) that recognizes the primary antibody.

  • Signal Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

Edman Degradation

Edman degradation is a classic method for sequencing amino acids from the N-terminus of a protein or peptide.[1] It involves a stepwise chemical process to remove and identify one amino acid at a time.

EdmanDegradationWorkflow cluster_cycle Repetitive Cycle Coupling Coupling: React with PITC Cleavage Cleavage: Treat with acid Coupling->Cleavage Conversion Conversion: Form stable PTH-amino acid Cleavage->Conversion HPLC HPLC Analysis: Identify PTH-amino acid Conversion->HPLC SamplePrep Sample Preparation (Purified Protein) SamplePrep->Coupling HPLC->Coupling Next Cycle Sequence Determine N-terminal Sequence HPLC->Sequence

Workflow for N-terminal sequencing by Edman degradation.

Detailed Experimental Protocol: Edman Degradation

  • Sample Preparation: The protein sample must be highly purified to minimize interference.[5] The sample is typically immobilized on a solid support, such as a PVDF membrane.[5] It is crucial to ensure the N-terminus of the protein is not blocked.[5]

  • Coupling: The immobilized protein is treated with phenyl isothiocyanate (PITC) under alkaline conditions. PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[6]

  • Cleavage: The PTC-protein is then treated with a strong acid, such as trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[6]

  • Conversion: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) amino acid derivative.[6]

  • Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.[5]

  • Cycle Repetition: The remaining polypeptide chain, now one amino acid shorter, is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.[6]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the functional role of a specific amino acid residue by changing it to another.[1] In the context of PTM validation, this method is used to mutate the modified residue (e.g., serine to alanine (B10760859) to prevent phosphorylation) and then assess whether the modification is lost.

SiteDirectedMutagenesisWorkflow PrimerDesign Primer Design (with desired mutation) PCR PCR Amplification of Plasmid PrimerDesign->PCR TemplateDigestion DpnI Digestion of Template DNA PCR->TemplateDigestion Transformation Transformation into E. coli TemplateDigestion->Transformation Verification Sequence Verification of Mutation Transformation->Verification Expression Protein Expression (Wild-type vs. Mutant) Verification->Expression Analysis Analysis of Modification (e.g., Western Blot, MS) Expression->Analysis

Workflow for site-directed mutagenesis for PTM validation.

Detailed Protocol: Site-Directed Mutagenesis

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[7]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as the template and the mutagenic primers. This creates a mutated plasmid. The PCR cycling conditions typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[7][8]

  • Template Digestion: Digest the parental, non-mutated, methylated DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[7][8]

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for propagation.

  • Verification: Isolate the plasmid DNA from several bacterial colonies and sequence the gene of interest to confirm the presence of the desired mutation.

  • Protein Expression and Analysis: Express both the wild-type and mutant proteins. Analyze the proteins using a suitable method (e.g., Western blotting with a modification-specific antibody or mass spectrometry) to confirm that the mutation has abolished the specific modification.[1]

Conclusion

The validation of site-specific protein modifications is a multifaceted process that often requires the application of orthogonal techniques.[1] While mass spectrometry offers the most definitive and comprehensive analysis, its accessibility can be a limitation.[1] Western blotting provides a more accessible method for targeted validation, provided that specific antibodies are available.[1] Edman degradation, though less common now, still has its niche in N-terminal sequence analysis.[1] Site-directed mutagenesis serves as a crucial tool for probing the functional consequences of a specific modification.[1] By understanding the strengths and weaknesses of each method, researchers can design a robust validation strategy to confidently characterize the intricate landscape of protein modifications.

References

comparative analysis of different length PEG linkers (PEG2 vs PEG4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker Length for Enhanced Therapeutic Performance

The strategic selection of a linker is a critical determinant in the successful development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become an indispensable component for optimizing the therapeutic index of these complex molecules.[1] The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate.[1][2] This guide provides an objective comparison of two commonly used short-chain PEG linkers, PEG2 and PEG4, supported by experimental data, to inform the design of next-generation targeted therapies.

PEG linkers are incorporated into bioconjugates to enhance hydrophilicity, which is particularly beneficial for hydrophobic payloads as it can mitigate aggregation and improve solubility.[3] PEGylation can also improve the pharmacokinetic profile of a conjugate, leading to a longer plasma half-life and increased accumulation in tumor tissues.[1][2] However, the optimal PEG length is not a universal solution and depends on the specific antibody, payload, and target.[1] Shorter PEG chains like PEG2 and PEG4 are often explored to strike a balance between increased hydrophilicity and minimal steric hindrance.[3]

Quantitative Comparison of PEG2 and PEG4 Linker Performance

The choice between a PEG2 and a PEG4 linker can significantly impact several key characteristics of a bioconjugate. The following tables summarize the expected effects based on available data from preclinical studies.

Table 1: Impact on Physicochemical Properties

ParameterPEG2 LinkerPEG4 LinkerKey Findings & References
Hydrophilicity Provides a moderate increase in hydrophilicity.Offers a greater increase in hydrophilicity compared to PEG2.[4]A longer PEG chain results in a more water-soluble and less lipophilic molecule, which is crucial for overcoming the hydrophobicity of many cytotoxic payloads.[4]
Aggregation Helps in reducing aggregation, especially with hydrophobic payloads.[5]Generally more effective at reducing aggregation than PEG2 due to increased hydrophilicity and steric hindrance.[6]The flexible PEG chain provides a steric shield that physically separates hydrophobic payloads of adjacent molecules.[6]
Drug-to-Antibody Ratio (DAR) May allow for a higher DAR with more hydrophobic payloads due to reduced steric hindrance.[5]May lead to a slightly lower DAR with certain hydrophobic payloads or bulky conjugation groups due to increased steric hindrance.[5]With some hydrophobic conjugation chemistries, a PEG4 spacer resulted in a lower DAR compared to a PEG2 spacer.[5]

Table 2: Impact on Pharmacokinetics (PK)

ParameterPEG2 LinkerPEG4 LinkerKey Findings & References
Plasma Half-Life Offers a moderate improvement in plasma half-life compared to non-PEGylated conjugates.[7]Provides a more significant extension of plasma half-life compared to PEG2.[7]PEGylation increases the hydrodynamic volume of the conjugate, which reduces renal clearance and prolongs its plasma half-life.
Clearance Higher clearance rate compared to PEG4.[8]Lower clearance rate, leading to longer circulation time.[8]Clearance rates increase for conjugates with PEGs smaller than PEG8.[8]
Tumor Accumulation May result in lower tumor accumulation compared to PEG4 due to shorter circulation time.The potentially longer half-life can lead to increased tumor accumulation and improved in vivo efficacy.Extended circulation time can lead to greater accumulation of the ADC in tumor tissue.[2]

Table 3: Impact on Efficacy and Potency

ParameterPEG2 LinkerPEG4 LinkerKey Findings & References
In Vitro Cytotoxicity May exhibit higher in vitro potency in some cases due to less steric hindrance.[5]Can sometimes lead to a decrease in in vitro cytotoxicity.[2]Steric hindrance from a longer PEG chain might impede the ADC's binding to its target antigen or the subsequent release of the payload.[2]
In Vivo Efficacy Efficacy is a balance of its PK profile and in vitro potency.Improved pharmacokinetics often correlates with better in vivo performance of ADCs.[3]Longer PEG chains (PEG8, PEG12, PEG24) have been shown to result in significantly higher tumor growth inhibition.[9]
Therapeutic Window May have a narrower therapeutic window compared to PEG4.Can contribute to a wider therapeutic window by improving the PK profile and reducing non-specific uptake.[7][9]The optimal PEG linker length is often a trade-off between improved pharmacokinetics and maintained cytotoxicity.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes relevant to the application and evaluation of PEG linkers in ADCs and PROTACs.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. Target Engagement Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Figure 1: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (PEG Linker) POI->PROTAC PolyUb_POI Polyubiquitinated POI POI->PolyUb_POI Polyubiquitination E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Figure 2: Mechanism of action for PROTACs utilizing a PEG linker.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Evaluation cluster_analysis Analysis & Selection start Drug-Linker Synthesis (PEG2 vs PEG4) conjugation Conjugation to Antibody/Ligand start->conjugation purification Purification & Characterization (SEC-HPLC, Mass Spec) conjugation->purification invitro In Vitro Assays (Cytotoxicity, Stability) purification->invitro Characterized Conjugate invivo In Vivo Studies (PK, Efficacy, Toxicity) invitro->invivo Promising Candidates analysis Data Analysis & Comparison (Therapeutic Index) invivo->analysis

Figure 3: A typical experimental workflow for evaluating bioconjugates with different PEG linkers.

Experimental Protocols

Detailed experimental protocols are crucial for the rational design and comparative evaluation of bioconjugates with varying PEG linker lengths.

In Vitro Cytotoxicity Assay (MTS/MTT Assay)

This assay determines the potency of an ADC by measuring its ability to kill target cancer cells.

  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: ADCs with PEG2 and PEG4 linkers are serially diluted and added to the cells.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or MTT, or a fluorescence-based assay.[2][3] Viable cells with active mitochondria will reduce the reagent to a colored formazan (B1609692) product.[3] The absorbance is then measured, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.

Pharmacokinetic (PK) Study in Rodents

This study evaluates how the body processes the ADC and determines key parameters like half-life and clearance.

  • Animal Model: Typically, rats or mice are used.

  • Dosing: A single intravenous dose of the ADCs with PEG2 and PEG4 linkers is administered to the animals.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using methods like ELISA.

  • Data Analysis: The concentration-time data is used to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

In Vivo Efficacy Study in Xenograft Models

This study assesses the anti-tumor activity of the ADCs in a living organism.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specific size.

  • Treatment: Mice are randomized into groups and treated with the ADCs (with PEG2 and PEG4 linkers), a vehicle control, and potentially other control antibodies.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis. The tumor growth inhibition is then calculated.

Conclusion

The choice between a PEG2 and a PEG4 linker represents a critical decision in the design of bioconjugates, involving a trade-off between pharmacokinetic properties and in vitro potency. While a PEG4 linker generally offers superior hydrophilicity and a more favorable pharmacokinetic profile, potentially leading to enhanced in vivo efficacy, it may also slightly decrease in vitro cytotoxicity due to steric hindrance. Conversely, a PEG2 linker might provide better in vitro potency but at the cost of a shorter half-life and potentially reduced in vivo anti-tumor activity. A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC or PROTAC to identify the optimal balance for a given antibody-payload or ligand-warhead combination.

References

A Researcher's Guide to Assessing the Purity of Synthesized Azido-PEG2-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This is especially true for heterobifunctional linkers like Azido-PEG2-hydrazide-Boc, which are instrumental in the synthesis of complex bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[1] Impurities can lead to unwanted side reactions, product heterogeneity, and compromised efficacy and safety in final applications.

This guide provides a comparative analysis of the primary analytical techniques used to assess the purity of this compound. We will delve into the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), supported by detailed experimental protocols and data interpretation guidelines.

Core Analytical Techniques: A Comparative Overview

A multi-technique approach is essential for a comprehensive purity assessment of synthesized this compound. While each method offers unique advantages, they also have limitations. Combining these techniques provides orthogonal data, leading to a confident evaluation of the compound's identity, purity, and impurity profile.

Analytical Method Key Purity Parameters Measured Advantages Limitations
¹H and ¹³C NMR Spectroscopy Structural confirmation, ratio of end-groups to PEG backbone, identification of structural isomers.Provides unambiguous structural information; quantitative without needing specific reference standards for each impurity; non-destructive.[2][3][4]Lower sensitivity compared to HPLC and MS; may not detect trace-level impurities.[4]
High-Performance Liquid Chromatography (HPLC) Percentage purity based on peak area, separation of non-volatile impurities and oligomers of different lengths.High resolution and quantitative capability; excellent for assessing heterogeneity and resolving key impurities.[5][][7]Does not provide definitive structural information on its own; requires universal detectors like ELSD, CAD, or MS as PEGs lack a strong UV chromophore.[8][9][10]
Mass Spectrometry (MS) Confirmation of molecular weight, identification of impurities based on mass-to-charge ratio.High sensitivity and specificity; provides definitive confirmation of molecular identity; can be coupled with LC for powerful impurity profiling.[7][8][11]Response can vary for different PEG oligomers, potentially complicating precise quantification without appropriate standards.[8]
Data Presentation: Expected Analytical Results

Accurate data interpretation is crucial for purity assessment. The following table summarizes the expected quantitative data for pure this compound (Molecular Formula: C₁₂H₂₃N₅O₅, Molecular Weight: 317.34 g/mol [12]).

Technique Parameter Expected Result Interpretation Notes
¹H NMR Chemical Shift (δ)~1.44 ppm (s, 9H)~3.39 ppm (t, 2H)~3.65 ppm (m)~5.0 ppm (br s, 1H)Corresponds to the -C(CH₃)₃ of the Boc group, -CH₂-N₃, the PEG backbone (-OCH₂CH₂O-), and the -NH- of the amide, respectively.[2] The integration ratio should be consistent with the structure.
¹³C NMR Chemical Shift (δ)~28.4 ppm~50.6 ppm~70.0-71.0 ppm~80.5 ppm~156.1 ppmCorresponds to the -C(CH₃)₃ carbons, -CH₂-N₃ carbon, PEG backbone carbons, the quaternary carbon of the Boc group, and the carbamate (B1207046) C=O, respectively.[2][13][14]
Mass Spec. (ESI-MS) Mass-to-Charge (m/z)~318.18 [M+H]⁺~340.16 [M+Na]⁺The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the compound.[10]

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the chemical structure of the synthesized linker.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[4][5]

  • Instrumentation and Data Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.[2]

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire standard one-dimensional ¹H and ¹³C NMR spectra at a stable temperature (e.g., 298 K).[2]

  • Data Analysis:

    • Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the characteristic peaks and compare the ratios to the expected values from the structure to assess purity.[4][13]

    • Confirm the presence of all expected carbon signals in the ¹³C spectrum.

High-Performance Liquid Chromatography (HPLC-ELSD/CAD)

HPLC is a cornerstone technique for quantitative purity analysis, separating the target compound from potential impurities.

  • Sample Preparation:

    • Prepare a stock solution of the sample by dissolving it in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of 1 mg/mL.[7][8]

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Instrumentation and Chromatographic Conditions:

    • System: HPLC with a gradient pump, autosampler, and a universal detector such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[8]

    • Column: A polymeric reversed-phase column such as PLRP-S, 100 Å, 5 µm, 150 x 4.6 mm.[8][15]

    • Mobile Phase A: Water with 0.1% Formic Acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]

    • Gradient: A typical gradient might be 10-50% B over 15 minutes.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 40°C.[8]

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[8][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying impurities.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µM) in a solvent compatible with ESI-MS (e.g., acetonitrile/water with 0.1% formic acid).[7]

  • Instrumentation and Conditions:

    • Use an HPLC system coupled to an Electrospray Ionization (ESI) mass spectrometer (e.g., TOF or Orbitrap for high resolution).[7]

    • Employ chromatographic conditions similar to the HPLC-ELSD/CAD method to separate the components before they enter the mass spectrometer.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • Look for the molecular ion peaks corresponding to the calculated molecular weight of the conjugate (e.g., [M+H]⁺ or [M+Na]⁺).[7][10]

    • Analyze other peaks in the spectrum to identify potential impurities, such as PEG oligomers of different lengths or byproducts from the synthesis.

Workflow Visualization

A systematic workflow ensures all necessary steps are taken for a thorough purity assessment.

Purity_Assessment_Workflow cluster_prep Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Assessment start Synthesized This compound prep Prepare Stock Solutions (For HPLC, MS, NMR) start->prep hplc HPLC Analysis (ELSD/CAD) prep->hplc lcms LC-MS Analysis prep->lcms nmr NMR Spectroscopy (¹H & ¹³C) prep->nmr hplc_data Calculate Purity (% Area) hplc->hplc_data lcms_data Confirm MW & Identify Impurities lcms->lcms_data nmr_data Confirm Structure & Check Ratios nmr->nmr_data combine Combine & Correlate Data hplc_data->combine lcms_data->combine nmr_data->combine report Final Purity Report combine->report

References

The Balancing Act of PEGylation: A Comparative Guide to Post-Modification Protein Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins—a process known as PEGylation—offers a powerful strategy to enhance their pharmacokinetic properties. This modification can significantly extend the in-vivo half-life, improve stability, and reduce the immunogenicity of therapeutic proteins.[1][2] However, the addition of PEG moieties can also present a trade-off by potentially reducing the protein's biological activity.[1][3][4][5] This reduction is often attributed to the steric hindrance caused by the PEG chains, which can impede the protein's interaction with its target receptors or substrates.[1][4][5] The extent of this activity loss is influenced by factors such as the size and structure (linear or branched) of the PEG, the number of PEG molecules attached, and the specific site of conjugation.[1][2]

This guide provides an objective comparison of the biological activity of proteins before and after PEGylation, supported by experimental data and detailed methodologies, to aid in the selection of appropriate analytical strategies for these modified biotherapeutics.

Quantitative Comparison of Biological Activity

The impact of PEGylation on the biological activity of various proteins is summarized in the table below. The data highlights the common observation of decreased in vitro activity, which is often counterbalanced by enhanced in vivo efficacy due to improved pharmacokinetics.

ProteinPEG MoietyIn Vitro Bioactivity (Relative to Native Protein)Key Findings
Interferon-α2a 40 kDa branched PEG~7%Significant reduction in in vitro antiviral activity, but the improved pharmacokinetic profile allows for less frequent dosing.[1]
Interferon-α2b 20 kDa linear PEG (aldehyde chemistry)~45%Higher retention of biological activity compared to larger or different linkage chemistries.[1]
Interferon-α2b 40 kDa Y-shaped PEG (NHS chemistry)~7%Demonstrates the significant impact of both PEG size and conjugation chemistry on activity.[1]
Granulocyte Colony-Stimulating Factor (G-CSF) 20 kDa linear PEG~34%While in vitro proliferation activity is reduced, the in vivo half-life is significantly extended, leading to enhanced therapeutic effect.
Anti-p185(HER-2) scFv 20 kDa PEG~20% (in terms of apparent affinity)A 5-fold reduction in apparent affinity was observed, primarily due to a slower on-rate.[1]
IL-6 Binding Peptide 20 kDa linear PEGMaintained high affinity (low nM IC50)Site-specific PEGylation on a non-binding surface minimized the impact on activity.[1]
Fibroblast Growth Factor 7 (FGF7) 10 kDa PEGReduced proliferative effectPEGylation led to a noticeable decrease in the protein's functional effect.[1]

Comparative Analysis of Functional Assays

The choice of a functional assay depends on the protein's mechanism of action. A thorough functional characterization using a panel of orthogonal assays is crucial to understand the full impact of PEGylation.[4]

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
Cell-Based Proliferation/Cytotoxicity Assay Measures the ability of a PEGylated protein (e.g., growth factor, antibody-drug conjugate) to stimulate or inhibit the proliferation of a specific cell line.[3]Provides a direct measure of the protein's biological effect on cells; high physiological relevance.[3][4]Can be more complex and time-consuming than biochemical assays; cell line variability can be a factor.[3]Absorbance, Fluorescence, Luminescence (indicating cell viability or proliferation)
Receptor Binding Assay (e.g., SPR) Directly measures the binding affinity and kinetics of a PEGylated protein to its cognate receptor.[4]Provides real-time kinetics of the binding interaction; valuable for assessing the initial protein-target interaction.[4]Does not directly measure the biological outcome; downstream signaling events can also be affected.[4]Response Units (RU)
Enzyme-Linked Immunosorbent Assay (ELISA) Can be used in a competitive format to quantify the concentration of PEGylated protein or to assess binding to a target.[3][4]High sensitivity for quantifying PEGylated molecules; can be a universal assay for various PEGylated proteins.[3]Does not directly measure biological activity; can be affected by the PEG chain's size and structure.[3]Optical Density (OD)
Cytopathic Effect (CPE) Inhibition Assay Determines the biological activity of antiviral proteins like interferon by measuring their ability to protect cells from a viral challenge.[1]Highly relevant for antiviral proteins; provides a direct measure of functional activity.Specific to antiviral proteins; requires handling of live viruses.Staining of viable cells (e.g., Crystal Violet)

Mandatory Visualizations

Diagrams illustrating the experimental workflow and the underlying biological pathway can aid in understanding the effects of PEGylation.

G cluster_preparation Sample Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Native Protein Native Protein Serial Dilutions Serial Dilutions Native Protein->Serial Dilutions PEGylated Protein PEGylated Protein PEGylated Protein->Serial Dilutions Cell-Based Assay Cell-Based Assay Serial Dilutions->Cell-Based Assay Receptor Binding Assay Receptor Binding Assay Serial Dilutions->Receptor Binding Assay Data Acquisition Data Acquisition Cell-Based Assay->Data Acquisition Receptor Binding Assay->Data Acquisition IC50/EC50/KD Calculation IC50/EC50/KD Calculation Data Acquisition->IC50/EC50/KD Calculation Compare Bioactivity Compare Bioactivity IC50/EC50/KD Calculation->Compare Bioactivity

Experimental workflow for comparing the bioactivity of native and PEGylated proteins.

The biological activity of interferons, a common class of PEGylated proteins, is mediated through the JAK-STAT signaling pathway.

G IFN-α IFN-α Receptor Complex Receptor Complex IFN-α->Receptor Complex Binds JAK1 JAK1 Receptor Complex->JAK1 Activates TYK2 TYK2 Receptor Complex->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 ISGF3 Complex ISGF3 Complex pSTAT1->ISGF3 Complex pSTAT2->ISGF3 Complex IRF9 IRF9 IRF9->ISGF3 Complex Nucleus Nucleus ISGF3 Complex->Nucleus Translocates to ISRE ISRE ISGF3 Complex->ISRE Binds to Nucleus->ISRE Gene Transcription Gene Transcription ISRE->Gene Transcription Induces

Simplified IFN-α signaling pathway via JAK-STAT.

Experimental Protocols

Accurate assessment of the biological activity of PEGylated proteins requires robust and specific assays. Below are detailed methodologies for key experiments.

Cell-Based Bioassay for G-CSF Activity (Proliferation Assay)

This assay determines the biological activity of G-CSF and its PEGylated form by measuring their ability to induce the proliferation of a G-CSF-dependent cell line.[5]

  • Materials:

    • G-CSF-dependent murine myeloid cell line (e.g., NFS-60)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Native G-CSF and PEG-G-CSF standards and samples

    • 96-well microplates

    • Resazurin-based viability reagent (e.g., CellTiter-Blue®)

    • CO2 incubator (37°C, 5% CO2)

    • Fluorescence/absorbance plate reader

  • Procedure:

    • Culture NFS-60 cells in complete medium.

    • Wash cells to remove any residual growth factors and resuspend in assay medium.

    • Seed the cells into a 96-well plate.

    • Prepare serial dilutions of the native and PEGylated G-CSF and add them to the wells. Include a negative control (no G-CSF).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[5]

    • Add the resazurin-based viability reagent to each well and incubate for a further 2-4 hours.[5]

    • Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.

    • Calculate the EC50 (half-maximal effective concentration) for both the native and PEGylated G-CSF from the dose-response curves.

Receptor Binding Assay using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for analyzing the binding kinetics of a PEGylated protein to its receptor using SPR.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Receptor protein (ligand)

    • Native and PEGylated protein (analyte)

    • Immobilization reagents (e.g., EDC, NHS)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize the receptor protein onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare serial dilutions of the native and PEGylated analyte proteins in running buffer.

    • Inject a series of concentrations of the native and PEGylated analyte proteins over the sensor surface.

    • Monitor the change in the SPR signal in real-time to obtain sensorgrams showing the association and dissociation phases.[1]

    • Regenerate the sensor surface between sample injections to remove the bound analyte.[1]

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the binding kinetics of the PEGylated protein to the non-PEGylated counterpart.

Cytotoxicity Assay for a PEGylated Antibody-Drug Conjugate (ADC)

This assay determines the cytotoxic activity of a PEGylated therapeutic by measuring cell viability.[3]

  • Materials:

    • Target cancer cell line

    • Appropriate cell culture medium

    • PEGylated and non-PEGylated antibody-drug conjugates

    • 96-well tissue culture plates

    • Cell viability reagent (e.g., MTT or resazurin)

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed the target cells in a 96-well plate and allow them to adhere overnight.[3]

    • Prepare serial dilutions of the PEGylated and non-PEGylated conjugates.[3]

    • Remove the medium from the cells and add the drug dilutions.

    • Incubate the plate for 72 hours in a CO2 incubator.[3]

    • Add the cell viability reagent and incubate for 2-4 hours.[3]

    • Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percent viability against the log of the drug concentration and fit the data to determine the IC50 value.

References

A Head-to-Head Comparison: Heterobifunctional vs. Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a crosslinking agent is paramount to experimental success. These reagents are fundamental tools for a myriad of applications, from elucidating the intricate networks of protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates (ADCs). The primary distinction among crosslinkers lies in their reactive ends, categorizing them as either homobifunctional or heterobifunctional. This guide provides an objective, data-driven comparison to inform the selection of the most suitable crosslinker for your research endeavors.

Executive Summary

Heterobifunctional crosslinkers offer superior control and efficiency in bioconjugation reactions compared to their homobifunctional counterparts.[1] The capacity to perform a sequential, two-step conjugation process with heterobifunctional reagents significantly curtails the formation of undesirable byproducts, leading to higher yields of the target conjugate and enhanced purity.[1] While homobifunctional crosslinkers are well-suited for specific applications such as intramolecular crosslinking or polymer formation, the precision and versatility of heterobifunctional linkers make them the preferred choice for complex bioconjugation strategies, particularly in the realm of therapeutic development.[1]

Fundamental Differences in Reaction Mechanisms

Homobifunctional Crosslinkers: These reagents are characterized by two identical reactive groups located at the termini of a spacer arm.[2] They are typically employed in a one-step reaction, leading to the random crosslinking of molecules that possess the target functional group.[1] For instance, an amine-reactive homobifunctional crosslinker like Disuccinimidyl suberate (B1241622) (DSS) will link primary amines on any protein present in the reaction mixture.[1] This "shotgun" approach can be advantageous for capturing a snapshot of all protein interactions within a sample.[1]

Heterobifunctional Crosslinkers: In contrast, heterobifunctional crosslinkers possess two different reactive groups.[2] This structural asymmetry allows for a controlled, two-step conjugation, which minimizes undesirable polymerization or self-conjugation.[2] A common strategy involves an N-hydroxysuccinimide (NHS) ester at one end to react with primary amines, and a maleimide (B117702) group at the other end to target sulfhydryl groups. This sequential approach is a cornerstone in the construction of antibody-drug conjugates.

Visualizing the Conjugation Workflow

G cluster_0 Homobifunctional (One-Step) cluster_1 Heterobifunctional (Two-Step) Protein A1 Protein A Crosslinker1 Homobifunctional Crosslinker Protein A1->Crosslinker1 Protein B1 Protein B Protein B1->Crosslinker1 Mixture Reaction Mixture (A-A, B-B, A-B) Crosslinker1->Mixture Protein A2 Protein A Crosslinker2 Heterobifunctional Crosslinker Protein A2->Crosslinker2 Step 1 Activated A Activated Protein A Crosslinker2->Activated A Protein B2 Protein B Activated A->Protein B2 Step 2 Conjugate Specific A-B Conjugate Protein B2->Conjugate G start Start: Protein Complex in Solution crosslink 1. Crosslink (e.g., DSS) start->crosslink quench 2. Quench Reaction crosslink->quench lyse 3. Cell Lysis (if applicable) quench->lyse ip 4. Immunoprecipitation with Antibody-beads lyse->ip wash 5. Wash Beads ip->wash elute 6. Elute Crosslinked Complex wash->elute analyze 7. Analyze (SDS-PAGE, MS) elute->analyze

References

A Comparative Guide to the NMR Analysis of Azido-PEG2-hydrazide-Boc and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise structural confirmation of linker molecules is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) analysis for confirming the structure of Azido-PEG2-hydrazide-Boc, a heterobifunctional linker. We will objectively compare its expected spectral data with common alternatives, supported by detailed experimental protocols and visual workflows to ensure accurate interpretation and application.

Performance Comparison: ¹H and ¹³C NMR Data

The definitive structural confirmation and purity assessment of PEG linkers are achieved through ¹H and ¹³C NMR spectroscopy. The key to this analysis is the identification of unique signals corresponding to the terminal functional groups (azide, Boc-protected hydrazide) and the repeating ethylene (B1197577) glycol units of the PEG backbone. The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and two common alternatives: Azido-PEG2-amine and Boc-NH-PEG2-COOH. Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compound (Expected)Azido-PEG2-amineBoc-NH-PEG2-COOHKey Differentiator
-C(CH₃)₃ (t-Boc) ~1.45 (s, 9H)N/A~1.44 (s, 9H)Unambiguous signal for the Boc protecting group.[1][2]
-NH- (Hydrazide/Amide) ~8.0 (br s, 1H), ~6.5 (br s, 1H)~1.5-2.5 (br s, 2H)~5.0 (br s, 1H)Broad singlets indicating the hydrazide or amide protons.[1]
-CH₂-N₃ ~3.39 (t, 2H)~3.39 (t, 2H)N/ATriplet for the methylene (B1212753) group adjacent to the azide (B81097).[1][3]
-PEG Backbone (-O-CH₂-CH₂-O-) ~3.65-3.75 (m, 8H)~3.65 (m, 8H)~3.6-3.7 (m, 8H)Characteristic multiplet for the PEG chain.[4][5]
-CH₂-C(O)NH- ~2.3-2.4 (t, 2H)N/A~3.78 (t, 2H)Triplet for the methylene adjacent to the hydrazide carbonyl.
-CH₂-NH₂ N/A~2.8-2.9 (t, 2H)N/ATriplet for the methylene adjacent to the primary amine.
-CH₂-COOH N/AN/A~2.60 (t, 2H)Triplet for the methylene adjacent to the carboxylic acid.[2]

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentThis compound (Expected)Azido-PEG2-amineBoc-NH-PEG2-COOHKey Differentiator
-C(CH₃)₃ (t-Boc) ~28.3N/A~28.4Signal for the three equivalent methyl carbons of the Boc group.[1]
-C(CH₃)₃ (t-Boc) ~81.5N/A~79.5Quaternary carbon of the Boc group.
-C=O (Carbamate) ~156.0N/A~156.1Carbonyl carbon of the Boc protecting group.[1]
-C=O (Hydrazide/Acid) ~171.0N/A~172.4Carbonyl carbon of the hydrazide or carboxylic acid.[1]
-CH₂-N₃ ~50.7~50.7N/ACharacteristic upfield signal for the carbon bonded to the azide group.[6]
-PEG Backbone (-O-CH₂-CH₂-O-) ~70.0-71.0~70.0-70.5~70.0-70.8Signals for the carbons in the PEG backbone.[2]
-CH₂-C(O)NH- ~35.0N/A~67.0Carbon adjacent to the hydrazide or acid carbonyl.
-CH₂-NH₂ / -CH₂-NH-Boc N/A~40.2~40.3Signal for the carbon adjacent to the amine or protected amine.[1]

Experimental Protocols

A consistent and detailed methodology is crucial for obtaining high-quality, reproducible NMR data for PEGylated compounds. Due to their often hygroscopic nature, proper handling is essential to prevent moisture contamination which can interfere with the NMR spectrum.[2]

Sample Preparation
  • Compound: Weigh 5-10 mg of this compound or its analog for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio.[2]

  • Solvent: Use 0.5-0.7 mL of a suitable deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH).

  • Environment: Whenever possible, handle the PEG linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure.[2]

  • Procedure:

    • Place the weighed sample into a clean, dry NMR tube.

    • Add the deuterated solvent.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

NMR Data Acquisition
  • Spectrometer: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion, which is particularly important for resolving the overlapping methylene protons in the PEG chains.[2]

  • ¹H NMR:

    • A standard proton NMR experiment is generally sufficient.

    • Optimize the number of scans (typically 8-16) to ensure a good signal-to-noise ratio.

  • ¹³C NMR:

    • A standard proton-decoupled ¹³C NMR experiment is typically used.

    • Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are often required to obtain a clear spectrum.[2]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the NMR analysis of this compound and the decision-making process based on the obtained spectral data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structure Confirmation weigh Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H_NMR ¹H NMR Acquisition (≥400 MHz) transfer->H_NMR C_NMR ¹³C NMR Acquisition transfer->C_NMR process Process Spectra (FT, Phase, Baseline) H_NMR->process C_NMR->process assign Assign Peaks process->assign integrate Integrate ¹H Signals assign->integrate compare Compare to Expected Data integrate->compare pass Structure Confirmed compare->pass Data Matches fail Structure Not Confirmed compare->fail Data Mismatches G start Analyze ¹H NMR Spectrum boc_check Singlet at ~1.45 ppm (9H)? start->boc_check azide_check Triplet at ~3.39 ppm (2H)? boc_check->azide_check Yes not_confirmed Incorrect Structure or Impure Sample boc_check->not_confirmed No peg_check Multiplet at ~3.65-3.75 ppm (8H)? azide_check->peg_check Yes azide_check->not_confirmed No hydrazide_check Triplet at ~2.3-2.4 ppm (2H)? peg_check->hydrazide_check Yes peg_check->not_confirmed No confirmed Structure Consistent with this compound hydrazide_check->confirmed Yes hydrazide_check->not_confirmed No

References

Evaluating the Efficacy of Drug Release from Hydrazone-Linked ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Among the various linker technologies, hydrazone linkers, which are designed to be acid-labile, have been a cornerstone in ADC development. This guide provides an objective, data-driven comparison of the efficacy of drug release from hydrazone-linked ADCs against other major cleavable linker technologies, supported by experimental data and detailed methodologies.

Mechanism of Action: The pH-Sensitive Trigger

Hydrazone linkers are engineered to remain stable at the physiological pH of the bloodstream (approximately 7.4) but are susceptible to rapid hydrolysis under the acidic conditions found within the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells.[][2][3] This pH-dependent cleavage is the key to the site-specific release of the cytotoxic payload, aiming to minimize off-target toxicity and maximize therapeutic efficacy.[2][4]

The general mechanism involves the internalization of the ADC upon binding to its target antigen on the tumor cell surface. The ADC is then trafficked through the endo-lysosomal pathway, where the acidic environment catalyzes the cleavage of the hydrazone bond, liberating the active drug to exert its cytotoxic effect.[][5]

Hydrazone_Linker_Mechanism Mechanism of Drug Release from Hydrazone-Linked ADCs cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Target Tumor Cell ADC_stable Intact ADC ADC_bound ADC Binds to Target Antigen ADC_stable->ADC_bound Circulation Internalization Internalization (Endocytosis) ADC_bound->Internalization Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_release Payload Release Lysosome->Payload_release Acid-catalyzed hydrolysis Cytotoxicity Cell Death Payload_release->Cytotoxicity

Caption: Mechanism of action for an ADC with an acid-labile hydrazone linker.

Comparative Performance Data: A Quantitative Look

The ideal linker must strike a balance between stability in circulation to prevent premature drug release and efficient cleavage at the target site.[4][6] The following tables summarize key performance indicators for hydrazone linkers in comparison to other major classes of cleavable linkers.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeLinkage ChemistryRepresentative ADC/ModelHalf-life (t½) in Human PlasmaKey Characteristics & References
Hydrazone Acid-labile hydrazoneGeneric Hydrazone Linker / BR96-Dox~2-3 daysSusceptible to gradual hydrolysis in circulation, which can lead to off-target toxicity.[6][7][8] Stability is influenced by the chemical structure of the hydrazone.[2]
Disulfide Reductase-cleavable disulfideSPDB-DM4Variable (Sterically hindered variants are more stable)Cleaved by high glutathione (B108866) concentrations in the cytosol. Stability can be modulated by steric hindrance around the disulfide bond.[9][10]
Peptide (e.g., Val-Cit) Protease-cleavable dipeptideBrentuximab Vedotin (Adcetris®)>120 hoursExhibits high plasma stability due to the requirement of specific lysosomal proteases (e.g., Cathepsin B) for cleavage.[3][11]
β-glucuronide β-glucuronidase-cleavable-HighDesigned for cleavage by β-glucuronidase, an enzyme abundant in the tumor microenvironment.[8][12]

Note: Direct comparison of half-life values should be approached with caution due to variations in experimental conditions, ADC constructs, and analytical methods across different studies.[8]

Table 2: Payload Release Efficiency under Stimulated Conditions

Linker TypeCleavage TriggerConditionRelease Efficiency/RateReferences
Hydrazone Acidic pHpH 4.5-5.5Rapid hydrolysis. Half-life can be as short as 2.4 minutes at pH 5.0.[13] >90% cleavage at pH 5.5 has been reported.[]Highly sensitive to acidic environments, enabling precise payload release.[]
Disulfide Glutathione (GSH)Intracellular GSH levelsDependent on GSH concentration and linker sterics.Efficient release in the reducing environment of the cell.[9]
Peptide (e.g., Val-Cit) Cathepsin BLysosomal enzymesEfficient cleavage by specific proteases.Highly specific release mechanism within the lysosome.[7]

Experimental Protocols for Efficacy Evaluation

A robust evaluation of ADC efficacy involves a series of in vitro and in vivo assays.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: The ADC is incubated in human or animal plasma at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]

  • Analysis: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.

    • ELISA: Can be used to determine the concentration of total antibody and antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[8]

    • LC-MS/MS: A more sensitive method to quantify the free payload and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can enrich the ADC from the plasma matrix before LC-MS analysis.[8][14]

Plasma_Stability_Workflow Workflow for Plasma Stability Assay Start Incubate ADC in Plasma at 37°C Timepoints Collect Aliquots at Various Time Points Start->Timepoints Analysis Quantify ADC Components Timepoints->Analysis ELISA ELISA: - Total Antibody - Conjugated ADC Analysis->ELISA LCMS LC-MS/MS: - Free Payload - Payload-Adducts Analysis->LCMS Result Determine ADC Half-life and Premature Release Rate ELISA->Result LCMS->Result

Caption: Experimental workflow for assessing ADC plasma stability.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of the ADC on cancer cell lines.

Methodology:

  • Cell Seeding: Plate target antigen-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[15]

In Vivo Antitumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a relevant animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells expressing the target antigen into immunocompromised mice.[15]

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC). Administer the treatments, typically via intravenous injection.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Perform statistical analysis to determine the significance of the observed anti-tumor effects.[15]

Conclusion

Hydrazone linkers represent a well-established class of acid-labile linkers for ADCs, offering the advantage of a pH-dependent payload release mechanism.[2][3] However, their inherent instability in plasma, which can lead to premature drug release and off-target toxicities, has been a significant challenge.[3][6][7] This has led to the development of next-generation ADCs that often utilize more stable linker chemistries, such as protease-cleavable peptide linkers, which have demonstrated superior plasma stability and a wider therapeutic window.[3][11] The choice of linker remains a critical decision in ADC design, and a thorough evaluation of stability and payload release kinetics, as outlined in this guide, is essential for the development of safe and effective targeted cancer therapeutics.

References

A Researcher's Guide to Validating Antibody-Drug Conjugate Stoichiometry: A Comparative Analysis of Key Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The DAR profoundly influences the efficacy, safety, and pharmacokinetic profile of these targeted therapeutics. This guide provides an objective comparison of the most common analytical techniques for validating ADC stoichiometry, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate methods for your research and development needs.

The conjugation process of a cytotoxic drug to a monoclonal antibody often results in a heterogeneous mixture of ADC species with varying numbers of drugs attached. Therefore, robust analytical methods are essential to accurately determine the average DAR and the distribution of these different drug-loaded species. This guide will delve into the principles, protocols, and comparative performance of four primary methods: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Comparative Overview of DAR Determination Methods

Each analytical technique offers distinct advantages and limitations in terms of the information provided, sample requirements, and experimental complexity. The choice of method often depends on the stage of ADC development, the specific characteristics of the ADC, and the level of detail required.

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Measures absorbance at two wavelengths to determine the concentration of the antibody and the drug based on the Beer-Lambert law.[][2]Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.[3]Separates ADC components under denaturing conditions based on hydrophobicity.Measures the mass-to-charge ratio of intact or fragmented ADC species to determine the mass of the conjugated drug.[4]
Information Provided Average DAR.[][2]Average DAR, drug-load distribution, and detection of unconjugated antibody.[3]Average DAR and drug distribution on light and heavy chains (after reduction).[5]Precise average DAR, drug-load distribution, and confirmation of conjugation sites.[4]
Sample Throughput HighMediumMediumLow to Medium
Accuracy Moderate; can be affected by overlapping spectra and inaccurate extinction coefficients.HighHighVery High
Precision (%RSD) < 5%< 2%[6]< 5%[5]< 1%
Sensitivity (LOD/LOQ) µg rangeng to µg rangeng to µg rangepg to ng range
Best Suited For Rapid, routine estimation of average DAR.Analysis of cysteine-linked ADCs and monitoring of conjugation consistency.Orthogonal method to HIC for DAR validation and analysis of reduced ADC subunits.In-depth characterization, identification of all drug-loaded species, and investigation of heterogeneity.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in DAR determination. Below are representative protocols for each of the four key analytical methods.

UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR and is particularly useful for routine in-process monitoring.[7][8]

a. Principle: The concentrations of the antibody and the conjugated drug are determined by measuring the absorbance of the ADC solution at two different wavelengths, typically at 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug. The Beer-Lambert law is then used to calculate the concentrations and subsequently the DAR.[][2]

b. Experimental Protocol:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the drug's maximum absorbance wavelength (λ_max).

  • Sample Preparation: Prepare the ADC sample in a suitable buffer, ensuring the concentration is within the linear range of the spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance of the ADC solution at 280 nm (A_280) and λ_max (A_λmax).

    • Measure the absorbance of the buffer blank at both wavelengths.

  • Data Analysis:

    • Correct the sample absorbance values by subtracting the blank absorbance.

    • Calculate the concentration of the antibody and the drug using the following simultaneous equations:

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

    • Calculate the average DAR: DAR = C_Drug / C_Ab

c. Visualization of the Workflow:

UV/Vis Spectroscopy Workflow for DAR Determination cluster_prep Sample & Standard Preparation cluster_measure Absorbance Measurement cluster_calc Data Analysis & Calculation prep_adc Prepare ADC Sample prep_std Prepare Antibody & Drug Standards measure_adc Measure Absorbance of ADC at 280nm & λmax prep_adc->measure_adc measure_ext Determine Extinction Coefficients (ε) of Standards prep_std->measure_ext calc_conc Calculate Antibody & Drug Concentrations measure_ext->calc_conc measure_adc->calc_conc calc_dar Calculate Average DAR calc_conc->calc_dar

Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.

Hydrophobic Interaction Chromatography (HIC)

HIC is the gold standard for determining the DAR and drug-load distribution of cysteine-linked ADCs under non-denaturing conditions.[3]

a. Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. In HIC, a high salt concentration in the mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient then elutes the ADC species, with the least hydrophobic (unconjugated antibody, DAR 0) eluting first, followed by species with increasing DAR.[3]

b. Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the different DAR species (DAR 0, DAR 2, DAR 4, etc.).

    • Calculate the relative percentage of each species.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

c. Visualization of the Workflow:

HIC Workflow for DAR Determination cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis prep_adc Dilute ADC in High Salt Buffer inject Inject Sample onto HIC Column prep_adc->inject separate Separate Species with Decreasing Salt Gradient inject->separate detect Detect by UV at 280nm separate->detect integrate Integrate Peak Areas of DAR Species detect->integrate calc_dist Calculate Drug-Load Distribution integrate->calc_dist calc_dar Calculate Weighted Average DAR calc_dist->calc_dar

Caption: Experimental workflow for DAR distribution analysis by HIC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique that provides an orthogonal method to HIC for DAR determination and is particularly useful for analyzing the drug distribution on the light and heavy chains of the antibody after reduction.

a. Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions (e.g., using organic solvents and acidic pH). For DAR analysis, the ADC is typically reduced to break the disulfide bonds between the light and heavy chains. The resulting subunits are then separated on a reversed-phase column, and the number of drugs conjugated to each chain can be determined.[5]

b. Experimental Protocol:

  • Instrumentation: HPLC or UHPLC system with a UV detector and a reversed-phase column (e.g., C4, C8, or C18).

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Sample Preparation (Reduction):

    • Incubate the ADC sample (e.g., at 1 mg/mL) with a reducing agent such as dithiothreitol (B142953) (DTT) at 37°C for 30 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Often elevated (e.g., 60-80°C) to improve peak shape.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR by summing the contributions from the light and heavy chains, weighted by their respective peak areas.[5]

c. Visualization of the Workflow:

RP-HPLC Workflow for DAR Determination cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis reduce Reduce ADC with DTT inject Inject Reduced Sample onto RP Column reduce->inject separate Separate Light & Heavy Chains with Organic Gradient inject->separate detect Detect by UV at 280nm separate->detect integrate Integrate Peak Areas of Chain Species detect->integrate calc_dar Calculate Weighted Average DAR integrate->calc_dar Mass Spectrometry Workflow for DAR Determination cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis deglyco Deglycosylate ADC (Optional) reduce Reduce ADC deglyco->reduce inject Inject Sample into LC-MS reduce->inject separate Separate Subunits by RP-HPLC inject->separate analyze Analyze by Mass Spectrometry separate->analyze deconvolute Deconvolute Mass Spectra analyze->deconvolute identify Identify Drug-Loaded Species deconvolute->identify calc_dar Calculate Weighted Average DAR identify->calc_dar

References

Safety Operating Guide

Proper Disposal of Azido-PEG2-hydrazide-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Azido-PEG2-hydrazide-Boc, a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Core Safety and Handling Principles

This compound is an organic azide (B81097), and its handling and disposal require stringent safety measures. The primary hazards are associated with the azide functional group, which is potentially explosive and toxic.

  • Explosion Hazard: Organic azides can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition.[1][2]

  • Toxicity: Azide compounds are acutely toxic if swallowed or absorbed through the skin.[3]

  • Formation of Hydrazoic Acid: Contact with acids can produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[4]

  • Formation of Explosive Metal Azides: Azides can react with heavy metals (e.g., copper, lead, silver, mercury) to form highly shock-sensitive and explosive metal azides.[2][4] This is a critical consideration for plumbing; never dispose of azide-containing waste down the drain. [4][5]

  • Incompatible Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can form dangerously explosive di- and tri-azidomethane.[1]

Personal Protective Equipment (PPE)

When handling this compound, including for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile). For handling higher concentrations, consider double-gloving or using silver shield gloves under nitrile gloves.To prevent skin absorption of the toxic azide compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the chemical or in case of sudden decomposition.
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and clothing from contamination.

Disposal Decision Workflow

The primary and most recommended disposal method for this compound in a standard laboratory setting is direct disposal as hazardous waste without chemical treatment. Chemical deactivation is a viable alternative but should only be undertaken by personnel with specific training in handling hazardous reactions.

DisposalWorkflow Disposal Decision Workflow for this compound start This compound Waste Generated decision Is chemical deactivation a safe and feasible option in your facility? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No / Unsure deactivation Chemical Deactivation (Reduction to Amine) decision->deactivation Yes collect_direct Collect in a designated, compatible waste container. direct_disposal->collect_direct perform_deactivation Perform reduction reaction in a controlled environment. deactivation->perform_deactivation label_direct Clearly label the container. collect_direct->label_direct store_direct Store in a designated satellite accumulation area. label_direct->store_direct pickup Arrange for pickup by Environmental Health & Safety (EHS). store_direct->pickup verify_deactivation Verify complete deactivation using an appropriate analytical method (e.g., TLC). perform_deactivation->verify_deactivation collect_deactivated Collect deactivated waste as hazardous waste. verify_deactivation->collect_deactivated collect_deactivated->label_direct

Caption: Disposal decision workflow for this compound.

Experimental Protocols

Protocol 1: Direct Disposal as Hazardous Waste (Recommended)

This is the most straightforward and safest method for the disposal of this compound waste.

Materials:

  • Designated hazardous waste container (glass or high-density polyethylene) with a screw cap. Avoid metal containers or caps (B75204) with metal liners.

  • Hazardous waste labels for your institution.

  • Personal Protective Equipment (PPE).

Procedure:

  • Container Selection: Choose a clean, dry, and chemically compatible waste container.

  • Waste Collection: Carefully transfer the this compound waste (pure compound, solutions, or contaminated materials) into the designated container. Perform this transfer in a chemical fume hood.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations. Ensure the label also includes the accumulation start date.

  • Segregation: Crucially, do not mix azide waste with acidic waste. [6] Store the azide waste container separately from other chemical waste streams, especially acids and heavy metal compounds.

  • Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.

  • Pickup: Arrange for the collection of the hazardous waste through your institutional EHS office.

Protocol 2: Chemical Deactivation (For Trained Personnel Only)

This procedure involves the chemical reduction of the azide to a less hazardous amine. This should only be performed by individuals experienced with such reactions and with appropriate safety measures in place, including a blast shield if working with larger quantities or less stable azides.

Materials:

  • Three-necked round-bottom flask.

  • Magnetic stirrer and stir bar.

  • Dropping funnel.

  • Inert atmosphere (e.g., nitrogen or argon).

  • Reducing agent (e.g., triphenylphosphine (B44618) or Staudinger reduction reagents).

  • Appropriate solvents (e.g., THF, water).

  • Analytical method for reaction monitoring (e.g., Thin Layer Chromatography).

  • PPE.

Procedure:

  • Reaction Setup: In a chemical fume hood, set up the reaction apparatus under an inert atmosphere.

  • Dissolution: Dissolve the this compound waste in a suitable solvent in the reaction flask.

  • Reduction: Slowly add the reducing agent to the stirred solution. The reaction may be exothermic, so control the rate of addition.

  • Reaction Time: Allow the reaction to proceed at room temperature. The duration can vary from a few hours to overnight.

  • Verification of Deactivation: Before any further steps, it is imperative to confirm the complete consumption of the azide. This can be done by TLC or other suitable analytical techniques.

  • Waste Collection: Once the deactivation is confirmed to be complete, the resulting amine solution must still be collected as hazardous waste.

  • Disposal: Transfer the deactivated waste to a labeled hazardous waste container and arrange for pickup through your EHS department.

Spill and Emergency Procedures

  • Small Spills in a Fume Hood:

    • Notify others in the immediate area.

    • Cover the spill with an absorbent material.

    • Clean the surface with a pH-adjusted water solution (pH greater than 9.0) to neutralize any potential trace acidity.[7]

    • Collect all contaminated materials (absorbent, gloves, etc.) in a designated hazardous waste container for azide waste.[7]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent entry to the area.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

Personal protective equipment for handling Azido-PEG2-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azido-PEG2-hydrazide-Boc

FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety protocols and logistical information for the handling and disposal of this compound. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. A thorough risk assessment should be conducted before beginning any work with this substance.

This compound is a molecule that incorporates an azide (B81097) functional group, a hydrazide moiety, and a Boc protecting group. Each of these components presents potential hazards that must be handled with care. Organic azides are energetic compounds and may have the potential for explosive decomposition under certain conditions, such as exposure to heat, shock, friction, or light.[1][2][3] The azide group also imparts toxicity.[1] Hydrazide derivatives can also be toxic and require careful handling.[4][5][6]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. Consistent and correct use of PPE is the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing.[2]Protects against splashes and potential projectiles in case of unexpected reactions.[2]
Hand Protection Double-gloving with nitrile gloves is recommended.[2][3]Provides a robust barrier against skin contact and absorption.[2]
Body Protection A flame-resistant lab coat is the minimum requirement.[2]Protects against spills and splashes.[2]
Respiratory Protection Work must be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[1][2]Minimizes the risk of inhaling the compound.[2]
Footwear Fully enclosed, chemical-resistant shoes are mandatory.Protects feet from spills.
Operational Plan: Step-by-Step Handling Procedures

Preparation:

  • Designate a specific area within a chemical fume hood for handling the compound.[2]

  • Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[2]

  • Post a sign on the fume hood indicating that an azide experiment is in progress.[2][7]

  • Have all necessary equipment and reagents, including quenching solutions and waste containers, readily available.

Handling:

  • When weighing the solid, use anti-static weighing boats and non-metal (plastic or ceramic) spatulas to avoid friction and static discharge.[1][2] A blast shield is recommended, especially when handling larger quantities.[1][3]

  • Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form highly explosive di- and tri-azidomethane.[1]

  • Do not use ground glass joints, which can create friction and lead to detonation.[1]

  • Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield and working on a small scale.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[1][2]

Waste Segregation:

  • All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[1][2][7]

Aqueous Waste:

  • NEVER pour azide-containing solutions down the drain.[1][2] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[1][2]

  • Collect all aqueous waste in a designated, sealed, and labeled non-metal container.[1]

Solid Waste:

  • Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and labeled plastic bag or container.[1]

Decontamination:

  • Before disposal, it is best practice to chemically convert the azide group to a more stable functional group. The Staudinger reaction using triphenylphosphine (B44618) is a common method for this transformation.[8]

  • All glassware and equipment should be decontaminated.

Emergency Procedures

Spill Cleanup:

  • Small Spills (inside a fume hood):

    • Use an inert absorbent material to clean up the spill.

    • Collect all cleanup materials in the designated azide hazardous waste container.[7]

    • Clean the spill area with soap and water.[1]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.[1][7]

    • Prevent entry to the contaminated area.

Exposure:

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell.[9] Rinse mouth.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A Preparation - Designate area in fume hood - Check for incompatible materials - Post warning sign B Don Appropriate PPE - Safety Goggles/Face Shield - Nitrile Gloves (Double) - Lab Coat A->B Proceed with caution C Handling - Use non-metal spatulas - Avoid heat and friction - Use non-halogenated solvents B->C D Experiment Complete C->D E Waste Disposal D->E I Decontaminate - Clean work area and equipment D->I F Segregate Waste - Separate solid and liquid waste - Use non-metal containers E->F G Aqueous Waste - DO NOT pour down drain - Collect in labeled non-metal container F->G H Solid Waste - Collect in sealed, labeled container F->H J Arrange for Hazardous Waste Pickup G->J H->J I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG2-hydrazide-Boc
Reactant of Route 2
Reactant of Route 2
Azido-PEG2-hydrazide-Boc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.